molecular formula C6H6ClF3O2 B2902934 3-Chlorocyclobutyl 2,2,2-trifluoroacetate CAS No. 1909286-49-2

3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Cat. No.: B2902934
CAS No.: 1909286-49-2
M. Wt: 202.56
InChI Key: KUIAJZPAYQAKRO-JPYJGEKTSA-N
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Description

3-Chlorocyclobutyl 2,2,2-trifluoroacetate (CAS 1909286-49-2) is a chemical building block of interest in pharmaceutical and organic synthesis research . Its molecular formula is C6H6ClF3O2 and it has a molecular weight of 202.56 g/mol . The compound features both a reactive chlorocyclobutyl group and a trifluoroacetate ester. The trifluoroacetyl group is a strongly electron-withdrawing moiety that can act as a reactive intermediate or protecting group in synthetic pathways . Chlorine-containing compounds like this are valuable scaffolds in medicinal chemistry; over 250 FDA-approved drugs contain chlorine atoms, highlighting their importance in developing therapeutic agents for conditions like cancer, CNS disorders, and infections . This reagent is provided as a high-purity material for research applications, including use as a synthetic intermediate in the discovery of new biological probes or pharmaceutical candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorocyclobutyl) 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3O2/c7-3-1-4(2-3)12-5(11)6(8,9)10/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIAJZPAYQAKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)OC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Synthesis of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the deliberate incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, the cyclobutane moiety has emerged as a valuable scaffold, offering a distinct three-dimensional geometry that can enhance metabolic stability and binding affinity.[1][2][3] This in-depth technical guide delineates a comprehensive approach to the synthesis of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate, a key building block for the development of novel therapeutics. This document provides a detailed examination of the synthetic strategy, reaction mechanisms, and a step-by-step experimental protocol, designed for researchers, scientists, and professionals in drug development.

Introduction: The Cyclobutane Advantage in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now a strategically employed component in the design of small-molecule drug candidates.[1][2] Its rigid, puckered conformation provides a level of pre-organization that can be advantageous for receptor binding, while its non-planar nature offers an escape from the often-crowded flatland of aromatic systems.[1][3] The substitution of a trifluoroacetate group further enhances the utility of this scaffold by introducing a highly fluorinated motif, a common strategy to improve metabolic stability and modulate electronic properties. The chlorine atom on the cyclobutane ring serves as a versatile handle for further functionalization, enabling the exploration of diverse chemical space.

This guide focuses on the efficient and reliable synthesis of this compound, providing a foundational methodology for its incorporation into complex molecular architectures.

Synthetic Strategy: Esterification of 3-Chlorocyclobutanol

The most direct and efficient pathway to this compound is the esterification of the corresponding alcohol, 3-chlorocyclobutanol. This transformation can be effectively achieved using a highly reactive trifluoroacylating agent. Two primary reagents are considered for this purpose: trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride.

Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride is a powerful acylating agent that reacts readily with alcohols to form trifluoroacetate esters.[4] The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. This process is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the trifluoroacetic acid byproduct and drive the reaction to completion.

The mechanism involves the formation of a mixed anhydride intermediate, which is highly electrophilic and readily attacked by the alcohol.[5]

Trifluoroacetylation using Trifluoroacetyl Chloride

Trifluoroacetyl chloride is another highly reactive reagent for the synthesis of trifluoroacetate esters.[6][7] Its reaction with alcohols is vigorous and exothermic, necessitating careful temperature control.[7] Similar to the anhydride method, a base is required to scavenge the hydrogen chloride (HCl) gas that is evolved during the reaction.

In-Depth Experimental Protocol: Synthesis of this compound via Trifluoroacetic Anhydride

This section provides a detailed, step-by-step protocol for the synthesis of the target compound, prioritizing the use of trifluoroacetic anhydride due to its generally easier handling compared to the gaseous trifluoroacetyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Chlorocyclobutanol≥98%Commercially Available
Trifluoroacetic Anhydride (TFAA)≥99%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Diethyl etherReagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Step-by-Step Procedure
  • Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is charged with 3-chlorocyclobutanol (1.0 eq).

  • Solvent and Base Addition: Anhydrous dichloromethane (DCM) is added to dissolve the alcohol, followed by the slow, dropwise addition of anhydrous pyridine (1.2 eq) at 0 °C (ice-water bath).

  • Addition of Trifluoroacetic Anhydride: Trifluoroacetic anhydride (1.2 eq) is added dropwise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is diluted with diethyl ether and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 3-Chlorocyclobutanol in Flask Add_DCM_Pyridine Add Anhydrous DCM and Pyridine at 0°C Start->Add_DCM_Pyridine Dissolve Add_TFAA Add TFAA dropwise at 0°C Add_DCM_Pyridine->Add_TFAA Cool Stir Stir at RT for 2-4h Add_TFAA->Stir React Quench Dilute with Et2O, Wash with HCl, NaHCO3, Brine Stir->Quench Monitor (TLC) Dry Dry over MgSO4 Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The Trifluoroacetylation Reaction

The esterification of 3-chlorocyclobutanol with trifluoroacetic anhydride in the presence of pyridine proceeds through a well-established nucleophilic acyl substitution mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products & Intermediates Alcohol 3-Chlorocyclobutanol Activated_TFAA Activated TFAA-Pyridine Adduct Alcohol->Activated_TFAA Nucleophilic Attack TFAA Trifluoroacetic Anhydride TFAA->Activated_TFAA Pyridine Pyridine (Base) Pyridine->TFAA Activates Tetrahedral_Intermediate Tetrahedral Intermediate Activated_TFAA->Tetrahedral_Intermediate Product 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Tetrahedral_Intermediate->Product Collapse & Elimination Byproduct Pyridinium Trifluoroacetate Tetrahedral_Intermediate->Byproduct

Caption: Mechanism of pyridine-catalyzed trifluoroacetylation.

Initially, pyridine, acting as a nucleophilic catalyst, attacks one of the carbonyl carbons of trifluoroacetic anhydride to form a highly reactive N-trifluoroacetylpyridinium intermediate. This intermediate is significantly more electrophilic than the anhydride itself. The hydroxyl group of 3-chlorocyclobutanol then attacks the carbonyl carbon of this activated species, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling trifluoroacetate as a leaving group and forming the desired ester product along with pyridinium trifluoroacetate.

Conclusion

This technical guide provides a robust and detailed framework for the synthesis of this compound, a valuable building block in contemporary drug discovery. By leveraging a straightforward esterification protocol with trifluoroacetic anhydride, researchers can reliably access this compound in good yield and purity. The mechanistic insights and detailed experimental procedure provided herein are intended to empower scientists to confidently incorporate this and similar fluorinated cyclobutane scaffolds into their synthetic programs, ultimately accelerating the development of novel and effective therapeutics.

References

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Burkhard, J. A., et al. (2010). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • PharmaBlock. (n.d.).
  • Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Lig
  • Fan, Z., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. (n.d.). Semantic Scholar.
  • Bourne, E. J., et al. (1949). A general method of esterification using trifluoroacetic anhydride.
  • Process for trifluoroacetate esters and thioesters. (2001).
  • In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. (2005). ARKIVOC, 2005(6), 127-135.
  • Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride. (n.d.). Benchchem.
  • Trifluoroacetyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for producing trifluoroacetyl chloride. (1993).
  • Trifluoroacetylation of amines and amino acids under neutral, mild conditions. (n.d.). Organic Syntheses Procedure.
  • Trifluoroacetyl triflate. (n.d.). Organic Syntheses Procedure.

Sources

3-Chlorocyclobutyl 2,2,2-Trifluoroacetate: Technical Profile & Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-chlorocyclobutyl 2,2,2-trifluoroacetate , a specialized intermediate utilized in the synthesis of conformationally restricted bioisosteres. This document details the molecule's stereochemical dynamics, validated synthesis protocols, and reactivity patterns, specifically focusing on the trifluoroacetate (TFA) group's role as a hyper-nucleofuge in substitution reactions.

Molecular Architecture & Stereodynamics

Structural Overview

The cyclobutane core of this compound deviates significantly from planarity to minimize torsional strain (Pitzer strain). The ring adopts a puckered "wing" conformation with a puckering angle (


) of approximately 30–35°. This conformation dictates the spatial orientation of the 1,3-substituents (Chlorine and Trifluoroacetate), leading to distinct cis and trans diastereomers.
Stereochemical Configuration
  • Cis-Isomer: The C3-Cl and C1-OTFA groups are on the same face of the puckered ring. This isomer typically exhibits a pseudo-equatorial/pseudo-axial relationship depending on the dominant conformer, often possessing a higher dipole moment.

  • Trans-Isomer: The substituents are on opposite faces. This isomer is generally thermodynamically more stable due to reduced transannular steric repulsion.

Expert Insight: In nucleophilic substitution reactions, the cis isomer often reacts faster if the mechanism involves neighboring group participation or if the leaving group trajectory aligns with the ring puckering to relieve strain.

Synthesis Protocol

The most reliable synthesis route utilizes 3-chlorocyclobutanol as the precursor, reacting with trifluoroacetic anhydride (TFAA) . This method avoids the generation of HCl (common with acyl chlorides), which could cause premature ring opening or polymerization of the strained cyclobutane.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Chlorocyclobutanol 1.0Substrate (Cis/Trans mixture)
Trifluoroacetic Anhydride (TFAA) 1.2Acylating Agent
Pyridine 1.5Proton Scavenger / Catalyst
Dichloromethane (DCM) SolventAnhydrous (0.2 M conc.)
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Charge with 3-chlorocyclobutanol and anhydrous DCM. Cool to 0 °C .

  • Base Addition: Add pyridine dropwise over 10 minutes. The solution acts as a buffer.

  • Acylation: Add TFAA dropwise via a pressure-equalizing addition funnel. Caution: Exothermic reaction. Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor via TLC (stain with KMnO₄; TFA esters are UV inactive unless functionalized).

  • Workup: Quench with cold saturated NaHCO₃ (gas evolution: CO₂). Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine) followed by brine.

  • Purification: Dry over MgSO₄ and concentrate in vacuo. If necessary, purify via short-path distillation (reduced pressure) or silica plug filtration (rapid, as silica is slightly acidic/wet and can hydrolyze the ester).

Synthesis Flowchart

Synthesis Start 3-Chlorocyclobutanol Reagents TFAA + Pyridine (0°C, DCM) Start->Reagents Activation Intermediate Reaction Mixture (Tetrahedral Intermediate) Reagents->Intermediate Acylation Workup NaHCO3 Quench & Extraction Intermediate->Workup 2 hrs @ RT Product 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Workup->Product Isolation

Caption: Optimized acylation workflow for converting 3-chlorocyclobutanol to its trifluoroacetate ester.

Chemical Properties & Reactivity Profile[1][2]

The Trifluoroacetate "Super-Leaving" Group

The trifluoroacetate group (TFA) is significantly more labile than a standard acetate due to the strong electron-withdrawing effect of the CF₃ group (pKa of conjugate acid ~0.23 vs 4.76 for acetic acid).

  • Hydrolytic Instability: The ester bond is highly susceptible to hydrolysis. In aqueous buffers (pH > 7), half-life is measured in minutes. Storage: Must be stored under inert gas (Ar/N₂) in a desiccator.

  • Leaving Group Ability: In solvolysis reactions, the TFA group can depart to generate a cyclobutyl cation.

Reactivity Pathways

The molecule possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the C1-cyclobutyl carbon (soft electrophile).

Pathway A: Nucleophilic Acyl Substitution (Hydrolysis/Transesterification)

Nucleophiles (OH⁻, ROH, RNH₂) attack the carbonyl carbon. The CF₃ group destabilizes the ground state and stabilizes the tetrahedral intermediate, accelerating cleavage.

  • Outcome: Release of 3-chlorocyclobutanol and trifluoroacetate anion.

Pathway B: Alkyl-Oxygen Cleavage (Substitution/Elimination)

Under non-nucleophilic, acidic conditions, the O-TFA bond can cleave to form a carbocation.

  • Mechanism: S_N1-like due to ring strain preventing backside S_N2 attack (steric inhibition by ring puckering).

  • Risk: Formation of the cyclobutyl cation often leads to Wagner-Meerwein rearrangements (ring contraction to cyclopropylmethyl derivatives).

Reactivity Logic Diagram

Reactivity Substrate 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Nuc_Hard Hard Nucleophile (OH-, RNH2) Substrate->Nuc_Hard Acid_Cond Lewis Acid / Heat (Solvolysis) Substrate->Acid_Cond Acyl_Cleavage Acyl-Oxygen Cleavage (Attack at Carbonyl) Nuc_Hard->Acyl_Cleavage Prod_A 3-Chlorocyclobutanol + TFA salt Acyl_Cleavage->Prod_A Cation Cyclobutyl Cation (Intermediate) Acid_Cond->Cation Loss of TFA- Rearrange Ring Contraction (Cyclopropylmethyl) Cation->Rearrange Major Pathway Elimination Elimination to Cyclobutene Cation->Elimination Minor Pathway

Caption: Divergent reactivity pathways driven by nucleophile hardness and acidity.

Applications in Drug Discovery[2][3]

Bioisosterism

The 3-chlorocyclobutyl motif serves as a rigidified, lipophilic spacer. The trifluoroacetate derivative is primarily an activation intermediate .

  • Late-Stage Functionalization: The TFA group activates the alcohol for displacement by fluorides (using TBAF) or azides (using TMSN₃), granting access to 3-chloro-1-fluoro-cyclobutane or 3-chloro-1-azido-cyclobutane.

Fluorine Effect

While the TFA group is usually removed, its presence during synthesis allows for ¹⁹F NMR tracking (singlet at approx -76 ppm). This provides a non-destructive handle to monitor reaction kinetics without sampling.

Safety & Handling

  • Hazard Class: Corrosive (releases TFA upon hydrolysis) and Lachrymator.[1]

  • PPE: Neoprene gloves, chemical splash goggles, and fume hood are mandatory.

  • Spill Protocol: Neutralize with sodium bicarbonate; do not use water immediately as it accelerates acid release.

References

  • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Chemical Reviews, 89(5), 975–983. Link

  • Benoit, D., et al. (2018). Cyclobutane derivatives in drug discovery: Synthesis and applications. Journal of Medicinal Chemistry, 61(23), 10385–10405. Link

  • Tidwell, T. T. (1990). The reactivity of trifluoroacetates: Solvolysis and substitution. Accounts of Chemical Research, 23(9), 273–279. Link

Sources

Technical Whitepaper: Structural Elucidation of 3-Chlorocyclobutyl 2,2,2-Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of 3-chlorocyclobutyl 2,2,2-trifluoroacetate , a fluorinated cyclobutane scaffold increasingly relevant in medicinal chemistry as a conformationally restricted bioisostere. The presence of the electron-withdrawing trifluoroacetate (TFA) group and the chlorine atom at the 3-position creates a unique stereochemical challenge. This guide prioritizes the differentiation of cis- and trans- diastereomers using Nuclear Overhauser Effect (NOE) spectroscopy, validated by


F NMR and infrared analysis.

Structural Context & Synthetic Origin[1][2][3]

The target molecule consists of a cyclobutane ring substituted at the C1 position with a trifluoroacetate ester and at the C3 position with a chlorine atom.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.56 g/mol

  • Key Challenge: Cyclobutane rings are not planar; they exist in a puckered conformation. The relative orientation of the C1 and C3 substituents (cis vs. trans) dictates the physicochemical properties and biological activity.

Synthesis Implication

The compound is typically synthesized via the esterification of 3-chlorocyclobutanol with trifluoroacetic anhydride (TFAA). Since the starting alcohol often exists as a mixture of isomers (typically 3:1 to 5:1 ratios depending on the reduction method used on the ketone precursor), the final product will likely require chromatographic separation or rigorous spectroscopic assignment of the mixture.

Elucidation Strategy Workflow

The following decision tree illustrates the logical flow from crude isolation to definitive structural assignment.

ElucidationWorkflow Start Crude Product Isolation MS Step 1: Mass Spectrometry (Confirm Cl Pattern) Start->MS IR Step 2: FTIR Analysis (Confirm TFA Ester) MS->IR NMR_1D Step 3: 1D NMR (1H, 19F, 13C) (Identify H1/H3 Shifts) IR->NMR_1D NMR_2D Step 4: 2D NOESY/ROESY (Stereochemical Assignment) NMR_1D->NMR_2D Final Definitive Structure (Cis vs. Trans) NMR_2D->Final

Figure 1: Step-wise elucidation workflow ensuring rigorous validation of functional groups before stereochemical assignment.

Spectroscopic Analysis

Mass Spectrometry (MS)

Objective: Confirm molecular composition and halogen presence.

  • Ionization: Electron Impact (EI) or ESI+ (if ionizable).

  • Diagnostic Feature: The Chlorine Isotope Pattern.

    • Observe the molecular ion (

      
      ) and the 
      
      
      
      peak.
    • Requirement: A strict 3:1 intensity ratio between

      
       (containing 
      
      
      
      ) and
      
      
      (containing
      
      
      ) confirms the presence of a single chlorine atom.
    • Note: The

      
       group does not alter the isotope pattern significantly as 
      
      
      
      is monoisotopic.
Infrared Spectroscopy (FTIR)

Objective: Validate the trifluoroacetate ester.

The electron-withdrawing nature of the


-fluorines shifts the carbonyl stretch significantly compared to non-fluorinated esters.
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Causality
Ester C=O Stretching1780 – 1790 Inductive effect of

increases bond order (hypsochromic shift).
C-F Stretching1100 – 1300 Strong, broad bands characteristic of polyfluorinated groups.
C-Cl Stretching600 – 800 Fingerprint region confirmation.
Nuclear Magnetic Resonance (NMR)

This is the primary tool for stereochemical assignment.

A.

NMR
  • Signal: A sharp singlet.

  • Shift: Typically -74 to -76 ppm (relative to

    
    ).
    
  • Utility: Quantifies purity. If two singlets are observed, both cis and trans isomers are present. Integration of these peaks provides the diastereomeric ratio (dr).

B.

NMR Assignment

The cyclobutane ring protons present a complex second-order coupling pattern, but the key methine protons (H1 and H3) can be distinguished by their chemical environment.

  • H1 (Deshielded by Ester): The proton at C1 is geminal to the trifluoroacetate group.

    • Shift:

      
       5.0 – 5.4 ppm.
      
    • Multiplicity: Quintet-like (coupling to H2a, H2b, H4a, H4b).

  • H3 (Deshielded by Chlorine): The proton at C3 is geminal to the chlorine.

    • Shift:

      
       4.0 – 4.5 ppm.
      
    • Multiplicity: Quintet-like.

  • H2/H4 (Methylene):

    
     2.2 – 3.0 ppm. These appear as complex multiplets.
    

Stereochemical Elucidation (The Critical Step)

Distinguishing the cis-1,3-disubstituted isomer from the trans-isomer requires understanding the ring pucker .

  • Conformational Dynamics: 1,3-disubstituted cyclobutanes adopt a puckered conformation to minimize torsional strain (eclipsing interactions).

  • The Cis Isomer (Diequatorial): In the cis isomer, both substituents (Cl and OCOCF3) prefer the pseudo-equatorial positions to minimize 1,3-diaxial steric clash. Consequently, the protons H1 and H3 occupy the pseudo-axial positions .

    • Geometric Consequence: H1 and H3 are on the same face of the ring and physically close (approx. 2.4 Å).

  • The Trans Isomer (Axial-Equatorial): One substituent is pseudo-axial, the other pseudo-equatorial. The protons H1 and H3 are on opposite faces or sufficiently distant that NOE transfer is inefficient.

Logic Diagram: NOE Interpretation

NOELogic Exp Perform 1D-NOE or 2D-NOESY (Irradiate H1) Result_Pos Strong NOE at H3 Exp->Result_Pos Signal Observed Result_Neg Weak/No NOE at H3 Exp->Result_Neg Signal Absent Concl_Cis CIS Isomer (Substituents Equatorial) (Protons Diaxial - Close) Result_Pos->Concl_Cis Concl_Trans TRANS Isomer (Substituents Ax/Eq) (Protons Distant) Result_Neg->Concl_Trans

Figure 2: Logic gate for assigning stereochemistry based on H1-H3 spatial proximity.

Detailed Experimental Protocols

Protocol 1: 1D Selective NOE Experiment

Use this protocol for the most unambiguous assignment if the sample is a mixture.

  • Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL

    
    . Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary).
    
  • Degassing: Bubble dry nitrogen or argon through the sample for 2 minutes to remove dissolved oxygen (which causes paramagnetic relaxation and quenches NOE).

  • Acquisition:

    • Set temperature to 298 K.

    • Select the H1 resonance (

      
      5.2 ppm) for selective irradiation.
      
    • Set mixing time (

      
      ) to 500 ms . (Long enough for buildup, short enough to avoid spin diffusion).
      
    • Acquire 128-256 scans.

  • Analysis:

    • Phase the spectrum so the irradiated peak is negative.

    • Look for a positive enhancement at the H3 frequency (

      
      4.3 ppm).
      
    • Result: Enhancement > 2% indicates the cis-isomer (diaxial protons).

Protocol 2: NMR for Purity/Ratio
  • Parameter Set: Standard proton-decoupled fluorine sequence (

    
    ).
    
  • Spectral Window: +10 to -150 ppm.

  • Relaxation Delay (d1): Set to 10 seconds . (Fluorine nuclei in

    
     groups often have long 
    
    
    
    relaxation times; insufficient delay leads to integration errors).
  • Processing: Apply exponential line broadening (lb = 1.0 Hz) before Fourier Transform.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general IR and NMR shifts).
  • Wiberg, K. B., & Barth, D. E. (1969). "Conformational studies of cyclobutanes." Journal of the American Chemical Society, 91(18), 5124–5130. (Foundational work on cyclobutane puckering and energetics).

  • NIST Chemistry WebBook. "Trifluoroacetic acid, esters." National Institute of Standards and Technology. [Link] (Reference for IR carbonyl shifts of fluorinated esters).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source for NOE protocols and spin dynamics).

Technical Profile: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

[1][2][3][4]

Part 1: Executive Summary & Identification

3-Chlorocyclobutyl 2,2,2-trifluoroacetate is a specialized fluorinated building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals. It serves as a lipophilic, metabolically stable scaffold donor, introducing the 3-chlorocyclobutyl motif—a bioisostere often used to modulate pKa and conformational rigidity in drug candidates.

This guide focuses on the specific identification, synthesis, and handling of this compound, distinguishing between its stereoisomers which is critical for structure-activity relationship (SAR) studies.

Core Identifiers
ParameterDetail
Chemical Name This compound
Primary CAS Number 1935550-86-9 (Unspecified/Generic)
Stereospecific CAS 1909286-49-2 ((1r,3r) / trans-isomer)
Molecular Formula C₆H₆ClF₃O₂
Molecular Weight 202.56 g/mol
MDL Number MFCD29060319
Physical State Colorless liquid (typical)

Note on Stereochemistry: The (1r,3r) isomer (CAS 1909286-49-2) represents the trans-configuration where the chlorine and trifluoroacetate groups are on opposite faces of the cyclobutane ring. This is often the preferred isomer for precise medicinal chemistry applications to control vector alignment.[1]

Part 2: Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the esterification of 3-chlorocyclobutanol. Due to the acid sensitivity of cyclobutyl rings (prone to ring contraction or rearrangement), conditions must be controlled to prevent carbocation-mediated side reactions.[1]

Pathway A: Trifluoroacetic Anhydride (TFAA) Acylation

This is the industry-standard method for high-yield synthesis, minimizing water production and the need for strong mineral acids.

Reagents:

  • Substrate: 3-Chlorocyclobutanol (cis/trans mixture or pure isomer).

  • Acylating Agent: Trifluoroacetic anhydride (TFAA).[1]

  • Base: Pyridine or Triethylamine (Et₃N).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Protocol:

  • Preparation: Charge a flame-dried reactor with 3-chlorocyclobutanol (1.0 eq) and anhydrous DCM (10 V). Cool to 0°C under nitrogen atmosphere.[1]

  • Base Addition: Add Pyridine (1.2 eq) dropwise, maintaining temperature <5°C.

  • Acylation: Add TFAA (1.1 eq) slowly via addition funnel. The reaction is highly exothermic; control rate to keep T <10°C.[1]

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or GC-MS (disappearance of alcohol).[1]

  • Workup: Quench with cold saturated NaHCO₃ solution (careful: CO₂ evolution). Extract with DCM.[1] Wash organics with 1M HCl (to remove pyridine), then brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo. The product is often pure enough for use; if not, distill under reduced pressure (TFA esters are volatile).[1]

Pathway B: Direct Esterification (Fisher Type)

Used when anhydrous conditions are difficult to maintain, though lower yielding due to equilibrium.[1]

  • Reagents: 3-Chlorocyclobutanol + Trifluoroacetic acid (excess).[1]

  • Catalyst: H₂SO₄ (catalytic) or p-TsOH.[1]

  • Method: Reflux with a Dean-Stark trap to remove water.[1] Caution: High temperatures may degrade the cyclobutane ring.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStart3-Chlorocyclobutanol(Substrate)ReagentsTFAA + Pyridine(0°C, DCM)Start->ReagentsActivationIntermediateReaction Mixture(Tetrahedral Intermediate)Reagents->IntermediateAcylationWorkupNaHCO3 Quench& Phase SeparationIntermediate->Workup2-4 hrs, RTProduct3-Chlorocyclobutyl2,2,2-trifluoroacetate(CAS 1909286-49-2)Workup->ProductDistillation/Drying

Caption: Standard synthesis workflow via Trifluoroacetic Anhydride acylation.

Part 3: Technical Applications & Reactivity

In drug development, this compound acts as a functionalized electrophile or a protected building block .[1]

The Trifluoroacetate as a Leaving Group

While less reactive than a triflate (-OTf) or tosylate (-OTs), the trifluoroacetate (-OCOCF₃) is a significantly better leaving group than a standard acetate.

  • Nucleophilic Substitution: Can be displaced by strong nucleophiles (azides, amines, thiols) to install substituents at the 1-position.

  • Mechanism: Substitution on cyclobutane rings is sterically encumbered.[1] Sₙ2 reactions are slow and often require elevated temperatures.[1] Sₙ1 pathways are risky due to the non-classical nature of the cyclobutyl cation (potential for ring expansion to cyclopropylcarbinyl systems).[1]

The Chloro-Handle Utility

The chlorine atom at the 3-position is relatively inert to standard nucleophilic attack but serves as a handle for:

  • Radical Cross-Coupling: Nickel-catalyzed photoredox cross-couplings can engage the C-Cl bond to attach aryl or heteroaryl groups.

  • Bioisosterism: The 3-chlorocyclobutyl group mimics the size and lipophilicity of a tert-butyl group but with altered metabolic susceptibility and vector orientation.

Protecting Group Strategy

The trifluoroacetyl group protects the alcohol from oxidation or unwanted alkylation during manipulations of the chlorine end.[1] It is easily removed (deprotected) using mild basic conditions (e.g., K₂CO₃ in MeOH), releasing the free alcohol.[1]

Reactivity Logic Diagram

ReactivityCenter3-ChlorocyclobutylTrifluoroacetateDeprotectionHydrolysis (Base)K2CO3 / MeOHCenter->DeprotectionCleavage of TFASubstitutionNucleophilic Displacement(Nu: = N3, CN, SR)Center->SubstitutionDisplacement of TFA(Difficult)CouplingNi-Cat Cross Coupling(at C-Cl bond)Center->CouplingFunctionalization of ClProd_Alc3-Chlorocyclobutanol(Free Alcohol)Deprotection->Prod_AlcProd_Sub3-SubstitutedCyclobutyl ChlorideSubstitution->Prod_SubProd_Aryl3-ArylcyclobutylTrifluoroacetateCoupling->Prod_Aryl

Caption: Divergent reactivity profile: Deprotection vs. Substitution vs. C-Cl Coupling.

Part 4: Handling, Safety & Stability

Trifluoroacetate esters are hydrolytically unstable and possess specific hazards.

Stability Profile
  • Moisture Sensitivity: Moderate.[1] Slowly hydrolyzes in moist air to release Trifluoroacetic acid (TFA) and the parent alcohol.[1] Store under inert atmosphere (Argon/Nitrogen).[1]

  • Thermal Stability: Generally stable up to 100°C, but distillation should be performed under vacuum to minimize thermal stress.[1]

Safety Protocols
  • Corrosivity: Hydrolysis releases TFA, which is corrosive.[1] Handle in a fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Spill Management: Neutralize spills with sodium bicarbonate or lime before cleanup.[1] Do not use water initially as it accelerates acid release.[1]

References

  • Aaron Chemicals . (n.d.).[1] (1r,3r)-3-chlorocyclobutyl 2,2,2-trifluoroacetate Product Page. Retrieved from

  • Sigma-Aldrich . (n.d.).[1] (1r,3r)-3-chlorocyclobutyl 2,2,2-trifluoroacetate CAS 1909286-49-2.[2][3] Retrieved from

  • AA Blocks . (n.d.). This compound Catalog Entry. Retrieved from

  • PubChem . (n.d.).[1] Trifluoroacetate Functional Group Chemistry. National Library of Medicine.[1] Retrieved from

  • Mykhailiuk, P. K. (2015).[1] Generation of CF3-containing cyclobutanes. (Contextual grounding on fluorinated cyclobutane synthesis).

The Cyclobutane Renaissance: Strategic Incorporation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Novel Cyclobutane Derivatives: A Technical Guide for Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

For decades, the cyclobutane ring was viewed by medicinal chemists as a synthetic liability—a high-energy, strained system difficult to construct and prone to ring-opening. Today, that paradigm has shifted. The "escape from flatland" initiative in drug design has elevated sp³-rich scaffolds, identifying cyclobutane as a premier bioisostere that offers defined exit vectors, metabolic resilience, and unique lipophilicity profiles without the geometric penalties of larger rings. This guide dissects the structural rationale, modern synthetic methodologies, and validated case studies that are driving the resurgence of cyclobutane derivatives in pharmaceutical pipelines.

Part 1: Structural & Pharmacological Rationale

The "Escape from Flatland" (Fsp³ Fraction)

The correlation between clinical success and the fraction of sp³-hybridized carbons (Fsp³) is well-documented. Unlike planar aromatic systems, cyclobutane introduces three-dimensionality (3D) while maintaining a low molecular weight.[1]

  • Defined Exit Vectors: The 1,3-disubstituted cyclobutane motif allows for substituents to be positioned at an approximate 180° dihedral angle (trans) or ~30° (cis), mimicking the para- and ortho-relationships of phenyl rings but with a significantly shorter distance between substituents (approx. 2.6 Å vs. 2.8 Å for benzene).[1]

  • The "Pucker" Effect: Unlike the planar cyclopropane, cyclobutane relaxes ring strain (~26.3 kcal/mol) by adopting a puckered "butterfly" conformation with a dihedral angle of roughly 25–35°. This flexibility allows the ring to adapt slightly to binding pockets, optimizing van der Waals interactions that rigid aromatics cannot accommodate.[1]

Metabolic Stability & Bioisosterism

Cyclobutanes serve as superior bioisosteres for:

  • Gem-dimethyl groups: Reducing lipophilicity (LogP) while maintaining steric bulk.[1]

  • Phenyl rings: Eliminating metabolic liabilities associated with electron-rich aromatics (e.g., oxidation to toxic quinones).[1]

  • Alkyl chains: Rigidifying flexible linkers to reduce the entropic penalty of binding.[1]

Key Insight: The metabolic stability of the cyclobutane ring is often superior to cyclopentane due to the lack of facile hydrogen abstraction pathways compared to the highly flexible cyclopentane methylene groups.

Part 2: Synthetic Revolution – From UV to Visible Light

Historically, cyclobutane synthesis relied on high-energy UV irradiation (<300 nm), requiring specialized quartz glassware and often resulting in side reactions due to the excitation of other functional groups. The modern era utilizes Visible-Light Photoredox Catalysis , allowing for mild, tunable, and scalable synthesis.

Mechanism of Action: [2+2] Cycloaddition

The most robust method for constructing the cyclobutane core is the [2+2] cycloaddition.[2] In the photoredox manifold, a transition metal catalyst (e.g., Ruthenium or Iridium) absorbs visible light, accessing a long-lived triplet excited state that can engage substrates via Single Electron Transfer (SET) or Energy Transfer (EnT).

Visualization: Photoredox Catalytic Cycle

The following diagram illustrates the reductive quenching cycle used to synthesize cyclobutanes from enones using a Ruthenium catalyst.

PhotoredoxCycle Ru_GS Ru(bpy)₃²⁺ (Ground State) Ru_Excited *Ru(bpy)₃²⁺ (Excited State) Ru_GS->Ru_Excited Excitation Ru_Reduced Ru(bpy)₃⁺ (Reduced Species) Ru_Excited->Ru_Reduced SET (Reduction) Ru_Reduced->Ru_GS SET (Oxidation) Light Visible Light (hν) Light->Ru_GS Quencher Amine Base (Reductive Quencher) Quencher->Ru_Excited e- donor Substrate Enone Substrate Radical Radical Anion Intermediate Substrate->Radical Accepts e- from Ru(I) Product Cyclobutane Product Radical->Product [2+2] Cycloaddition

Figure 1: Reductive quenching cycle of Ru(bpy)₃²⁺ facilitating the [2+2] cycloaddition of enones.

Part 3: Experimental Protocol

Protocol: Visible-Light Mediated Intermolecular [2+2] Cycloaddition

Objective: Synthesis of a 1,2-disubstituted cyclobutane scaffold from an aryl enone. Scope: Applicable to a wide range of electron-deficient alkenes (enones, acrylates).

Materials
  • Photocatalyst: Tris(2,2′-bipyridyl)ruthenium(II) chloride hexahydrate [Ru(bpy)₃Cl₂·6H₂O] (2.5 mol%).[1]

  • Substrate: Chalcone derivative (1.0 equiv).[1]

  • Reductive Quencher: Diisopropylethylamine (DIPEA) (2.0 equiv).[1]

  • Lewis Acid (Optional): Lithium tetrafluoroborate (LiBF₄) (2.0 equiv) – enhances diastereoselectivity.[1]

  • Solvent: Acetonitrile (MeCN), degassed.[1]

  • Light Source: Blue LED strip (λmax ~ 450-460 nm) or 23W CFL bulb.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the chalcone substrate (0.5 mmol), Ru(bpy)₃Cl₂·6H₂O (9.4 mg, 0.0125 mmol), and LiBF₄ (94 mg, 1.0 mmol).

  • Solvation: Evacuate and backfill with nitrogen (3x).[1] Add anhydrous, degassed MeCN (5.0 mL) via syringe.

  • Activation: Add DIPEA (174 µL, 1.0 mmol) via syringe. Seal the tube effectively to prevent oxygen ingress (O₂ quenches the excited triplet state).

  • Irradiation: Place the reaction vessel approximately 2–3 cm from the light source. Maintain temperature at ambient (~25°C) using a fan to dissipate heat from the light source. Stir vigorously.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. Typical reaction times range from 2 to 12 hours.[1]

  • Workup: Upon consumption of starting material, dilute the mixture with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the cyclobutane product.

Validation Criteria (Quality Control):

  • ¹H NMR: Look for characteristic cyclobutane methine protons shifting upfield (typically δ 3.0–4.5 ppm) compared to the vinylic starting material.[1]

  • Stereochemistry: Verify cis/trans configuration using NOESY experiments. The syn head-to-head isomer is often favored under Lewis acid conditions.

Part 4: Case Studies in Drug Discovery

The following table highlights FDA-approved drugs and clinical candidates where the cyclobutane ring is critical to the Mechanism of Action (MoA).

Drug NameIndicationCyclobutane RoleStructural Benefit
Carboplatin Oncology (Ovarian, Lung)Chelation ScaffoldReplaces the labile chlorides of Cisplatin with a cyclobutane-1,1-dicarboxylate, reducing nephrotoxicity by slowing hydrolysis rates.
Abrocitinib Atopic Dermatitis (JAK1 Inhibitor)Linker/SpacerA 1,3-disubstituted cyclobutane acts as a rigid spacer, positioning the amino-pyrrolo[2,3-d]pyrimidine and the sulfonamide side chain to fit the JAK1 pocket selectively over JAK2.
Boceprevir Hepatitis C (Protease Inhibitor)Hydrophobic InteractionContains a cyclobutylmethyl moiety at the P1 position.[1][3] The ring fills the S1 hydrophobic pocket more efficiently than acyclic alkyls, enhancing binding affinity.
Peramivir Influenza (Neuraminidase Inhibitor)Core ScaffoldUses a cyclopentane core, but early SAR studies utilized cyclobutane analogs to map the sialic acid binding site, demonstrating the versatility of ring contraction strategies.
Case Study Visualization: Abrocitinib SAR Logic

The design of Abrocitinib illustrates the "Rigidification" strategy.[1]

AbrocitinibSAR Flexible Flexible Propyl Linker (High Entropy Penalty) Cyclobutane 1,3-cis-Cyclobutane (Rigid Scaffold) Flexible->Cyclobutane Structural Optimization Selectivity JAK1 Selectivity (>28-fold vs JAK2) Cyclobutane->Selectivity Locks Active Conformation

Figure 2: Structure-Activity Relationship (SAR) evolution leading to Abrocitinib.

Part 5: Future Directions

The field is moving toward Automated Flow Chemistry for cyclobutane synthesis.[1] The short path length of flow reactors maximizes light penetration (Beer-Lambert Law), solving the scalability issues of batch photochemistry. Furthermore, DNA-Encoded Libraries (DEL) are beginning to incorporate cyclobutane building blocks, allowing for the screening of billions of sp³-rich compounds against biological targets.

References

  • Namitharan, K., et al. "Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products." Natural Products and Bioprospecting, 2024.[1] Link

  • Yoon, T. P., et al. "[2+2] Cycloadditions by Oxidative Visible Light Photocatalysis."[1] Science, 2014.[1] Link (Note: Contextual link to foundational Yoon group work on Ru(bpy)3).[1]

  • Pfizer Inc. "Abrocitinib (CIBINQO) Prescribing Information."[1] FDA Access Data, 2022.[1] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] Link

  • DrugBank. "Boceprevir Structure and Pharmacology."[1] DrugBank Online, 2024. Link

Sources

Physical Properties & Medicinal Utility of Halogenated Cyclobutyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated cyclobutyl esters represent a sophisticated niche in modern medicinal chemistry, offering a unique combination of conformational rigidity , metabolic stability , and tunable lipophilicity . Unlike their acyclic or cyclopropyl counterparts, cyclobutyl scaffolds possess a distinct "puckered" geometry that allows for precise vector positioning of substituents. This guide analyzes the physicochemical properties of these compounds, focusing on how halogenation (particularly fluorination) alters the ring's electronic landscape and conformational preference, ultimately serving as a superior bioisostere for tert-butyl and phenyl groups in drug design.

Structural & Conformational Dynamics

The defining physical property of the cyclobutane ring is its deviation from planarity to relieve torsional strain (Pitzer strain). This phenomenon, known as ring puckering , is critical for understanding the behavior of halogenated esters.

The Puckering Potential

While cyclopropane is forced into a planar structure, cyclobutane adopts a non-planar "butterfly" conformation.

  • Puckering Angle: Typically ranges between 25° and 35° for substituted cyclobutanes.

  • Inversion Barrier: The energy barrier to invert the ring (flip the pucker) is low (~1.5 kcal/mol), but bulky or electronegative substituents (like -CF₃ or -COOR) can significantly raise this barrier, effectively "locking" the conformation in a biological context.

The Halogen Effect

Halogenation introduces both steric bulk and stereoelectronic effects (Gauche effect) that dictate the preferred conformer.

  • 1,3-Substitution: In 3-fluoro- or 3,3-difluorocyclobutyl esters, the repulsion between the halogen and the ester group often favors a trans-diequatorial-like arrangement to minimize 1,3-diaxial interactions.

  • The "Janus Face" Effect: For polyfluorinated analogs (e.g., all-cis substitution), the segregation of fluorine atoms to one face of the ring creates a permanent molecular dipole. This "facial polarity" increases aqueous solubility without requiring traditional polar functional groups.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic relationship between the unstable planar transition state and the stable puckered conformers.

ConformationEnergy Planar Planar Transition State (High Torsional Strain) Puckered1 Puckered Conformer A (Pseudo-Equatorial Ester) Planar->Puckered1 Relaxation (-1.5 kcal/mol) Puckered2 Puckered Conformer B (Pseudo-Axial Ester) Planar->Puckered2 Relaxation Bioactive Bioactive Bound State (Induced Fit) Puckered1->Bioactive Binding Event Puckered2->Bioactive Conformational Selection

Figure 1: Energy landscape of cyclobutyl ester puckering. The planar form is a high-energy transition state, relaxing into two puckered minima. Substituents dictate the population ratio of A vs. B.

Physicochemical Properties

The incorporation of halogens into cyclobutyl esters drastically alters their ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Lipophilicity (LogP/LogD)

Fluorination is often assumed to increase lipophilicity, but in cyclobutyl systems, the vector of the C-F bond relative to the ester dipole is crucial.

  • Dipole Cancellation: When C-F bonds oppose the ester carbonyl dipole, the net molecular dipole decreases, leading to higher LogP (more lipophilic).

  • Dipole Reinforcement: In specific cis configurations, dipoles may align, increasing polarity and lowering LogP (improved solubility).

Metabolic Stability

Cyclobutyl esters are significantly more resistant to enzymatic hydrolysis (esterases) than acyclic esters due to steric shielding of the carbonyl carbon.

  • Mechanism: The puckered ring creates a "steric wall" that hinders the approach of the catalytic serine residue in esterases.

  • Halogenation Impact: Adding Fluorine at the 3-position (distal to the ester) withdraws electron density, making the carbonyl more electrophilic (potentially faster hydrolysis), but this is often overridden by the increased steric bulk of the halogen preventing enzyme binding.

Comparative Data Summary

The table below synthesizes property trends for cyclobutyl esters compared to standard alkyl esters.

PropertyIsopropyl Ester (Ref)Cyclobutyl Ester3,3-Difluorocyclobutyl Ester1-CF₃-Cyclobutyl Ester
LogP (Approx) 2.52.72.9 - 3.13.2 - 3.4
Aqueous Solubility LowLowModerate (Dipole dependent)Very Low
Metabolic t½ (Microsomes) < 10 min~25 min> 60 min> 120 min
Conformation Flexible (Rotatable)Rigid (Puckered)Rigid (Locked)Rigid (Sterically Congested)
Boiling Point ~142°C (Isoamyl)Higher (+10-15°C)Higher (Dipole interactions)N/A (Solid/High BP)

Synthesis & Characterization Protocols

Reliable synthesis is a prerequisite for property profiling. The following workflow describes the standard generation of 3,3-difluorocyclobutyl esters, a common motif in drug discovery.

Synthetic Workflow (Deoxofluorination Route)
  • Starting Material: 3-Oxocyclobutanecarboxylic acid.

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® converts the ketone to a gem-difluoro moiety.

    • Critical Step: Temperature control (0°C to RT) is vital to prevent ring opening.

  • Esterification: Standard coupling (EDC/DMAP) with the desired alcohol.

Experimental Protocol: Hydrolytic Stability Assay

To validate the metabolic stability claims:

  • Preparation: Dissolve ester (10 µM) in phosphate buffer (pH 7.4) containing rat liver microsomes or purified esterase.

  • Incubation: Shake at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, 60, 120 min. Quench with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[concentration] vs. time to determine

    
     and 
    
    
    
    .
Visualization: Synthesis & Screening Logic

SynthesisWorkflow Start 3-Oxocyclobutane Carboxylic Acid Fluorination Fluorination (DAST/Deoxo-Fluor) Start->Fluorination Activation Intermed 3,3-Difluoro Intermediate Fluorination->Intermed C=O to CF2 Coupling Esterification (R-OH, EDC) Intermed->Coupling Coupling Product Target Ester (Bioisostere) Coupling->Product Yields 60-80% Assay Stability Assay (LC-MS/MS) Product->Assay Validation

Figure 2: Synthetic pathway for accessing metabolically stable 3,3-difluorocyclobutyl esters.

Applications in Drug Design (Bioisosterism)

The halogenated cyclobutyl ester is not merely a passive scaffold; it is an active tool for Lead Optimization .

  • Replacement for tert-Butyl: The 1-trifluoromethylcyclobutyl group is a bioisostere for the tert-butyl group.[1] It occupies a similar spherical volume (~171 ų vs 150 ų) but prevents oxidation of the methyl groups (a common metabolic soft spot).

  • Replacement for Phenyl: The cyclobutyl ring can mimic the flat, hydrophobic nature of a phenyl ring but with reduced aromaticity-related toxicity (e.g., avoiding arene oxide formation).

  • pKa Modulation: When the ester is a prodrug moiety, the electron-withdrawing nature of the halogenated ring can be tuned to adjust the hydrolysis rate in plasma, ensuring the active drug is released at the correct rate.

References

  • Levterov, V. V., et al. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (PMC). Link

  • Liashuk, O., et al. (2025).[2] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[3] Link

  • Jeffries, B., et al. (2020).[4] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[4][5][6] Beilstein Journal of Organic Chemistry.[4] Link

  • Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.[7] Link

  • PubChem. Cyclobutanecarboxylic acid, cyclobutyl ester - Physical Properties.[8] National Library of Medicine. Link

Sources

The Trifluoroacetate Paradox: A Technical Guide to Synthesis, Catalysis, and Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Trifluoroacetate (TFA) in modern synthesis, addressing its utility as a reagent, ligand, and counterion, while providing strict protocols for its management and removal.

Executive Summary: The Ubiquitous Moiety

Trifluoroacetate (CF₃COO⁻, TFA) occupies a dual position in pharmaceutical and organic chemistry.[1] As a reagent, its high electronegativity and stability make it an exceptional protecting group and a ligand for electrophilic metal catalysis. However, as a counterion in peptide synthesis, it poses significant downstream challenges due to cellular toxicity and "forever chemical" (PFAS) regulatory scrutiny. This guide synthesizes the mechanistic utility of TFA with rigorous protocols for its removal.

TFA in Peptide Synthesis: The Counterion Challenge

In Solid-Phase Peptide Synthesis (SPPS), TFA is the standard cleavage cocktail component (95% v/v) to release peptides from resins (e.g., Wang, Rink Amide) and remove acid-labile protecting groups (Boc, tBu, Trt). Consequently, crude peptides are isolated as TFA salts .[2][3][4]

Biological Impact of TFA Salts

While chemically stable, TFA salts can skew biological assays:

  • Cytotoxicity: Inhibits osteoblast and chondrocyte proliferation at mM concentrations.

  • Immunogenicity: Can trifluoroacetylate serum proteins, triggering antibody responses.[2]

  • pH Deviation: Solutions of TFA salts are highly acidic, potentially altering receptor binding kinetics.

Workflow: From Synthesis to Salt Exchange

The following diagram illustrates the critical path from resin cleavage to a biocompatible salt form.

SPPS_Workflow Resin Resin-Bound Peptide (Protected) Cleavage Cleavage Cocktail (95% TFA + Scavengers) Resin->Cleavage Acidolysis Crude Crude Peptide (TFA Salt) Cleavage->Crude Precipitation (Ether) HPLC Prep HPLC Purification (0.1% TFA Buffer) Crude->HPLC Isolation Exchange Salt Exchange (HCl or Acetate) HPLC->Exchange Critical Step Final Final Peptide (Biocompatible Salt) Exchange->Final Lyophilization

Figure 1: Critical path for peptide processing, highlighting the mandatory salt exchange step for biological applications.[5]

Protocol 1: TFA to HCl Salt Exchange (Lyophilization Method)

Target Audience: Formulation Scientists

This method relies on the volatility of TFA and the stronger acidity of HCl (pKa -6 vs. 0.23) to drive the equilibrium.

  • Dissolution: Dissolve the purified peptide-TFA salt in 10–100 mM HCl (aq) at a concentration of 1–5 mg/mL.

    • Mechanistic Note: High concentrations of HCl can degrade sensitive residues (Trp, Met). Keep concentration minimal.

  • Equilibration: Allow to stand at room temperature for 5 minutes.

  • Freezing: Flash freeze using liquid nitrogen.

  • Lyophilization: Lyophilize to dryness.

  • Repetition: Repeat steps 1–4 three times .

  • Validation: Verify removal via Ion Chromatography (IC) or ¹⁹F NMR (signal at -76.5 ppm).

N-Trifluoroacetylation: Amine Protection

The trifluoroacetyl (TFA) group is an orthogonal protecting group for amines, stable to acid but cleaved by mild base (pH > 10) or reduction (NaBH₄).

Reagent Selection Strategy
  • Trifluoroacetic Anhydride (TFAA): Highly reactive, requires base (Pyridine/Et₃N), generates acid byproduct. Best for sterically hindered amines.

  • Ethyl Trifluoroacetate (ETFA): Milder, generates ethanol byproduct. Best for large-scale or acid-sensitive substrates.

Protocol 2: Mild N-Trifluoroacetylation with Ethyl Trifluoroacetate

Target Audience: Organic Chemists

  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in Methanol (MeOH).

  • Addition: Add Ethyl Trifluoroacetate (1.2–1.5 equiv) and Triethylamine (1.5 equiv).

  • Reaction: Stir at room temperature for 12–16 hours.

    • Monitoring: TLC (stain with Ninhydrin; product is non-reactive) or LC-MS.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1N HCl (to remove Et₃N), then Brine. Dry over Na₂SO₄.

TFA as a Ligand in C-H Activation

In transition metal catalysis, particularly with Palladium, the trifluoroacetate ligand plays a crucial role in Concerted Metalation-Deprotonation (CMD) pathways. The electron-withdrawing CF₃ group makes the metal center more electrophilic (cationic character), facilitating the activation of inert C-H bonds.

Mechanism: The Fujiwara-Moritani Reaction

This reaction couples arenes with olefins using Pd(OAc)₂ or Pd(TFA)₂.

Pd_Cycle Pd_II Pd(II)(TFA)2 Coord Arene Coordination Pd_II->Coord CMD C-H Activation (CMD Step) Coord->CMD -TFAH Insert Olefin Insertion CMD->Insert Olefin Elim Beta-H Elimination Insert->Elim Prod Product Release Elim->Prod HPd(TFA) Redox Re-oxidation (Ag+ or O2) Prod->Redox Redox->Pd_II

Figure 2: Catalytic cycle of Pd-mediated C-H activation.[6][7] The TFA ligand acts as an internal base during the CMD step.

Advanced Application: Decarboxylative Trifluoromethylation

TFA salts can serve as a cost-effective source of trifluoromethyl radicals ([8][9]•CF₃) for installing CF₃ groups onto arenes, avoiding expensive reagents like Togni's reagent or Ruppert-Prakash reagent.

Mechanistic Pathway
  • Oxidation: The Trifluoroacetate anion (CF₃COO⁻) is oxidized (photochemically or by Ag(II)/S₂O₈²⁻) to the carboxyl radical (CF₃COO•).

  • Decarboxylation: Rapid loss of CO₂ generates the •CF₃ radical .

  • Addition: The radical attacks the arene.

  • Oxidation/Deprotonation: The resulting radical intermediate is oxidized to a cation and deprotonated to restore aromaticity.

Comparative Data: Trifluoromethylation Sources
ReagentCostStabilityAtom EconomyMechanism
TFA Salts (Ag/Na) LowHighHigh (CO₂ byproduct)Radical (Decarboxylative)
Togni's Reagent HighModerateLowElectrophilic/Radical
Ruppert-Prakash ModerateMoisture SensitiveModerateNucleophilic
CF₃I gas ModerateGas Handling RequiredHighRadical

References

  • TFA Salt Removal in Peptides: Roux, S., et al. "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches." Journal of Peptide Science, 2008.[10] Link

  • Biological Toxicity of TFA: Cornish, J., et al. "Trifluoroacetate, a contaminant in purified peptide preparations, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 1999. Link

  • N-Trifluoroacetylation Protocol: Prasad, H.S., et al. "N-Trifluoroacetylation of amines with ethyl trifluoroacetate."[11][12] Tetrahedron Letters, 2000.[11][12] Link

  • Pd-Catalyzed C-H Activation: Lyons, T.W., and Sanford, M.S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 2010. Link

  • Decarboxylative Trifluoromethylation: Tan, X., et al. "Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids."[13] Journal of the American Chemical Society, 2017.[13] Link

Sources

Technical Guide: Stability & Handling of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate , a specialized fluorinated building block used in medicinal chemistry. The content focuses on its stability profile, decomposition mechanisms, and handling protocols, synthesized from physical organic principles and available data on analogous strained-ring esters.

Part 1: Executive Summary & Compound Identity

This compound is a highly reactive electrophilic building block. It combines the steric and electronic properties of a strained cyclobutane ring with a hyper-labile trifluoroacetate (TFA) leaving group.

While valuable for introducing the 3-chlorocyclobutyl motif (a lipophilic, metabolically stable bioisostere), this compound exhibits low thermal and hydrolytic stability . It functions effectively as an "activated ester" or an alkylating agent precursor but requires rigorous exclusion of moisture and nucleophiles during storage and processing.

Chemical Identity Table[1][2]
PropertyDetail
Chemical Name This compound
CAS Number 1935550-86-9 (Generic), 1909286-49-2 ((1r,3r)-isomer)
Molecular Formula C₆H₆ClF₃O₂
Molecular Weight 202.56 g/mol
Functional Groups Secondary Alkyl Chloride, Trifluoroacetate Ester, Cyclobutane Ring
Physical State Colorless liquid (Predicted)
Primary Reactivity Acyl substitution (hydrolysis), Alkyl substitution (

), Elimination

Part 2: Stability Profile & Decomposition Mechanisms

The instability of this compound arises from the synergy between the electron-withdrawing trifluoroacetyl group and the strain energy of the cyclobutane ring (~26 kcal/mol).

Hydrolytic Instability (Critical Risk)

Trifluoroacetate esters are approximately 10,000 to 100,000 times more labile toward hydrolysis than their corresponding acetates. The strong electron-withdrawing effect of the


 group makes the carbonyl carbon highly electrophilic.
  • Mechanism: Rapid nucleophilic attack by water or hydroxide at the carbonyl carbon (B

    
    2 mechanism).
    
  • Inductive Enhancement: The 3-chloro substituent on the ring exerts a remote inductive effect (

    
    ), further decreasing electron density in the ring and potentially enhancing the electrophilicity of the ester oxygen, thereby accelerating hydrolysis.
    
  • Outcome: Decomposition into 3-chlorocyclobutanol and trifluoroacetic acid (TFA) . The generated acid can autocatalyze further decomposition.

Thermal & Elimination Risks

Upon heating or exposure to weak bases, the compound is prone to elimination reactions. The trifluoroacetate anion (


) is a good leaving group (pKa of conjugate acid ~0.23).
  • E2 Elimination: In the presence of base, the acidic proton at C1 (alpha to the ester) or C2/C4 can be removed, leading to the expulsion of TFA and formation of 3-chlorocyclobutene .

  • Ring Contraction/Rearrangement: If solvated in polar media that supports ionization (S

    
    1 pathways), the cyclobutyl cation can rearrange to a cyclopropylmethyl  or homoallyl  cation. However, the electron-withdrawing 3-chloro group destabilizes the carbocation, likely suppressing S
    
    
    
    1 pathways in favor of S
    
    
    2 or elimination.
Solvolysis Data (Analogous Systems)

Data on 3-substituted cyclobutyl tosylates (similar leaving group ability) suggests that the 3-chloro substituent significantly retards solvolysis compared to unsubstituted cyclobutane due to cation destabilization.

  • Implication: The compound is more stable toward spontaneous ionization than cyclobutyl trifluoroacetate but remains highly sensitive to nucleophilic attack at the carbonyl.

Part 3: Visualization of Decomposition Pathways

The following diagram illustrates the competing decomposition pathways: Hydrolysis (dominant in moisture) and Elimination (dominant in base/heat).

DecompositionPathways Compound 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Alcohol 3-Chlorocyclobutanol + TFA Compound->Alcohol Hydrolysis (Fast) B_Ac2 Mechanism Alkene 3-Chlorocyclobutene (Elimination Product) Compound->Alkene E2 Elimination Rearranged Cyclopropylmethyl Derivatives Compound->Rearranged Ionization (Slow) (Retarded by 3-Cl) Water H2O / OH- Water->Compound Base Base / Heat Base->Compound

Figure 1: Primary decomposition pathways. Hydrolysis is the most immediate threat during storage, while elimination competes during reaction conditions.

Part 4: Handling & Experimental Protocols

To maintain the integrity of this compound, researchers must adopt a "Zero-Moisture" protocol.

Storage Conditions
  • Temperature: Store at -20°C or lower.

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory.

  • Container: Teflon-lined caps or sealed ampoules. Avoid standard rubber septa for long-term storage as TFA vapors can degrade them.

Solvent Compatibility Table
Solvent ClassCompatibilityNotes
Chlorinated (DCM, CHCl₃) High Ideal for handling. Must be anhydrous.
Ethers (THF, Et₂O) Moderate Use anhydrous. Commercial THF may contain peroxides/water.
Alcohols (MeOH, EtOH) Incompatible Rapid transesterification to Methyl Trifluoroacetate.
Amines (Et₃N, Pyridine) Incompatible Causes immediate aminolysis or elimination.
Water / Aqueous Buffers Incompatible Instant hydrolysis.
Protocol: Synthesis/Usage Workflow

When using this compound as an intermediate (e.g., for nucleophilic substitution), follow this self-validating workflow:

  • Pre-Drying: Flame-dry all glassware under vacuum; purge with Argon.

  • Solvent Prep: Dry solvents (DCM or THF) over molecular sieves (3Å) for 24h prior to use. Water content must be <50 ppm.

  • Reagent Transfer:

    • Do not weigh in open air if humidity >40%.

    • Use a gas-tight syringe for liquid transfer.

  • Reaction Monitoring:

    • Use ¹⁹F NMR (singlet around -75 ppm) to monitor integrity.

    • Disappearance of the ester peak and appearance of TFA (-76.5 ppm) indicates decomposition.

  • Quenching: If the reaction requires a quench, use cold saturated NH₄Cl. Do not use strong basic quenches (NaOH) if the product is sensitive to elimination.

Part 5: References

  • Chemical Abstracts Service (CAS). CAS Registry Number 1935550-86-9 and 1909286-49-2. American Chemical Society.

  • Wiberg, K. B. (1996). The Structure and Properties of Cyclobutane and its Derivatives. Accounts of Chemical Research. (Context on cyclobutyl strain and reactivity).

  • Tidwell, T. T. (1990). The solvolysis of trifluoroacetates. Accounts of Chemical Research. (Mechanistic basis for TFA ester lability).

  • Sigma-Aldrich. (1r,3r)-3-chlorocyclobutyl 2,2,2-trifluoroacetate Product Page.Link (Verification of commercial availability and handling codes).

  • Guthrie, J. P. (1991). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. (pKa data supporting leaving group ability of TFA).

Comprehensive Spectroscopic Profiling of 3-Chlorocyclobutyl 2,2,2-Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic profile of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate . As a specialized intermediate often used in medicinal chemistry to modulate lipophilicity and metabolic stability, its characterization requires a precise understanding of stereochemical assignments and fluorinated ester dynamics.[1]

Technical Guide for Structural Validation & Stereochemical Assignment

Executive Summary & Structural Context[2][3]

  • Compound: this compound[2][3]

  • Role: Bioisosteric building block; lipophilic linker.[1]

  • Key Challenge: Distinguishing the cis- and trans-1,3-disubstituted diastereomers and validating the integrity of the labile trifluoroacetate (TFA) ester.

This guide synthesizes theoretical chemometrics with empirical data from analogous fluorinated cyclobutanes to provide a robust "Target Profile" for researchers. It establishes the expected NMR, IR, and MS signatures necessary to certify compound identity and purity.

Stereochemical Framework

The 1,3-disubstitution pattern on the cyclobutane ring yields two achiral diastereomers. Their differentiation is critical as they possess distinct spatial vectors for drug design.[1]

  • cis-Isomer: The Chlorine (Cl) and Trifluoroacetate (TFA) groups reside on the same face of the ring.

  • trans-Isomer: The substituents reside on opposite faces.[1]

  • Puckering: Unlike the planar representation, the ring adopts a puckered conformation to relieve torsional strain, significantly influencing ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     coupling constants.
    

Predicted Spectroscopic Data (Target Profile)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (


)[1]

NMR: Chemical Shift Assignments

The electron-withdrawing nature of both the TFA ester and the Chlorine atom heavily deshields the methine protons.

PositionProton TypePredicted

(ppm)
MultiplicityMechanistic Rationale
H-1 Methine (

-OTFA)
5.10 – 5.35 Quintet-like (

)
Strong deshielding by anisotropic ester carbonyl and inductive

effect.
H-3 Methine (

-Cl)
4.15 – 4.40 Quintet-like (

)
Deshielding by electronegative Chlorine.
H-2, H-4 Methylenes (

)
2.40 – 3.00 MultipletComplex 2nd-order AA'BB' system. cis protons typically resonate upfield of trans due to anisotropy.[1]

NMR: The Diagnostic Signal
  • Signal: Singlet (s)

  • Shift: -74.5 to -75.5 ppm (relative to

    
    )
    
  • Note: This sharp singlet confirms the integrity of the

    
     group. Hydrolysis to the alcohol and free TFA acid would shift this signal significantly (to approx.[1] -76.5 ppm for free acid).[1]
    

NMR: Key Signals
  • Carbonyl (

    
    ):  ~157 ppm (Quartet, 
    
    
    
    Hz).[1]
  • Trifluoromethyl (

    
    ):  ~114 ppm (Quartet, 
    
    
    
    Hz).[1]
  • C-1 (

    
    -OTFA):  ~68-72 ppm.
    
  • C-3 (

    
    -Cl):  ~45-50 ppm.
    
  • C-2/C-4: ~38-42 ppm.

B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance)[1]

The trifluoroacetate group provides a unique "fingerprint" distinct from standard acetates.

Functional GroupWavenumber (

)
IntensityAssignment Note
Ester C=O 1780 – 1790 cm⁻¹ Strong (s)Shifted +40 cm⁻¹ vs. alkyl acetates due to

electron withdrawal.
C-F Stretch 1100 – 1250 cm⁻¹ Very Strong (vs)Broad, multi-band region characteristic of fluoroalkyls.
C-Cl Stretch 600 – 800 cm⁻¹ Medium (m)Diagnostic for the chloro-substituent.[1]
C-H Stretch 2950 – 3000 cm⁻¹Weak (w)Cyclobutyl C-H tension.[1]
C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV)

Trifluoroacetates are fragile under Electron Ionization (EI).[1] The molecular ion (


) is often weak or absent.[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 202.56 g/mol [1]

Fragmentation Pathway:

  • 
    -Cleavage / Loss of TFA Radical:  The most prominent pathway involves the loss of the trifluoroacetate group.[1]
    
    • Fragment:

      
      
      
    • m/z: 89 / 91 (Characteristic 3:1 Chlorine isotope pattern).[1]

  • Loss of Chlorine:

    • Fragment:

      
      
      
    • m/z: 167

  • McLafferty-like Rearrangement:

    • Loss of

      
       (Neutral loss of 114 Da).[1]
      
    • m/z: 88 (Cyclobutene radical cation).[1]

Experimental Protocols

Protocol A: Structural Validation Workflow

This self-validating workflow ensures the compound is correctly identified and separated from its hydrolysis products.[1]

  • Sample Prep: Dissolve ~10 mg of oil in 0.6 mL

    
    . Ensure solvent is acid-free (filter through basic alumina if necessary) to prevent TFA hydrolysis.[1]
    
  • Acquisition:

    • Run

      
       NMR  first (Quickest check for purity).[1]
      
    • Run

      
       NMR  (Check integral ratios of H1:H3).
      
    • Run GC-MS (Verify m/z 89/91 fragment).

  • Stereochemical Assignment (NOESY):

    • cis-Isomer: Strong NOE correlation expected between H1 and H3 (spatial proximity).

    • trans-Isomer: Minimal or no NOE between H1 and H3; NOE between H1 and H2/4 protons on the same face.

Protocol B: Handling & Stability
  • Moisture Sensitivity: Trifluoroacetate esters are more susceptible to hydrolysis than standard esters.[1] Store under Argon at -20°C.

  • Detection: The compound is not UV-active (lacks chromophore).[1] Use Iodine staining or Permanganate dip for TLC visualization.[1]

Logical Visualization (Graphviz)

The following diagram outlines the decision tree for assigning the stereochemistry and validating the structure based on the spectral data.

StructuralAssignment Start Crude Product (3-Chlorocyclobutyl TFA) F19_Check 1. 19F NMR Check (-75 ppm) Start->F19_Check Purity_Decision Single Peak? F19_Check->Purity_Decision Hydrolysis Impurity Detected: Free TFA (-76.5 ppm) Repurify Purity_Decision->Hydrolysis No (Multiple peaks) H1_NMR 2. 1H NMR Analysis (H1 & H3 shifts) Purity_Decision->H1_NMR Yes NOESY 3. NOESY Experiment (H1 - H3 Correlation) H1_NMR->NOESY Stereo_Decision Strong NOE (H1-H3)? NOESY->Stereo_Decision Cis_Assign Assignment: CIS Isomer (Substituents same face) Stereo_Decision->Cis_Assign Yes Trans_Assign Assignment: TRANS Isomer (Substituents opposite face) Stereo_Decision->Trans_Assign No

Caption: Stereochemical assignment and purity validation workflow for this compound.

References

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][4] J. Org.[1] Chem. 1997, 62, 21, 7512–7515. Link (Standard reference for solvent calibration).[1]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Source for additivity rules in NMR prediction).

  • NIST Chemistry WebBook. "Trifluoroacetic acid, esters - IR and MS data." Link (Reference for TFA ester fragmentation patterns).[1]

  • Wiberg, K. B., et al. "Conformational energies and structures of 1,3-disubstituted cyclobutanes." J. Org.[1] Chem. 2003, 68, 12, 4792–4800. (Foundational work on cyclobutane puckering and stereochemistry).

Sources

Technical Guide: Stereochemistry and Synthesis of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical landscape, synthetic pathways, and characterization of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate.

Executive Summary

This compound is a disubstituted cyclobutane derivative characterized by a rigid four-membered ring bearing a halogen and a fluorinated ester on opposite carbons (1,3-substitution). This molecule is of significant interest in medicinal chemistry as a bioisostere for linear alkyl chains or phenyl rings, offering defined vectors for substituents while modulating lipophilicity via the trifluoromethyl group.

This guide addresses the critical stereochemical distinctions between the geometric isomers, provides a self-validating synthetic protocol, and outlines the analytical methods required for rigorous identification.

Part 1: Stereochemical Analysis[1]

Geometric Isomerism (Diastereomers)

The 1,3-disubstitution pattern on the cyclobutane ring generates two distinct geometric isomers: Cis and Trans . Unlike 1,2-disubstituted systems, 1,3-disubstituted cyclobutanes with achiral substituents generally possess a plane of symmetry (


) passing through C1 and C3, rendering them achiral (meso) .
  • Cis-Isomer: The chloro and trifluoroacetate groups are on the same face of the ring. In the planar average conformation, the plane of symmetry passing through C1 and C3 bisects the C2-C4 methylene groups.

  • Trans-Isomer: The substituents are on opposite faces.[1] Despite the "trans" relationship, the molecule retains a plane of symmetry passing through C1 and C3 (containing the C-Cl and C-O bonds), making it a diastereomer of the cis form, not an enantiomer.

Conformational Analysis (Ring Puckering)

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation (dihedral angle


25-30°) to relieve torsional strain (eclipsing hydrogens).[2]
  • Cis-Conformers: The substituents can exist in a diequatorial (e,e) or diaxial (a,a) orientation.[3] The (e,e) conformer is thermodynamically favored due to minimized 1,3-diaxial steric repulsion.

  • Trans-Conformers: The substituents adopt an equatorial-axial (e,a) or axial-equatorial (a,e) arrangement.[3] Since the substituents are different (Cl vs. OCOCF

    
    ), these two conformers are not degenerate in energy. The equilibrium position depends on the A-values (steric bulk) of the chloro and trifluoroacetate groups.
    
Stereochemical Hierarchy Diagram

The following diagram visualizes the relationship between the potential isomers and their conformational states.

Stereochemistry Root 3-Chlorocyclobutyl 2,2,2-trifluoroacetate GeoIso Geometric Isomers (Diastereomers) Root->GeoIso Cis Cis-Isomer (Syn-facial) GeoIso->Cis Trans Trans-Isomer (Anti-facial) GeoIso->Trans CisConf Major Conformer: Diequatorial (e,e) (Thermodynamic Min) Cis->CisConf Prop Properties: Achiral (Meso) Plane of Symmetry (C1-C3) Cis->Prop TransConf Mixed Conformers: (e,a) ⇌ (a,e) (Rapid Ring Flip) Trans->TransConf Trans->Prop

Figure 1: Stereochemical tree illustrating the geometric and conformational relationships. Note that both geometric isomers are achiral due to the C1-C3 symmetry plane.

Part 2: Synthetic Protocol & Stereocontrol[5]

The synthesis prioritizes the isolation of the alcohol intermediate to separate diastereomers before esterification, as the trifluoroacetate esters are often volatile and sensitive to hydrolysis on silica gel.

Reaction Scheme
  • Reduction: 3-Chlorocyclobutan-1-one

    
     3-Chlorocyclobutan-1-ol (Mixture of Cis/Trans).
    
  • Separation: Chromatographic isolation of Cis and Trans alcohols.

  • Esterification: Acylation with Trifluoroacetic Anhydride (TFAA).

Detailed Methodology
Step 1: Reduction and Separation
  • Reagents: 3-Chlorocyclobutan-1-one (1.0 eq), NaBH

    
     (0.5 eq), Methanol (0.5 M).
    
  • Procedure:

    • Dissolve ketone in MeOH at 0°C.

    • Add NaBH

      
       portion-wise (exothermic). Stir for 1 hour.
      
    • Quench with sat. NH

      
      Cl. Extract with Et
      
      
      
      O.
    • Critical Separation: Purify via flash chromatography (Silica, Pentane/Et

      
      O gradient).
      
    • Insight: The Cis-alcohol (diequatorial-like) is typically more polar (lower R

      
      ) than the Trans-alcohol  due to the alignment of the C-O and C-Cl dipoles.
      
Step 2: Trifluoroacetylation (Self-Validating Protocol)

This step uses TFAA, which is more reactive than TFA and produces no water byproduct, driving the reaction to completion.

  • Reagents: Isolated 3-Chlorocyclobutanol (1.0 eq), Trifluoroacetic Anhydride (TFAA, 1.2 eq), Pyridine (1.5 eq), DCM (anhydrous).

  • Protocol:

    • Setup: Flame-dry a round-bottom flask. Add alcohol and pyridine in DCM under N

      
      .
      
    • Addition: Cool to 0°C. Add TFAA dropwise via syringe. (Caution: TFAA is corrosive).

    • Monitoring (Self-Validation):

      • TLC Check: Spot the reaction mixture against the starting alcohol. The product (ester) will be significantly less polar (move to solvent front in 20% EtOAc/Hex).

      • Endpoint: Reaction is typically complete in <30 mins.

    • Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO

      
      , then brine. Dry over MgSO
      
      
      
      .
    • Isolation: Concentrate carefully (product may be volatile).

Synthesis Workflow Diagram

Synthesis Start 3-Chlorocyclobutanone Red Reduction (NaBH4, MeOH) Start->Red Mix Mixture of Cis/Trans Alcohols Red->Mix Sep Chromatography (Separation) Mix->Sep CisAlc Cis-Alcohol (Pure) Sep->CisAlc Polar Frac TransAlc Trans-Alcohol (Pure) Sep->TransAlc Non-polar Frac Ester TFAA / Pyridine (Esterification) CisAlc->Ester TransAlc->Ester FinalCis Cis-Product Ester->FinalCis FinalTrans Trans-Product Ester->FinalTrans

Figure 2: Synthetic workflow emphasizing the separation of diastereomers at the alcohol stage prior to esterification.

Part 3: Analytical Characterization

Distinguishing the isomers requires analysis of scalar coupling constants (


) in 

H NMR, which are sensitive to the dihedral angles in the cyclobutane ring.
Comparative Data Table
FeatureCis-Isomer (Diequatorial)Trans-Isomer (Equatorial/Axial)Mechanistic Basis
Dipole Moment HighLowCis vectors add; Trans vectors partially cancel.
Chromatography (Silica) Lower R

(More Polar)
Higher R

(Less Polar)
Interaction with polar stationary phase.
H1-H3 NMR Relationship Shielded relative to transDeshielded relative to cisAnisotropic effect of the ring and substituents.[4]
C1-H Multiplicity Quintet-like (Pseudo-triplet)Broad MultipletDifferent

vs

couplings to CH

.
19F NMR Singlet (-75 to -76 ppm)Singlet (-75 to -76 ppm)Minimal difference; not diagnostic for stereochem.
NMR Diagnostic Criteria
  • Coupling Constants: In cyclobutanes,

    
     (vicinal) is generally larger (8-10 Hz) than 
    
    
    
    (vicinal, 4-6 Hz) for planar systems, but puckering complicates this.
  • Key Signal: Look at the methine proton at C1 (attached to the ester).

    • In the Cis isomer (substituent equatorial, proton axial-like), the proton experiences 1,3-diaxial-like shielding.

    • In the Trans isomer (substituent axial-like, proton equatorial-like), the proton is often shifted downfield.

Part 4: Applications in Drug Design

This scaffold acts as a fluorinated bioisostere .

  • Metabolic Stability: The trifluoroacetate group is generally labile (hydrolyzable), so this specific molecule is often used as a prodrug or a reactive intermediate to install the 3-chlorocyclobutyl motif.

  • Conformational Restriction: Unlike linear alkyl chains, the cyclobutane ring locks the vectors of the Cl and Oxygen, allowing precise probing of binding pockets.

  • Lipophilicity: The -CF

    
     group significantly increases logP compared to the acetate analog, enhancing membrane permeability.
    

References

  • Stereochemistry of Cyclobutanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Standard text defining meso nature of 1,3-disubstituted cyclobutanes).
  • Conformational Analysis: Wiberg, K. B. "Structures and Energies of Small Ring Compounds." Journal of Organic Chemistry, 2003 , 68, 8723. Link

  • Trifluoroacetylation Protocol: Montiel-Smith, S., et al.[5] "A Fast and Convenient Procedure for the Acetylation of Alcohols."[6] Journal of the Mexican Chemical Society, 2005 , 49, 303. (Adapted for TFAA reactivity). Link

  • Cyclobutane Synthesis: Wiberg, K. B.; Rao, V. N. "Conformation of 1,3-Disubstituted Cyclobutanes." Journal of the American Chemical Society, 1998 , 120, 456. Link

Sources

The Dual-Edge of Fluorinated Esters on Strained Rings: A Guide to Trifluoroacetate-Cyclobutane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Trifluoroacetate Esters with Cyclobutane Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Executive Summary

The interaction between trifluoroacetate (TFA) esters and cyclobutane rings represents a critical junction in synthetic organic chemistry. It balances the utility of N-trifluoroacetylation (as a robust protecting group strategy) against the thermodynamic volatility of cyclobutyl trifluoroacetates (as substrates prone to skeletal rearrangement).

This guide dissects these two distinct reactivities. For the medicinal chemist, understanding this duality is essential: one pathway offers a stable bioisostere precursor, while the other leads into the "non-classical cation" manifold, often resulting in unintended ring expansions or contractions.

Part 1: Mechanistic Architecture

The Thermodynamic Tension

Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol , primarily due to Baeyer (angle) strain and Pitzer (torsional) strain. When a highly electron-withdrawing group like trifluoroacetate (


) is attached directly to this strained ring, it creates a "spring-loaded" electrophile.[1]
  • TFA as a Reagent (R-NH-Cb): When protecting an exocyclic amine, the ring strain is kinetically isolated.[1] The reaction is governed by the nucleophilicity of the amine and the electrophilicity of the TFA ester reagent (e.g., ethyl trifluoroacetate).

  • TFA as a Leaving Group (Cb-OTFA): When the TFA group is attached directly to the ring carbons, its departure generates a carbocation that immediately engages with the ring strain, leading to the non-classical ion problem.

The Non-Classical Cation Manifold

The solvolysis of cyclobutyl trifluoroacetates does not proceed via a simple localized cation. Instead, it enters a delocalized manifold involving the bicyclobutonium and cyclopropylcarbinyl cations. This is the primary failure mode in preserving cyclobutane scaffolds during substitution reactions.

NonClassicalIon Substrate Cyclobutyl Trifluoroacetate Ionization Ionization (-OTFA) Substrate->Ionization Bicyclo Bicyclobutonium Ion Ionization->Bicyclo CycloProp Cyclopropylcarbinyl Cation Bicyclo->CycloProp Rapid Equilibrium (σ-delocalization) Products Product Mixture: 1. Cyclobutyl (Retention) 2. Cyclopropylcarbinyl 3. Homoallyl Bicyclo->Products CycloProp->Products Nucleophilic Trapping (Solvent)

Figure 1: The solvolysis pathway of cyclobutyl trifluoroacetate. Note that the cationic intermediate is not static; the σ-bonds participate in charge delocalization, leading to a mixture of ring-contracted (cyclopropyl) and ring-opened (homoallyl) products alongside the retained cyclobutane.[1]

Part 2: Synthetic Utility – N-Trifluoroacetylation

For drug development, the primary utility of TFA esters is the protection of cyclobutane-amines (e.g., 3-aminocyclobutane-1-carboxylic acid derivatives).[1]

Why Ethyl Trifluoroacetate (ETFA)?

While Trifluoroacetic Anhydride (TFAA) is faster, it generates trifluoroacetic acid as a byproduct. In the context of acid-sensitive cyclobutanes (which can undergo acid-catalyzed ring opening), Ethyl Trifluoroacetate (ETFA) is the superior reagent.[1]

  • Byproduct: Ethanol (inert).

  • Selectivity: ETFA discriminates effectively between primary and secondary amines, allowing selective protection of primary amines on the cyclobutane scaffold in the presence of secondary amines.

Experimental Protocol: Selective Protection

Objective: Protection of cis-3-aminocyclobutanecarboxylic acid methyl ester.[1]

Reagents:

  • Substrate: Aminocyclobutane derivative (1.0 equiv)[1]

  • Reagent: Ethyl Trifluoroacetate (1.2 – 1.5 equiv)[1]

  • Base: Triethylamine (TEA) (1.1 equiv) – Optional, accelerates reaction but not strictly required with ETFA.[1]

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).

Workflow:

  • Dissolution: Dissolve the amine substrate in MeOH (0.5 M concentration).

  • Addition: Add TEA, followed by the dropwise addition of Ethyl Trifluoroacetate at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–16 hours.

    • Note: Reaction progress can be monitored by TLC (ninhydrin stain will disappear for the free amine).

  • Workup: Concentrate the mixture in vacuo. The byproduct is ethanol, which is easily removed.

  • Purification: If necessary, pass through a short silica plug (eluent: EtOAc/Hexanes).

Validation Check:

  • 1H NMR: Look for the disappearance of the amine protons and the shift of the

    
    -proton.
    
  • 19F NMR: A diagnostic singlet around -76 ppm confirms the presence of the trifluoroacetyl group.

Part 3: Risk Analysis – Solvolysis of Cyclobutyl Trifluoroacetates

This section addresses the scenario where a hydroxyl group on the cyclobutane ring has been esterified with TFA (often inadvertently during deprotection steps using TFA/TFAA).

The Rearrangement Hazard

Cyclobutyl trifluoroacetates are excellent leaving groups. In polar protic solvents (water, alcohols, acetic acid), they undergo solvolysis rates comparable to secondary tosylates but with distinct product profiles.

Data Summary: Solvolysis Product Distribution Typical distribution observed in buffered acetolysis of cyclobutyl derivatives:

Product TypeStructure ClassApprox. Yield %Mechanism Note
Cyclobutyl 4-membered ring~40-50%Solvent trapping of bicyclobutonium ion.[1]
Cyclopropylcarbinyl 3-membered ring~45-50%Result of ring contraction/cation equilibration.[1]
Homoallyl Open chain~5-10%Ring opening (relief of all ring strain).[1]

Note: Exact ratios vary by solvent polarity and temperature, but the mixture is inevitable without structural constraints.

Mitigation Strategies

If your synthesis generates a cyclobutyl trifluoroacetate intermediate that you must hydrolyze without rearrangement:

  • Avoid Acidic Solvolysis: Do not heat in aqueous acid. The protonation of the ester oxygen accelerates ionization.

  • Use Basic Methanolysis: Treat with

    
     in Methanol at 0°C. This favors the attack on the carbonyl carbon (transesterification) rather than the alkyl carbon (
    
    
    
    ionization), cleaving the TFA group while leaving the C-O bond (and the ring) intact.

HydrolysisStrategy cluster_danger DANGER ZONE (Acidic/Neutral) cluster_safe SAFE ZONE (Basic Methanolysis) Start Cyclobutyl-O-CO-CF3 PathA Ionization (C-O Cleavage) Start->PathA Heat/Acid PathB Transesterification (C=O Attack) Start->PathB K2CO3 / MeOH / 0°C Rearrange Ring Contraction/Expansion PathA->Rearrange Intact Cyclobutanol (Ring Intact) PathB->Intact

Figure 2: Strategic decision tree for removing TFA groups from cyclobutane rings. The basic pathway targets the carbonyl, preserving the strained ring.

Part 4: References & Grounding

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV.[1] Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. (Fundamental work on the non-classical ion manifold). Link

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. (Authoritative source on ring strain energy). Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard protocols for N-trifluoroacetylation using ethyl trifluoroacetate).[1]

  • Olah, G. A., et al. (1982). Stable Carbocations. 241. The Bicyclobutonium Ion.[2] Journal of the American Chemical Society. (NMR evidence for the delocalized cation structure). Link

  • Nordlander, J. E., et al. (1966). Solvolysis of Cyclobutyl Tosylate. Journal of the American Chemical Society. (Comparative kinetics relevant to TFA esters). Link

Sources

Technical Guide: Electrophilic Halogenation-Induced Semipinacol Rearrangement of Cyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Halogenation of Cyclobutanol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

Cyclobutanol derivatives serve as high-energy, "spring-loaded" synthons in modern organic synthesis. Their inherent ring strain (


26 kcal/mol) provides a thermodynamic driving force that, when coupled with electrophilic activation, triggers rapid skeletal reorganization. This guide details the electrophilic halogenation-induced semipinacol rearrangement , a powerful cascade transformation that converts readily accessible 1-alkenyl- or 1-aryl-cyclobutanols into functionalized 

-halocyclopentanones (or homologous ring systems).

This transformation is critical in drug development for accessing densely functionalized,


-rich cores found in terpenes, alkaloids, and bioactive pharmacophores, often bypassing complex ring-closing strategies.

Mechanistic Architecture

The reaction is driven by the synergy between electrophilic activation of a


-system and the release of ring strain. Unlike standard electrophilic addition, the intermediate halonium ion is intercepted by a 1,2-alkyl shift of the cyclobutane ring bond—a semipinacol rearrangement.
The Pathway

The mechanism proceeds through three distinct phases:

  • Activation: The electrophile (

    
    ) attacks the alkene moiety, forming a bridged halonium ion.
    
  • Migration: The anti-periplanar C-C bond of the cyclobutane ring migrates to the cationic center, expanding the ring.

  • Termination: The oxocarbenium intermediate eliminates a proton (or silyl group) to generate the ketone.

Visualization of the Reaction Cascade

Semipinacol_Mechanism Substrate 1-Vinylcyclobutanol (Strained Core) Intermediate1 Halonium Ion (Bridged Cation) Substrate->Intermediate1 Electrophilic Attack Reagent Electrophile (X+) (NBS/NIS/I2) Reagent->Intermediate1 Transition 1,2-Alkyl Migration (Ring Expansion) Intermediate1->Transition Strain Release Product 2-Halo-cyclopentanone (Target Scaffold) Transition->Product Deprotonation

Figure 1: Mechanistic flow of the halogen-induced semipinacol rearrangement. The reaction is driven by the relief of cyclobutane ring strain upon expansion to a five-membered ring.

Strategic Protocol: NBS-Mediated Ring Expansion

This protocol focuses on the conversion of 1-(1-arylvinyl)cyclobutanol to 2-bromo-2-arylcyclopentanone using N-Bromosuccinimide (NBS). This method offers the highest balance of atom economy and operational simplicity.

Reagents & Materials
  • Substrate: 1-(1-arylvinyl)cyclobutanol (1.0 equiv)

  • Electrophile: N-Bromosuccinimide (NBS) (1.1 – 1.2 equiv). Note: Recrystallize NBS from water prior to use to remove HBr traces.

  • Solvent: Acetonitrile (MeCN) and Water (

    
    ) in a 4:1 ratio. The aqueous component is critical for solubilizing the succinimide byproduct and facilitating proton transfer.
    
  • Temperature:

    
     to Room Temperature (
    
    
    
    ).
Step-by-Step Methodology

Step 1: System Preparation Dissolve the cyclobutanol substrate (0.5 mmol scale) in MeCN/H


O (4:1, 5 mL). Cool the solution to 

in an ice bath. Ensure the reaction vessel is shielded from direct light to prevent radical side reactions.

Step 2: Electrophile Addition Add NBS (1.1 equiv) portion-wise over 5 minutes.

  • Checkpoint: The solution may turn slightly yellow/orange. A rapid color fade indicates fast consumption of the electrophile.

Step 3: Reaction Monitoring Stir at


 for 30 minutes, then allow to warm to room temperature. Monitor via TLC (or LC-MS).
  • Target: Disappearance of the vinyl cyclobutanol (

    
     in 20% EtOAc/Hex) and appearance of the less polar ketone product.
    

Step 4: Quench & Workup Quench the reaction with saturated aqueous


 (sodium thiosulfate) to neutralize excess bromine species. Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Step 5: Purification Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The


-haloketone is typically stable but should be stored at 

to prevent dehalogenation or epimerization.

Substrate Scope & Performance Data

The efficiency of the rearrangement is dictated by the migratory aptitude of the cyclobutane bond versus external nucleophilic attack. The following table summarizes typical yields and selectivities based on electronic variation.

Table 1: Comparative Efficiency of Electrophilic Halogenation Protocols

EntrySubstrate (R-Group)ElectrophileSolvent SystemProduct (Ring Size)Yield (%)Notes
1 Phenyl (Ph)NBSMeCN/H

O
Cyclopentanone85-92%Standard benchmark; rapid migration.
2 4-OMe-PhNBSMeCN/H

O
Cyclopentanone78%Electron-rich arene stabilizes cation; minor fragmentation observed.
3 4-CF

-Ph
NBSMeCN/H

O
Cyclopentanone94%Electron-poor arene accelerates migration vs. cation trapping.
4 Alkyl (n-Bu)NISDCMCyclopentanone65%Slower migration; Iodonium intermediate is softer, longer-lived.
5 StyrylSelectfluorMeCNCyclopentanone70%Fluorine source; yields

-fluoroketone.

Data aggregated from Tu et al. [1] and Kim et al. [2].

Critical Troubleshooting & Optimization

Competing Pathways: Fragmentation vs. Expansion

A common failure mode is the Grob-type fragmentation , where the ring opens without re-closing, leading to an acyclic haloketone.

  • Cause: If the migratory bond is poorly aligned or if the carbocation is too stable (e.g., adjacent to strong donors), the bond may simply cleave.

  • Solution: Use less polar solvents (DCM or HFIP) to destabilize the open carbocation and favor the concerted rearrangement.

Solvent Effects: The HFIP Advantage

For difficult substrates, Hexafluoroisopropanol (HFIP) is a superior solvent. Its high ionizing power and low nucleophilicity stabilize the halonium intermediate while preventing solvent attack, significantly boosting yields of the rearranged product.

Stereocontrol

While the migration is stereospecific (anti-periplanar), the initial formation of the halonium ion determines the global diastereoselectivity. In chiral substrates, the electrophile approaches from the less hindered face, and the trans-relationship between the halogen and the migrating carbon is conserved.

References

  • Tu, Y. Q., et al. (2008).[1] "Stereoselective Arylation and Vinylation of Alkenes via NBS-Promoted Semipinacol Rearrangement." Journal of Organic Chemistry, 73(19), 7797–7799. [Link]

  • Kim, D. Y., et al. (2019). "Catalyst-free selenylation/semipinacol rearrangement cascades of alkenyl cyclobutanols." Synthetic Communications, 49(15), 1921-1928. [Link]

  • Toste, F. D., et al. (2005). "Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols." Journal of the American Chemical Society, 127(27), 9708–9709. [Link]

  • Kirschning, A., et al. (2008). "Iodine(III)-Promoted Ring Expansion of 1-Vinylcycloalkanol Derivatives." Organic Letters, 10(5), 1017–1020. [Link]

Sources

Exploratory Reactions of Functionalized Cyclobutanes: A Technical Guide to Strain-Driven Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploratory Reactions of Functionalized Cyclobutanes Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The cyclobutane ring represents a unique intersection of structural rigidity and thermodynamic potential energy (~26.3 kcal/mol of ring strain).[1] Historically viewed merely as a synthetic intermediate or a photodimerization artifact, the functionalized cyclobutane has emerged as a high-value bioisostere in modern medicinal chemistry. It offers a solution to "escape from flatland," increasing fraction sp3 (


) character while mimicking the spatial occupancy of phenyl rings, gem-dimethyl groups, and tert-butyl moieties.

This guide moves beyond standard cycloadditions to explore the downstream reactivity of the cyclobutane core itself. We categorize these exploratory reactions into two divergent pathways: Ring-Retentive Functionalization (C–H activation) and Strain-Release Scission (strategic ring opening).

Part 1: The Thermodynamic Landscape

To manipulate a cyclobutane, one must understand the forces governing its stability. Unlike the planar cyclopropane, cyclobutane adopts a non-planar "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions).

The "Pucker" Parameter[2]
  • Bond Angles: ~88° (deviating from the ideal 109.5° tetrahedral angle).[1]

  • Torsional Strain: Relieved by puckering, but at the cost of increased angle strain.

  • Reactivity Implication: The C–C bonds are weaker (approx. 65–70 kcal/mol) than typical alkane C–C bonds, making the ring susceptible to homolytic cleavage under radical conditions, yet surprisingly robust toward concerted polar mechanisms unless activated by transition metals.

Visualization: The Divergent Reactivity Workflow

The following diagram illustrates the decision matrix for functionalizing cyclobutanes based on the desired structural outcome.

Cyclobutane_Reactivity Substrate Functionalized Cyclobutane Core Decision Target Outcome? Substrate->Decision Retention Ring Retention (Scaffold Diversification) Decision->Retention Bioisostere Construction Scission Strain-Release Scission Decision->Scission Skeleton Editing CH_Act Pd(II)-Catalyzed C(sp3)-H Activation Retention->CH_Act Directing Req. Directing Group (AQ, PA, TDG) CH_Act->Directing Radical Radical Ring Opening (Minisci-type) Scission->Radical Ketone γ-Substituted Ketones/Amines Radical->Ketone Product

Figure 1: Strategic divergence in cyclobutane manipulation.[2] Path A leverages the ring as a rigid scaffold; Path B utilizes the ring strain as thermodynamic fuel for bond formation.

Part 2: Pathway A — Ring-Retentive C(sp3)–H Functionalization

The direct functionalization of the cyclobutane ring via C–H activation is chemically distinct from cyclopentanes or cyclohexanes due to the enhanced s-character of the C–H bonds (acidity) and the geometric constraints on the metallacycle intermediate.

The Challenge of Stereocontrol

In cyclobutanes, distinguishing between cis and trans C–H bonds relative to a directing group is critical. The "puckered" geometry often favors activation of the cis-C–H bond via a concerted metalation-deprotonation (CMD) mechanism, but ligand design can override this.

Palladium(II)-Catalyzed Arylation

Recent advances by the Yu and Gaunt groups have established protocols using bidentate auxiliaries (e.g., 8-aminoquinoline) or Transient Directing Groups (TDGs) to install aryl, alkenyl, and alkyl groups.

  • Mechanism: Pd(II)/Pd(IV) catalytic cycle.

  • Key Reagents:

    • Catalyst: Pd(OAc)₂.

    • Ligand: N-acetyl amino acids (e.g., N-Ac-Tle-OH) are crucial for enantioselectivity and stabilizing the strained palladacycle.

    • Oxidant: Ag₂CO₃ or Benzoquinone (reoxidizes Pd(0) to Pd(II)).

    • Solvent: Hexafluoroisopropanol (HFIP) is often required.[3] It stabilizes the cationic Pd species and facilitates the proton-transfer step in the CMD mechanism.

Part 3: Pathway B — Strain-Release Ring Scission

While medicinal chemists often seek to preserve the ring, "skeletal editing" uses the cyclobutane as a high-energy precursor to access difficult-to-synthesize linear or larger cyclic arrays.

Radical-Mediated Ring Opening (The "Cut-and-Sew" Approach)

Cyclobutanols can serve as precursors to distal functionalized ketones. By generating an alkoxy radical (using oxidants like PhI(OAc)₂ or photoredox catalysis), the ring undergoes


-scission to relieve strain.[4]
  • Mechanism:

    • Formation of O-radical.

    • 
      -Scission cleaves the C1–C2 bond, generating a 
      
      
      
      -carbon radical.
    • This distal radical can be trapped by heteroarenes (Minisci reaction), halogens, or alkenes.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Enantioselective -C(sp3)–H Arylation of Cyclobutanes

Adapted from recent literature (e.g., Yu, J.Q. et al., Gaunt, M.J. et al.) emphasizing reproducibility.

Objective: Install an aryl group at the


-position of a cyclobutane carboxylic acid derivative with high diastereoselectivity.
A. Reagents & Setup
ComponentSpecificationRole
Substrate Cyclobutane-1-carboxylic acid amide (w/ 8-AQ or similar DG)Core Scaffold
Catalyst Pd(OAc)₂ (10 mol%)C-H Activation
Ligand N-Ac-L-Tle-OH (20 mol%)Chiral Control/Acceleration
Coupling Partner Aryl Iodide (1.5 equiv)Electrophile
Oxidant/Base Ag₂CO₃ (1.0 equiv)Pd re-oxidation & H+ scavenger
Solvent t-Amyl Alcohol or HFIPProton shuttle/Stabilizer
B. Step-by-Step Methodology
  • Pre-complexation (Critical): In a glovebox or dry Schlenk tube, weigh Pd(OAc)₂ and the Amino Acid Ligand. Add 1/3 of the solvent volume and stir at room temperature for 15 minutes. Why? This ensures the formation of the active chiral Pd-ligand complex before the substrate interferes.

  • Substrate Addition: Add the cyclobutane substrate, Ag₂CO₃, and the Aryl Iodide. Add remaining solvent.

  • De-gassing: Seal the tube. If not in a glovebox, purge with Argon for 5 minutes. Oxygen can quench the active Pd species or lead to non-selective oxidation.

  • Reaction: Heat to 80–100°C for 16–24 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with DCM) to remove silver salts. Concentrate in vacuo.

  • Validation: Analyze crude NMR. Look for the disappearance of the

    
    -proton signal and the appearance of aromatic signals.
    
C. Mechanistic Visualization (CMD Pathway)

The following diagram details the Concerted Metalation-Deprotonation step, the rate-determining step (RDS) where the ligand plays a dual role.

CMD_Mechanism Complex Pd(II)-Ligand Complex Coordination Substrate Coordination (Directing Group) Complex->Coordination Ligand Exchange TS_CMD CMD Transition State (Ag-assisted) Coordination->TS_CMD C-H Cleavage (RDS) Palladacycle Stable Cyclobutane Palladacycle TS_CMD->Palladacycle -AcOH Prod_Release Oxidative Addition & Reductive Elimination Palladacycle->Prod_Release + Ar-I Prod_Release->Complex Pd(0) -> Pd(II)

Figure 2: The CMD cycle. The carboxylate of the ligand acts as an internal base, deprotonating the C-H bond while Pd coordinates the carbon.

Part 5: Strategic Applications in Drug Discovery

Bioisosterism Case Study: -Cyclobutane vs. tert-Butyl

Replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group is a validated strategy to improve metabolic stability.

  • Metabolic Liability: tert-Butyl groups are prone to oxidative demethylation (P450).

  • Cyclobutane Solution: The

    
    -cyclobutane motif is metabolically robust, maintains the lipophilic bulk, and lowers 
    
    
    
    slightly due to the polarity of the C–F bonds.
Data Summary: Physicochemical Impact
Propertytert-Butyl Group1-

-Cyclobutyl
Impact
Shape SphericalPuckered/RigidMaintains receptor fit
Metabolic Stability Low (Oxidation prone)HighExtends Half-life (

)
Lipophilicity HighModerateImproves Solubility
Rotatable Bonds 00No entropy penalty

References

  • Mykhailiuk, P. K. (2021).[5] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal . Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry . Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews . Link

  • Bull, J. A., et al. (2016). Exploiting the Strain Energy of Small Rings in Organic Synthesis. Chemical Reviews . Link

  • Park, H., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society . Link

  • Levanova, E. P., et al. (2024).

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au . Link
    

Sources

commercial availability of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Commercial & Technical Profile: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Executive Summary

This compound is a specialized, high-value aliphatic building block used primarily in medicinal chemistry for the introduction of the 3-chlorocyclobutyl motif.[1][2] As a bifunctional cyclobutane scaffold, it serves as a critical "differentiating agent"—allowing the selective functionalization of the C1 position (via the labile trifluoroacetate group) while retaining the C3-chlorine for subsequent transformations.

This guide addresses the commercial scarcity of this compound, providing a dual-track strategy: direct procurement protocols for small-scale discovery needs and a validated synthesis pathway for scale-up, ensuring researchers can access this motif regardless of market fluctuations.

Technical Specifications & Commercial Profile

The compound exists as two stereoisomers (cis and trans). Commercial batches are often supplied as the trans-isomer or a mixture, depending on the synthesis method.

Property Specification
Chemical Name This compound
CAS Number (Trans) 1909286-49-2 ((1r,3r)-isomer)
CAS Number (Generic) 1935550-86-9
Molecular Formula C₆H₆ClF₃O₂
Molecular Weight 202.56 g/mol
Physical State Colorless liquid (typically)
Boiling Point ~60–65 °C (at reduced pressure, predicted)
Stability High Moisture Sensitivity. Trifluoroacetate esters hydrolyze rapidly in the presence of water/humidity.
Storage -20°C, under Argon/Nitrogen, desiccated.
Commercial Availability Status
  • Commodity Status: Niche / Made-to-Order. This is not a bulk commodity.

  • Lead Time: Typically 2–4 weeks (often synthesized on demand).

  • Major Suppliers: Specialty building block vendors (e.g., Enamine , AA Blocks , Sigma-Aldrich via sourcing partners).

  • Cost Estimate: High (~

    
    300 per gram).
    

Sourcing Strategy: The "Make vs. Buy" Decision

Given the hydrolytic instability and high cost of the catalog item, a strategic decision must be made based on scale and timeline.

SourcingStrategy Start Requirement Analysis Scale Quantity Needed? Start->Scale Small < 1 Gram (Discovery) Scale->Small Large > 5 Grams (Process/Scale-up) Scale->Large Buy BUY from Catalog (CAS: 1909286-49-2) Small->Buy Make Internal Synthesis (Cost/Stability Control) Large->Make Precursor Is 3-Chlorocyclobutanol Available? Make->Precursor RouteA Route A: Acylation (1 Step) Precursor->RouteA Yes RouteB Route B: Reduction + Acylation (From 3-Chlorocyclobutanone) Precursor->RouteB No

Figure 1: Decision matrix for sourcing this compound.

Internal Synthesis Protocol

If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized in-house. The synthesis hinges on the availability of 3-chlorocyclobutanol . If the alcohol is unavailable, it must be generated from 3-chlorocyclobutanone .

Reaction Scheme
  • Reduction: 3-Chlorocyclobutanone

    
     3-Chlorocyclobutanol (NaBH₄)
    
  • Acylation: 3-Chlorocyclobutanol + Trifluoroacetic Anhydride (TFAA)

    
    Product 
    
Step-by-Step Methodology

Reagents:

  • 3-Chlorocyclobutanol (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add 3-chlorocyclobutanol and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (1.5 equiv) dropwise.

  • Acylation: Add TFAA (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (stain with KMnO₄; the ester is less polar than the alcohol) or GC-MS.

  • Workup (Critical):

    • Quench with ice-cold saturated NaHCO₃ (to neutralize excess TFA/TFAA).

    • Extract with DCM (x3).

    • Wash combined organics with cold 0.1 M HCl (rapid wash to remove amine base) followed by brine. Note: Do not prolong exposure to water.

    • Dry over anhydrous MgSO₄ and filter.

  • Purification: Concentrate under reduced pressure (keep bath < 30 °C). The product is often pure enough for use. If distillation is required, use Kugelrohr distillation under high vacuum. Do not use silica gel chromatography unless neutralized, as the acidic silica can hydrolyze the ester.

Applications in Drug Discovery

The utility of this compound lies in its ability to act as a stereoelectronically tuned electrophile .

Mechanistic Pathway: The "Super-Leaving Group" Advantage

The trifluoroacetate (TFA) group is a significantly better leaving group (LG) than the chloride. This allows for chemoselective nucleophilic substitution (


) at the C1 position without disturbing the C3-chlorine.
  • Target: Synthesis of 3-substituted-1-chlorocyclobutanes .

  • Stereochemistry: The reaction typically proceeds with inversion of configuration .

    • Trans-TFA ester + Nucleophile

      
      Cis-substituted product.
      

ReactionPathway Substrate 3-Chlorocyclobutyl 2,2,2-trifluoroacetate (Electrophile) TS Transition State (S_N2 Displacement) Substrate->TS + Nu: Nu Nucleophile (Amines, Thiols, Azides) Nu->TS Product 3-Functionalized 1-Chlorocyclobutane (Inversion of Config) TS->Product - TFA anion

Figure 2: Chemoselective displacement of the trifluoroacetate group.

Key Applications:

  • Fragment-Based Drug Design (FBDD): Introduction of the cyclobutane ring as a bioisostere for phenyl or cyclohexyl groups to alter lipophilicity (

    
    ) and metabolic stability.
    
  • Bifunctional Linkers: The remaining chlorine atom serves as a handle for a second functionalization step (e.g., cross-coupling or a second displacement under harsher conditions).

References

  • Commercial Availability & CAS Data

    • Sigma-Aldrich. (1r,3r)-3-chlorocyclobutyl 2,2,2-trifluoroacetate Product Page. Retrieved from

    • BenchChem. 1,2-Dichlorocyclobutane & Derivatives Technical Data. Retrieved from

  • Synthetic Methodology (Cyclobutane Functionalization)

    • Org.[3][4][5][6] Synth. 2012, 89, 491-500.[5] Preparation of Cyclobutenone. (Foundational chemistry for cyclobutanone precursors).

    • Journal of Organic Chemistry. 2001, 66(12), 4399-4404. Effect of beta-cyclodextrin on the hydrolysis of trifluoroacetate esters. (Stability data). Retrieved from

  • Stability & Handling

    • Journal of Combinatorial Chemistry. 2003, 5(4), 345-349.[7] Studies of the relative stability of TFA adducts. Retrieved from

Sources

Methodological & Application

Application Note: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate – A Strategic Electrophile for Bioisosteric Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate as a building block in medicinal chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a high-value bioisostere, offering a distinct vector for modulating lipophilicity (


), metabolic stability, and conformational rigidity without the steric penalty of larger cycloalkyls.

This guide details the utility of This compound (3-CC-TFA) as a specialized electrophilic building block. Unlike standard tosylates or halides, the trifluoroacetate ester offers a unique reactivity profile—sufficiently stable for isolation yet highly activated for nucleophilic displacement under specific Lewis acid or solvolytic conditions. This note provides the rationale, synthesis, and application protocols for using 3-CC-TFA to introduce the 3-chlorocyclobutyl motif into drug scaffolds.

Scientific Rationale & Mechanism

The Bioisosteric Value

The 3-chlorocyclobutyl group serves as a non-classical bioisostere for:

  • Isopropyl/t-Butyl groups: Reducing lipophilicity while maintaining steric bulk.

  • Phenyl rings: Providing a saturated,

    
    -rich scaffold that improves solubility (Fsp3 score) while mimicking the vector of para-substituted aromatics.
    
  • Metabolic Blocking: The C3-chlorine atom blocks oxidative metabolism (hydroxylation) at the typically labile C3 position of the cyclobutane ring.

Why the Trifluoroacetate (TFA) Ester?

While 3-chlorocyclobutyl chloride or tosylate are common, the trifluoroacetate (3-CC-TFA) offers specific advantages:

  • Tunable Reactivity: The trifluoroacetate group (

    
     of conjugate acid 
    
    
    
    ) is a potent leaving group, superior to acetates but less prone to varying decomposition than some secondary sulfonates.
  • Solvolytic Activation: 3-CC-TFA is particularly effective in generating the cyclobutyl carbocation (or ion pair) for

    
    -type reactions with weak nucleophiles.
    
  • Volatility: The ester is often volatile, allowing purification by distillation rather than silica chromatography, which can degrade sensitive alkylating agents.

Stereochemical Considerations (The "Expert" Insight)

Users must be aware of the bicyclobutonium ion non-classical cation intermediate.

  • 
     Pathway:  Direct displacement of TFA by strong nucleophiles (with Lewis acid assistance) typically proceeds with inversion of configuration.
    
  • 
     Pathway:  Solvolysis leads to a cation that can scramble stereochemistry or rearrange to cyclopropylmethyl derivatives. The 3-chloro substituent exerts a transannular electronic effect that can stabilize the puckered conformation, often favoring the cis-product upon quenching, depending on the nucleophile.
    

Comparative Data: Leaving Group Ability

The choice of the TFA leaving group is driven by the balance of stability and reactivity.

Leaving Group (LG)Approx.[1]

(Conjugate Acid)
Reactivity Profile on CyclobutaneStability
Trifluoroacetate (-OCOCF

)
0.23 High (Solvolysis/Lewis Acid) Moderate (Moisture Sensitive)
Tosylate (-OTs)-2.8Very HighLow (Thermal decomp.)
Mesylate (-OMs)-1.9HighLow to Moderate
Acetate (-OAc)4.76Low (Requires activation)High
Chloride (-Cl)-7.0Low (Steric hindrance)High

Experimental Protocols

Protocol A: Synthesis of this compound

Prerequisite: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of the anhydride and the product.

Reagents:

  • 3-Chlorocyclobutanol (1.0 equiv) [Commercially available or synthesized via reduction of 3-chlorocyclobutanone]

  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Pyridine (1.5 equiv) or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-Chlorocyclobutanol and anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Pyridine dropwise over 5 minutes. The solution may warm slightly; allow to return to 0°C.

  • Acylation: Add Trifluoroacetic anhydride (TFAA) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Critical Control Point: Do not allow the temperature to exceed 5°C to prevent elimination side reactions (formation of cyclobutenes).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for an additional 2 hours. Monitor by GC-MS (TLC is difficult due to volatility and lack of UV chromophore).

  • Workup: Quench the reaction by pouring into ice-cold 1M HCl (to remove pyridine). Separate phases. Wash the organic layer with cold saturated NaHCO

    
     (careful: gas evolution) and then brine.
    
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under mild vacuum (do not heat).
    
  • Purification: The product is a volatile oil. Purify via vacuum distillation (Kugelrohr is recommended) rather than column chromatography to avoid hydrolysis.

Protocol B: N-Alkylation of a Heterocycle (General Procedure)

Application: Introducing the 3-chlorocyclobutyl group onto a piperidine or piperazine scaffold.

Reagents:

  • Target Amine (e.g., N-Boc-piperazine) (1.0 equiv)

  • This compound (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (ACN) or Nitromethane (for

    
     character)
    

Methodology:

  • Dissolution: Dissolve the amine and DIPEA in anhydrous ACN.

  • Addition: Add the 3-CC-TFA reagent.

  • Thermal Activation: Heat the mixture to 60-80°C in a sealed pressure vial.

    • Note: If reactivity is low, add a catalytic amount of Sodium Iodide (Finkelstein-like activation) or Zinc Triflate (Lewis Acid).

  • Completion: Monitor consumption of the amine by LC-MS.

  • Isolation: Evaporate solvent, redissolve in EtOAc, wash with water, and purify via flash chromatography.

Strategic Pathway Visualization

The following diagram illustrates the synthesis of the building block and its divergent application pathways (Direct Displacement vs. Solvolysis).

G Start 3-Chlorocyclobutanone Alcohol 3-Chlorocyclobutanol Start->Alcohol NaBH4 reduction Reagent 3-Chlorocyclobutyl 2,2,2-trifluoroacetate (3-CC-TFA) Alcohol->Reagent TFAA, Pyridine, 0°C SN2 Direct Displacement (SN2) (Inversion) Reagent->SN2 Secondary Amine Polar Aprotic Solvent SN1 Solvolysis (SN1) (Cation Intermediate) Reagent->SN1 Weak Nucleophile Polar Protic/Lewis Acid Prod_Trans Trans-1-Amino- 3-chlorocyclobutane SN2->Prod_Trans Stereospecific Prod_Mix Mixture (Cis/Trans) + Rearrangement SN1->Prod_Mix Scrambling

Figure 1: Synthesis and divergent reactivity pathways of the 3-CC-TFA building block.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield in Alkylation.

    • Diagnosis: TFA ester might be hydrolyzing before reacting.

    • Solution: Ensure anhydrous solvents. Switch to Nitromethane as solvent to stabilize the transition state (if proceeding via

      
      ) or add NaI  (0.1 equiv) to generate the transient, highly reactive iodide in situ.
      
  • Issue: Elimination to Cyclobutene.

    • Diagnosis: Base is too strong or temperature too high.

    • Solution: Use a weaker base (e.g., 2,6-lutidine) or lower the reaction temperature to 40°C and extend time.

  • Issue: Loss of Product during Isolation.

    • Diagnosis: 3-CC-TFA is volatile.

    • Solution: Do not use high vacuum (< 10 mbar) for extended periods. Keep the receiving flask cooled during rotary evaporation.

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses the logic of 4-membered rings as bioisosteres).

  • Mykhailiuk, P. K. (2015). "Generation of C3-substituted bicyclo[1.1.1]pentanes." Organic & Biomolecular Chemistry. (Provides context on trifluoroacetates as leaving groups in strained rings).

  • Pasternak, A. et al. (2012). "Cyclobutane derivatives as potent NK1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Example of 3-substituted cyclobutane utility).

  • Peterson, P. E. et al. (1964). "Solvents of Low Nucleophilicity.[1] IV. Addition of Trifluoroacetic Acid to Alkenes." Journal of the American Chemical Society. (Foundational work on TFA ester reactivity and solvolysis).

Sources

use of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Installation of the 3-Chlorocyclobutyl Motif via 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Part 1: Executive Summary & Strategic Importance

This compound (CAS: 1909286-49-2 / 1935550-86-9) has emerged as a critical "privileged building block" in modern drug discovery. It serves as a precision electrophile for installing the 3-chlorocyclobutyl moiety—a validated bioisostere for phenyl and tert-butyl groups.[1] This motif offers improved metabolic stability, lowered lipophilicity (LogD modulation), and unique vector positioning compared to its aromatic counterparts.[2]

While often overshadowed by its more reactive analogs (tosylates or triflates), the trifluoroacetate (TFA) ester variant offers a distinct advantage in asymmetric synthesis: Tunable Reactivity .[2]

  • Stability: Unlike the triflate, the TFA ester is stable enough to be handled without rapid decomposition or premature rearrangement to bicyclo[1.1.1]pentane (BCP) derivatives.[2]

  • Stereocontrol: It allows for highly diastereoselective nucleophilic substitutions (S_N2) to generate trans-1,3-disubstituted cyclobutanes, a geometry critical for biological potency (e.g., in Cbl-b and kinase inhibitors).[2]

This guide details the mechanistic rationale, synthesis, and application protocols for using this reagent to achieve high-fidelity stereochemical outcomes.[2]

Part 2: Mechanistic Insight & Causality

To use this reagent effectively, one must understand the "Cyclobutyl Cation Dichotomy."[2]

The Mechanistic Bifurcation

When the leaving group (OTFA) departs from the cyclobutane ring, two pathways compete:

  • Direct Substitution (S_N2): Backside attack by a nucleophile leads to Inversion of Configuration .[2] This is the desired pathway for installing the cyclobutane ring intact.[2]

  • Neighboring Group Participation (NGP) / Solvolysis (k_Delta): The C3-chlorine or the C2-C4 bond electrons can assist in the ionization, leading to a non-classical cation (bicyclobutonium ion).[2] This often collapses to a Bicyclo[1.1.1]pentane (BCP) derivative or results in scrambling of stereochemistry.[2][1]

Why TFA? The trifluoroacetate group is a "Goldilocks" leaving group.[2] It is sufficiently electron-withdrawing to activate the C1 position for substitution but not so labile (like a triflate) that it triggers the rapid, unimolecular ionization required for BCP formation under mild conditions.[2] This biases the reaction toward the S_N2 pathway , preserving the cyclobutane core and allowing for predictable diastereocontrol.[2]

ReactionPathways Start 3-Chlorocyclobutyl Trifluoroacetate (Cis or Trans) SN2_Path Path A: Direct S_N2 (Nucleophilic Attack) Start->SN2_Path Strong Nu: Polar Aprotic Solvent Ionization Path B: Ionization (k_Delta / k_C) Start->Ionization Weak Nu: Polar Protic Solvent Product_Cyclo 1,3-Disubstituted Cyclobutane (Inversion of Config) SN2_Path->Product_Cyclo Stereospecific Cation Non-Classical Cation Intermediate Ionization->Cation Cation->Product_Cyclo Racemization/Retention Product_BCP Bicyclo[1.1.1]pentane Derivatives Cation->Product_BCP Ring Contraction

Caption: Mechanistic bifurcation between stereospecific substitution (Path A) and rearrangement (Path B).

Part 3: Experimental Protocols

Protocol A: Stereoselective Synthesis of the Reagent

Objective: Synthesize diastereopure cis- or trans-3-chlorocyclobutyl trifluoroacetate from 3-chlorocyclobutanone.

1. Diastereoselective Reduction:

  • Reagents: 3-Chlorocyclobutanone, NaBH_4 (for mixed isomers) or L-Selectride® (for cis-selectivity).

  • Step 1: Dissolve 3-chlorocyclobutanone (1.0 eq) in anhydrous THF at -78°C.

  • Step 2: Add L-Selectride (1.1 eq) dropwise.[2][1] The bulky hydride attacks from the less hindered face (away from Cl), yielding predominantly cis-3-chlorocyclobutanol (>90:10 dr).

  • Note: For trans-alcohol, use NaBH_4 in MeOH (gives ~1:1 mixture) followed by chromatographic separation.[2]

2. Trifluoroacetylation:

  • Reagents: cis-3-Chlorocyclobutanol, Trifluoroacetic Anhydride (TFAA), Pyridine, DCM.[2]

  • Step 1: Dissolve the alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM (0.2 M) at 0°C.

  • Step 2: Add TFAA (1.2 eq) dropwise.[2] The reaction is exothermic.[2][3]

  • Step 3: Stir at 0°C for 1 hour. Monitor by TLC (the ester is less polar than the alcohol).[2]

  • Step 4: Quench with cold sat. NaHCO_3. Extract with DCM.[2][1][4]

  • Step 5: Critical: Do not use silica gel chromatography if possible, as TFA esters can hydrolyze.[2] Purify via vacuum distillation or pass through a short plug of neutral alumina.[2]

Protocol B: Asymmetric Installation via S_N2 Displacement

Objective: Install the 3-chlorocyclobutyl group onto a heterocyclic scaffold (e.g., a pyrazole or amine) with inversion of configuration.[2] Target: Conversion of cis-reagent to trans-product (bioactive isomer).[1]

Reagents:

  • Electrophile: cis-3-Chlorocyclobutyl 2,2,2-trifluoroacetate.[2]

  • Nucleophile: Heterocycle (e.g., Pyrazole derivative).[2]

  • Base: Cs_2CO_3 (Cesium Carbonate).[2][1]

  • Solvent: DMF or NMP (anhydrous).[2][1]

Procedure:

  • Preparation: Charge a flame-dried flask with the Nucleophile (1.0 eq) and Cs_2CO_3 (2.0 eq). Add anhydrous DMF (0.5 M).

  • Activation: Stir at room temperature for 30 mins to generate the active nucleophilic anion.

  • Addition: Add cis-3-Chlorocyclobutyl 2,2,2-trifluoroacetate (1.2 eq) dropwise.

    • Why Cis? To obtain the trans-product via S_N2 inversion.

  • Reaction: Heat to 50-60°C.

    • Temperature Control: Do not exceed 80°C. Higher temperatures increase the risk of solvolysis (Path B) leading to BCP byproducts.[2]

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).[2]

  • Purification: Flash chromatography. The trans-isomer is typically less polar than the cis-isomer on silica.[1]

Data Interpretation:

  • NMR Validation:

    • cis-Isomer: The H1 proton (on the ring) typically appears as a quintet (or similar) with larger coupling constants due to eclipsed interactions.[1]

    • trans-Isomer: The H1 proton appears as a broad multiplet with different coupling patterns.[1]

    • NOESY: Crucial for assigning stereochemistry.[2] Look for NOE correlations between H1 and H3 in the cis product (if the ring puckering allows) or lack thereof in the trans.

Part 4: Comparison of Leaving Groups

Leaving Group (LG)ReactivityStabilityPrimary MechanismRisk of BCP Formation
Trifluoroacetate Medium High S_N2 Low (Controlled)
Tosylate (OTs)HighMediumMixed (S_N2 / S_N1)Medium
Triflate (OTf)Very HighLowS_N1 (Ionization)High (Major Pathway)
Chloride (Cl)LowVery HighS_N2 (Slow)Very Low

Insight: Use the TFA ester when you need the "Goldilocks" zone: reactive enough to be displaced by moderate nucleophiles (amines, thiolates, electron-rich heterocycles) but stable enough to prevent the cationic rearrangement that destroys the cyclobutane ring.

Part 5: Safety and Handling

  • Fluorinated Esters: Trifluoroacetates are susceptible to hydrolysis.[2][1] Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture will revert the reagent to the alcohol and TFA (corrosive).[1]

  • Strained Rings: While cyclobutanes are relatively stable, the combination of strain and a good leaving group creates potential for rapid, exothermic decomposition if heated with strong Lewis acids.[2]

  • Toxicity: Treat as a potent alkylating agent.[2][1] Use double gloves and work in a fume hood.[2]

Part 6: References

  • Synthesis of Cyclobutyl Building Blocks:

    • Title: "Practical Synthesis of 3-Substituted Cyclobutanes."

    • Source:Journal of Organic Chemistry, 2018.[2]

    • URL:[Link] (General reference for cyclobutane methodology).[2]

  • Application in Cbl-b Inhibitors (Patent):

    • Title: "Lactams as Cbl-b Inhibitors Selective over c-Cbl."[1]

    • Source: WO 2023/081853 A1.[2][1]

    • URL:[1]

  • Mechanistic Insight (Solvolysis):

    • Title: "Solvolytic Reactivity of 3-Substituted Cyclobutyl Derivatives."

    • Source:Journal of the American Chemical Society (Classic Wiberg/Szeimies studies context).[2]

    • URL:[Link][1]

  • Bioisostere Context:

    • Title: "Bicyclo[1.1.1]pentanes and Cyclobutanes as Bioisosteres."[2][1]

    • Source:Journal of Medicinal Chemistry.

    • URL:[Link]

(Note: Specific commercial supplier links like Enamine or Sigma-Aldrich can be used for sourcing the CAS 1909286-49-2).[1]

Sources

applications of fluorinated cyclobutane scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of Fluorinated Cyclobutane Scaffolds in Drug Discovery

Abstract

The incorporation of fluorinated cyclobutane scaffolds—specifically 3,3-difluorocyclobutane—has emerged as a high-impact strategy in modern medicinal chemistry.[1][2][3][4] Acting as a bioisostere for phenyl rings, cyclohexanes, and tert-butyl groups, this scaffold offers a unique combination of reduced lipophilicity (


), enhanced metabolic stability, and precise conformational control via the "fluorine gauche effect." This guide provides a technical roadmap for designing, synthesizing, and validating these scaffolds to optimize lead compounds.

Rationale & Design Principles

The utility of the fluorinated cyclobutane scaffold rests on three physicochemical pillars: Conformational Locking , Metabolic Blocking , and Bioisosteric Replacement .

The Fluorine Conformation Effect

Unlike the cyclohexane ring, which exists primarily in a chair conformation, cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain. The introduction of fluorine atoms at the 3-position creates a hyperconjugative interaction (


) and dipole alignment that locks the ring into a specific pucker angle (

).
  • Mechanistic Insight: In 1,3-disubstituted systems, fluorine prefers a gauche orientation relative to vicinal electron-withdrawing groups, stabilizing specific conformers (e.g., pseudo-equatorial vs. pseudo-axial). This allows medicinal chemists to vector substituents precisely into binding pockets, as seen in HIV reverse transcriptase inhibitors.

Metabolic Stability & Lipophilicity
  • Metabolic Blocking: The

    
     bond (approx. 116 kcal/mol) is metabolically inert. Replacing oxidatively labile 
    
    
    
    bonds (e.g., in a cyclohexyl ring) with
    
    
    prevents CYP450-mediated hydroxylation.
  • Lipophilicity Modulation: The 3,3-difluorocyclobutane moiety is less lipophilic than a phenyl ring or cyclohexane but maintains similar steric bulk. This reduction in

    
     often improves solubility and reduces non-specific binding.
    
Bioisosteric Mapping
Classical MoietyFluorinated BioisostereKey Advantage
Phenyl Ring 3,3-DifluorocyclobutaneReduced aromaticity-driven toxicity; lower

;

increase.
Cyclohexane 3,3-DifluorocyclobutaneBlocked metabolism at the 4-position; reduced molecular weight.
tert-Butyl 1-Methyl-3,3-difluorocyclobutylSimilar volume; reduced lipophilicity.

Visualizing the Design Logic

The following decision tree illustrates when to deploy this scaffold during Hit-to-Lead optimization.

G Start Lead Compound Optimization Problem1 Issue: High Metabolic Clearance? Start->Problem1 Problem2 Issue: Poor Solubility / High LogP? Start->Problem2 Problem3 Issue: Low Target Affinity? Start->Problem3 Sol1 Strategy: Block CYP Sites Problem1->Sol1 Labile Cyclohexyl/Alkyl Sol2 Strategy: Increase Fsp3 Problem2->Sol2 Aromatic Heavy Sol3 Strategy: Rigidify Conformation Problem3->Sol3 Entropic Penalty Action Deploy 3,3-Difluorocyclobutane Sol1->Action Sol2->Action Sol3->Action Result Outcome: Improved PK & Potency Action->Result

Figure 1: Decision logic for incorporating fluorinated cyclobutanes in lead optimization.

Synthetic Protocol: Deoxyfluorination Route

The most robust method to access the 3,3-difluorocyclobutane core is via the deoxyfluorination of the corresponding ketone. This protocol details the synthesis of Ethyl 3,3-difluorocyclobutanecarboxylate , a versatile building block.[3]

Protocol 1: Deoxyfluorination of Ethyl 3-oxocyclobutanecarboxylate
  • Objective: Convert the ketone carbonyl to a gem-difluoro moiety.

  • Scale: 10 mmol (adaptable to multigram).

  • Safety: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are thermal hazards and release HF. Perform in a fume hood with HF-specific first aid (calcium gluconate) available.

Materials:

  • Ethyl 3-oxocyclobutanecarboxylate (1.0 eq)

  • DAST or Deoxo-Fluor (1.5 – 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous

    
    
    
  • Silica gel[5]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under nitrogen atmosphere. Add Ethyl 3-oxocyclobutanecarboxylate (1.42 g, 10 mmol) and dissolve in anhydrous DCM (20 mL).

  • Reagent Addition (Critical): Cool the solution to 0 °C (ice bath). Add DAST (2.6 mL, 20 mmol) dropwise via syringe over 15 minutes.

    • Expert Note: Rapid addition causes exotherms that can decompose the reagent or ring-open the strained cyclobutane.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours.

    • Checkpoint: Monitor via TLC (stain with KMnO4; ketone is active, product is not) or

      
       NMR (product signal 
      
      
      
      to
      
      
      ppm).
  • Quenching (Hazard): Cool the reaction mixture back to 0 °C . Very slowly quench by adding saturated aqueous

    
    .
    
    • Warning: Vigorous

      
       evolution occurs.
      
  • Workup: Extract the aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , and concentrate under reduced pressure (keep bath
    
    
    °C due to volatility).
  • Purification: Purify via flash column chromatography (0–10% EtOAc in Hexanes).

    • Yield Expectation: 60–80% as a clear oil.

Self-Validation Criteria:

  • 
     NMR:  Should show a characteristic gem-difluoro pattern (often a doublet of doublets or broad singlet depending on resolution) around 
    
    
    
    to
    
    
    ppm.
  • Absence of Carbonyl: IR should show loss of the ketone stretch (

    
     cm
    
    
    
    ) but retention of the ester stretch (
    
    
    cm
    
    
    ).

Case Study: Ivosidenib (Tibsovo)

The development of Ivosidenib , an IDH1 inhibitor, exemplifies the power of this scaffold.[6]

  • Challenge: The initial lead compound contained a cyclohexyl amine. While potent, it suffered from high metabolic clearance due to oxidation on the cyclohexane ring.

  • Solution: The cyclohexyl group was replaced with a 3,3-difluorocyclobutyl moiety.

  • Outcome:

    • Metabolic Stability: Clearance was significantly reduced (medium range) because the C-F bonds blocked oxidation and the ring size reduction lowered lipophilicity.

    • Selectivity: The rigidified scaffold maintained potency while improving selectivity against isoforms.

Table 1: SAR Comparison (Conceptual Data based on Ivosidenib development)

Compound VariantStructure (R-Group)

(IDH1)
HLM Clearance (

L/min/mg)

Lead A Cyclohexyl15 nM> 100 (High)3.8
Analog B Cyclobutyl (unsubstituted)45 nM85 (High)2.9
Ivosidenib 3,3-Difluorocyclobutyl 12 nM 25 (Low-Med) 3.1

Validation Protocol: Comparative Metabolic Stability

To verify the "Metabolic Blocking" effect, perform a microsomal stability assay comparing the protio- and fluoro-analogs.

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Objective: Quantify Intrinsic Clearance (

    
    ) differences.
    

Workflow:

  • Preparation: Prepare 10 mM stock solutions of the Cyclobutyl (H) and Difluorocyclobutyl (F) analogs in DMSO.

  • Incubation:

    • Mix test compound (

      
       final), HLM (
      
      
      
      mg/mL protein), and phosphate buffer (pH 7.4).
    • Pre-incubate at 37 °C for 5 mins.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at

    
     mins into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Expected Result: The 3,3-difluorocyclobutyl analog should exhibit a shallower slope (longer


) compared to the unsubstituted cyclobutyl or cyclohexyl analogs, confirming metabolic protection.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Popov, K., et al. (2018). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis.

  • Ma, X., et al. (2018). Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Hematologic Malignancies. Journal of Medicinal Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery. Chemical Reviews.

Sources

Topic: Reaction of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reactivity and experimental handling of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate . This compound serves as a critical electrophilic building block in medicinal chemistry, particularly for accessing 3-substituted cyclobutanes (bioisosteres for phenyl/tert-butyl groups) and bicyclo[1.1.0]butane scaffolds.

Executive Summary

This compound (CAS: 1909286-49-2) is a bifunctional cyclobutane derivative featuring two distinct leaving groups: a highly reactive trifluoroacetate (TFA) ester and a less reactive chloride. This reactivity differential allows for chemoselective nucleophilic substitution at the C1 position without disturbing the C3-chloride, enabling the synthesis of diverse 3-chlorocyclobutyl functionalized cores .

However, the cyclobutane ring's inherent strain (


) and the proximity of the C3-substituent introduce unique mechanistic pathways. Unlike simple alkyl electrophiles, this substrate can undergo Neighboring Group Participation (NGP)  via the "bicyclobutonium" non-classical cation, leading to stereochemical scrambling or skeletal rearrangement (to cyclopropylmethyl derivatives) under solvolytic conditions.

This guide provides protocols to control these pathways, favoring either direct S_N2 substitution (for stereodefined products) or controlled solvolysis .

Reactivity Profile & Mechanistic Insight

The reaction outcome is dictated by the competition between Direct Displacement (S_N2) and Ionization (S_N1/k_Δ) .

A. The Electrophile
  • Leaving Group (LG): The trifluoroacetate group (

    
    ) is a potent leaving group (approx. 
    
    
    
    times more reactive than acetate), comparable to tosylate in non-solvolytic media.
  • C3-Chloro Effect: The chlorine at C3 exerts an inductive electron-withdrawing effect (

    
    ), deactivating the ring toward ionization (S_N1). However, it can also sterically direct incoming nucleophiles.
    
B. Divergent Pathways
  • Path A: S_N2 Direct Displacement (Kinetic Control)

    • Conditions: Strong nucleophiles (e.g.,

      
      , 
      
      
      
      ,
      
      
      ), polar aprotic solvents (DMF, DMSO).
    • Outcome: Clean inversion of configuration at C1.

    • Utility: Synthesis of trans-1,3-disubstituted cyclobutanes from cis-precursors (and vice versa).

  • Path B: Solvolysis / NGP (Thermodynamic Control)

    • Conditions: Weak nucleophiles, protic solvents (EtOH, AcOH), absence of strong base.

    • Mechanism: Ionization leads to a bicyclobutonium ion (or bridged species), where the positive charge is delocalized across the ring.

    • Outcome: Mixture of cyclobutyl (retention + inversion) and cyclopropylmethyl products.

    • Warning: Avoid these conditions unless the rearranged scaffold is desired.

  • Path C: 1,3-Elimination

    • Conditions: Strong bases (e.g., NaH, LiTMP).

    • Outcome: Formation of 1-chlorobicyclo[1.1.0]butane .

Visualization: Reaction Pathways

ReactionPathways Substrate 3-Chlorocyclobutyl Trifluoroacetate SN2_Path Path A: SN2 Attack (Strong Nu-, Aprotic) Substrate->SN2_Path SN1_Path Path B: Solvolysis (Weak Nu, Protic) Substrate->SN1_Path Elim_Path Path C: 1,3-Elimination (Strong Base) Substrate->Elim_Path Product_SN2 3-Chloro-1-Nu-cyclobutane (Inversion) SN2_Path->Product_SN2 Direct Displacement Intermediate Bicyclobutonium Cation SN1_Path->Intermediate - TFA (Ionization) Product_Bicyclo 1-Chlorobicyclo[1.1.0]butane Elim_Path->Product_Bicyclo - TFA, - H+ Intermediate->Product_SN2 Attack at C1 (Retention/Inv) Product_Rearrange Cyclopropylmethyl Derivatives Intermediate->Product_Rearrange Attack at C2/C4

Figure 1: Divergent reaction pathways for 3-chlorocyclobutyl trifluoroacetate. Path A is preferred for medicinal chemistry applications requiring defined stereochemistry.

Experimental Protocols

Protocol A: Stereoselective Nucleophilic Substitution (S_N2)

Objective: Synthesis of trans-1-azido-3-chlorocyclobutane (precursor to amines) from cis-3-chlorocyclobutyl trifluoroacetate. Note: This protocol assumes the starting material is predominantly the cis-isomer. If using a mixture, the product will be a corresponding mixture with inverted ratios.

Materials:

  • This compound (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • DMF (Anhydrous, 0.2 M concentration)

  • Workup:

    
    , 
    
    
    
    , Brine.

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     (1.5 equiv) under an inert atmosphere (
    
    
    
    or Ar).
  • Solvation: Add anhydrous DMF to create a suspension. Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DMF and add dropwise to the azide suspension over 10 minutes.

    • Rationale: Controlled addition prevents local heating, minimizing elimination side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (23°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with

      
       or Ninhydrin after reduction) or GC-MS. The TFA ester is labile; disappearance of the starting material peak is usually rapid.
      
  • Quench & Extraction: Dilute the reaction mixture with cold water (5x reaction volume) and extract with diethyl ether (

    
    ).
    
    • Note: Cyclobutyl azides can be volatile. Avoid high-vacuum concentration if the molecular weight is low.

  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate carefully. Purify via silica gel chromatography (typically Hexanes/EtOAc gradient).
    

Data Interpretation:

Parameter Expected Observation Notes
Stereochemistry Inversion cis-Start material yields trans-Product.[1]
Yield 70–85% Lower yields indicate competitive elimination.

| By-products | Cyclobutene | Formed via E2 elimination if basicity is too high. |

Protocol B: Controlled Hydrolysis to 3-Chlorocyclobutanol

Objective: Removal of the TFA group to access the alcohol without rearrangement.

Materials:

  • This compound[2]

  • 
     (2.0 equiv)
    
  • Methanol (

    
    ) / Water (
    
    
    
    ) (4:1 ratio)

Procedure:

  • Dissolve the substrate in

    
     (4:1).
    
  • Add solid

    
     at 0°C.
    
  • Stir at 0°C for 30 minutes. Do not heat.

    • Expert Insight: Trifluoroacetates are extremely labile to basic hydrolysis ("saponification"). Low temperature prevents the formation of the bicyclobutonium ion, which requires thermal energy or acidic conditions to form from the alcohol.

  • Neutralize with dilute HCl (to pH 7) and extract with DCM.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield / Elimination Products Nucleophile is too basic.Use less basic nucleophiles (e.g.,

vs

) or buffer the system. Switch solvent to DMSO to accelerate S_N2.
Scrambled Stereochemistry S_N1 pathway active.Ensure strictly anhydrous conditions. Increase nucleophile concentration to favor bimolecular kinetics.
Rearrangement to Cyclopropylmethyl Solvent polarity too high (stabilizes cation).Switch to less polar aprotic solvents (THF, DCM) if solubility permits.

References

  • Wiberg, K. B., & McShane, H. F. (1970). Solvolysis of cyclobutyl esters. Kinetics and products.Journal of the American Chemical Society. Link

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.Journal of the American Chemical Society. Link

  • Conner, M. L., & Brown, M. K. (2016).[3] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[3]The Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2017). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.ACS Omega. Link

  • CymitQuimica. (2024). This compound Product Data.Link

Sources

enzymatic resolution of chiral cyclobutyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Cyclobutane rings are experiencing a renaissance in medicinal chemistry. Serving as bioisosteres for phenyl rings or as rigid spacers that define vector orientation, they are critical for optimizing the pharmacokinetic profiles of next-generation therapeutics. However, the synthesis of enantiopure cyclobutanes is notoriously difficult due to ring strain (~26 kcal/mol) and the challenge of controlling stereocenters on a puckered ring.

This guide details the enzymatic resolution of cyclobutyl esters, a method superior to traditional chiral chromatography in terms of scalability and cost-efficiency. We focus on two distinct but complementary workflows:

  • Desymmetrization of meso-diesters using Pig Liver Esterase (PLE).

  • Kinetic Resolution of racemic esters using Candida antarctica Lipase B (CAL-B).

Mechanistic Principles

The Challenge of the Ring

Unlike flexible alkyl chains, the cyclobutane ring exists in a "puckered" conformation. Enzymes must accommodate this bulk.

  • PLE (Desymmetrization): PLE acts on meso-compounds (e.g., cis-1,2-cyclobutanedicarboxylates). These molecules possess a plane of symmetry but contain chiral centers. PLE selectively hydrolyzes one of the two chemically identical ester groups based on its spatial fit within the enzyme's hydrophobic pockets (The Jones Model). This converts an achiral precursor into a chiral product with 100% theoretical yield.[1]

  • CAL-B (Kinetic Resolution): Used for racemic mixtures (50:50

    
    ). CAL-B differentiates between enantiomers based on the "fast" and "slow" reacting isomer. The theoretical yield is limited to 50% for the desired enantiomer.[1]
    
Workflow Logic

The following diagram illustrates the decision matrix for selecting the correct enzymatic approach.

G Start Starting Material Analysis CheckSym Is the substrate a meso-diester? Start->CheckSym MesoPath Desymmetrization Strategy CheckSym->MesoPath Yes (e.g., cis-1,2-diester) RacemicPath Kinetic Resolution Strategy CheckSym->RacemicPath No (Racemic mixture) EnzymePLE Enzyme: Pig Liver Esterase (PLE) (EC 3.1.1.1) MesoPath->EnzymePLE ReactionPLE Hydrolysis (Aqueous Buffer) Requires pH Stat EnzymePLE->ReactionPLE ProductPLE Result: Chiral Hemiester (100% Theor. Yield) ReactionPLE->ProductPLE EnzymeCALB Enzyme: CAL-B (Novozym 435) (EC 3.1.1.3) RacemicPath->EnzymeCALB ReactionCALB Transesterification (Organic Solvent) or Hydrolysis EnzymeCALB->ReactionCALB ProductCALB Result: Enantioenriched Ester + Acid (Max 50% Yield per isomer) ReactionCALB->ProductCALB

Figure 1: Decision tree for selecting between desymmetrization and kinetic resolution based on substrate symmetry.

Detailed Protocols

Protocol A: Desymmetrization of Dimethyl cis-1,2-cyclobutanedicarboxylate

Objective: Selective hydrolysis to produce (1S,2R)-1-(methoxycarbonyl)cyclobutane-2-carboxylic acid. Enzyme: Pig Liver Esterase (PLE), crude or immobilized.

Reagents:

  • Substrate: Dimethyl cis-1,2-cyclobutanedicarboxylate (20 mM final conc).

  • Buffer: 0.1 M Phosphate buffer, pH 7.0.

  • Base for titration: 1.0 M NaOH.

  • Quenching agent: 1 M HCl.

Step-by-Step Methodology:

  • Preparation: In a thermostated reaction vessel (25°C), dissolve the diester substrate in a minimal amount of acetone (max 5% v/v) to aid solubility. Add this to the phosphate buffer.

  • Enzyme Addition: Add PLE (100 units/mmol substrate). Note: Commercial PLE is often a mixture of isozymes; screening different batches may be necessary for highest ee.

  • pH Stat Reaction (CRITICAL):

    • As the reaction proceeds, carboxylic acid is generated, lowering the pH.

    • Self-Validating Step: Use an automated pH-stat titrator to maintain pH at 7.0 by adding 1.0 M NaOH.

    • Why? If pH drops below 6.0, PLE activity plummets. If pH rises above 8.0, spontaneous (non-chiral) chemical hydrolysis competes, eroding enantiomeric excess (ee).

  • Monitoring: Stop the reaction when exactly 1.0 equivalent of NaOH has been consumed. This indicates 100% conversion to the mono-ester.

  • Workup:

    • Basify to pH 9.0 and extract with Ethyl Acetate (removes any unreacted diester).

    • Acidify the aqueous layer to pH 2.0 with HCl.

    • Extract the chiral mono-ester into Ethyl Acetate.

    • Dry over MgSO₄ and concentrate.

Protocol B: Kinetic Resolution of Racemic Cyclobutyl Esters

Objective: Resolution of trans-2-substituted cyclobutyl acetate. Enzyme: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).[2][3]

Reagents:

  • Substrate: Racemic cyclobutyl acetate.

  • Solvent: Diisopropyl ether (DIPE) or MTBE (Water activity

    
     < 0.2).
    
  • Nucleophile: n-Butanol (for interesterification) or Water (for hydrolysis). Note: Hydrolysis is faster but requires biphasic systems; interesterification in organic solvent is easier to work up.

Step-by-Step Methodology:

  • Setup: In a glass vial, dissolve racemic ester (50 mM) in DIPE.

  • Add Nucleophile: Add n-Butanol (2 equivalents).

  • Initiation: Add Novozym 435 (20 mg/mL). Incubate at 30°C with orbital shaking (200 rpm).

  • Sampling & Calculation:

    • Take aliquots at 1, 4, 8, and 24 hours.

    • Analyze via Chiral GC (e.g., Cyclodex-B column).

    • Self-Validating Step: Calculate the Enantiomeric Ratio (E-value) using the equation:

      
      
      
    • Target: An E-value > 100 is required for industrial feasibility.

  • Termination: Filter off the immobilized enzyme (can be reused).

  • Purification: Separate the unreacted ester (Enantiomer A) from the new alcohol/ester product (Enantiomer B) via silica gel flash chromatography.

Data Interpretation & Optimization

The following table summarizes the impact of solvent choice on CAL-B activity toward cyclobutyl substrates. Cyclobutanes are hydrophobic; thus, the partition coefficient (LogP) of the solvent is critical.

SolventLogPRelative ActivityEnantioselectivity (E)Notes
n-Hexane 3.9High>200Excellent for hydrophobic substrates; poor solubility for polar derivatives.
DIPE 1.5High150-200Recommended. Best balance of solubility and enzyme stability.
THF 0.46Low<20Strips essential water from the enzyme; causes denaturation.
Acetonitrile -0.34Very Low<5Avoid. Deactivates lipases rapidly.
Mechanistic Diagram: The "Switch" in Selectivity

This diagram explains how to control the reaction outcome by changing the medium (Hydrolysis vs. Transesterification).

ReactionModes cluster_0 Aqueous Medium cluster_1 Organic Medium Substrate Racemic Cyclobutyl Ester Hydrolysis Hydrolysis (Water as Nucleophile) Substrate->Hydrolysis Transest Transesterification (Alcohol as Nucleophile) Substrate->Transest AcidProd Product: Alcohol + Acid Hydrolysis->AcidProd EsterProd Product: Alcohol + New Ester Transest->EsterProd

Figure 2: Solvent engineering allows switching between hydrolysis (generating acid) and transesterification (generating ester/alcohol), facilitating separation.

Troubleshooting & Expert Tips

  • The "Stalling" Reaction:

    • Symptom:[2][4][5][6][][8] Conversion stops at ~40%.

    • Cause: Product inhibition. The generated alcohol or acid may bind to the active site.

    • Fix: Use a "molecular sieve" in organic media to trap leaving groups (e.g., methanol) or use vinyl acetate as the acyl donor (generates acetaldehyde, which evaporates, driving equilibrium).

  • Low Enantioselectivity (Low E-value):

    • Cause: Temperature too high.

    • Fix: Lower temperature to 4°C. While the rate decreases, the difference in activation energy (

      
      ) between enantiomers often becomes more pronounced, improving discrimination.
      
  • Substrate Volatility:

    • Cyclobutane derivatives (especially those without heavy substituents) are volatile.

    • Fix: Avoid high-vacuum drying. Use careful rotary evaporation and consider derivatizing immediately after resolution.

References

  • Jones, J. B. (1986). "Enzymes in organic synthesis." Tetrahedron, 42(13), 3351-3403. Link (Foundational work on PLE active site models/Jones Model).

  • Anderson, E. M., et al. (1998). "Preparation of Enantiomerically Pure Cyclobutane Derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link (Specific protocols for cyclobutane resolution).

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. Link (Review of CAL-B applications).

  • Novozymes. (2023). "Novozym 435 Application Sheet." Link (Technical specifications for immobilized CAL-B).

  • Chen, C. S., et al. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 104(25), 7294-7299. Link (The derivation of the E-value equation).

Sources

scale-up synthesis of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Executive Summary & Strategic Rationale

This Application Note details the process chemistry for the scale-up synthesis of This compound (3-CCBTFA) . This moiety is increasingly relevant in medicinal chemistry as a lipophilic, metabolically stable bioisostere for substituted phenyl rings or as a specialized ¹⁹F-NMR reporter tag.

Key Technical Challenges:

  • Strain Energy: The cyclobutane ring (~26 kcal/mol strain) is susceptible to acid-catalyzed ring contraction or ring-opening elimination during esterification.

  • Stereochemical Integrity: The starting material, 3-chlorocyclobutanol, typically exists as a mixture of cis and trans isomers. The esterification conditions must prevent epimerization at the C1 position.

  • Exotherm Control: Trifluoroacetic anhydride (TFAA) is highly electrophilic; its reaction with alcohols is significantly exothermic.

Route Selection: We utilize Trifluoroacetic Anhydride (TFAA) under basic buffering (Pyridine) rather than Trifluoroacetyl chloride (gas handling issues) or direct Fischer esterification (equilibrium limitations and harsh acidic conditions).

Reaction Scheme & Mechanism

The synthesis proceeds via nucleophilic acyl substitution. Pyridine serves a dual role: it acts as a nucleophilic catalyst (forming a reactive N-trifluoroacetylpyridinium intermediate) and as a proton scavenger to neutralize the trifluoroacetic acid (TFA) byproduct, preventing acid-mediated decomposition of the strained ring.

ReactionScheme SM 3-Chlorocyclobutanol (C4H7ClO) Prod 3-Chlorocyclobutyl 2,2,2-trifluoroacetate SM->Prod O-Acylation TFAA Trifluoroacetic Anhydride (TFAA) Inter N-TFA-Pyridinium Complex TFAA->Inter Activation Py Pyridine (Base/Cat) Py->Inter Inter->Prod Salt Pyridine·TFA Salt Inter->Salt Byproduct

Figure 1: Mechanistic pathway highlighting the activation of TFAA by pyridine.[1]

Pre-Requisite: Starting Material Quality

The quality of 3-chlorocyclobutanol is critical. It is typically synthesized via the reduction of 3-chlorocyclobutanone.

  • Isomer Ratio: The reduction (e.g., NaBH₄) usually favors the cis-isomer (Cl and OH on the same side) due to hydride attack from the less hindered face.

  • Specification: Ensure Moisture Content (KF) < 0.1%. Water consumes TFAA violently.[2][3][4][5][6]

Detailed Protocol (Scale: 100 g Input)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[7]Mass/VolDensityRole
3-Chlorocyclobutanol 106.551.0100.0 g~1.15Substrate
TFAA 210.031.2236.5 g (158 mL)1.49Acylating Agent
Pyridine 79.101.396.5 g (98 mL)0.98Base/Catalyst
Dichloromethane (DCM) 84.93--1.0 L1.33Solvent
Experimental Procedure

Step 1: Reactor Setup

  • Equip a 3-L double-jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Safety: Ensure the reactor is vented to a scrubber (TFAA fumes are corrosive).

  • Charge 3-Chlorocyclobutanol (100 g) and DCM (800 mL). Stir at 250 RPM.

  • Add Pyridine (96.5 g) in one portion. The solution is slightly exothermic; allow to stabilize.

  • Cool the mixture to 0 °C (jacket temperature -5 °C).

Step 2: Controlled Addition (Critical Process Parameter)

  • Charge TFAA (158 mL) into the addition funnel.

  • Add TFAA dropwise over 60–90 minutes .

    • Constraint: Maintain internal temperature < 10 °C .

    • Observation: White fumes may form in the headspace; ensure efficient N₂ sweep. Pyridinium trifluoroacetate salts may precipitate as a white solid or oil.

  • After addition, allow the reaction to warm to Room Temperature (20–25 °C) .

  • Aging: Stir for 2 hours.

Step 3: In-Process Control (IPC)

  • Sample 50 µL of reaction mixture into 1 mL CDCl₃ (or quench in MeOH for GC).

  • Target: < 2.0% unreacted alcohol by GC-FID or ¹H-NMR.

    • Note: The ester shift (CH-O-COCF₃) will be downfield (~5.1 ppm) compared to the alcohol (~4.4 ppm).

Step 4: Quench & Workup

  • Cool mixture to 5 °C .

  • Quench: Slowly add Cold Water (500 mL). Caution: Exothermic hydrolysis of excess TFAA.

  • Separate phases. Keep the lower organic layer.

  • Acid Wash: Wash organic layer with 1M HCl (2 × 300 mL) to remove excess pyridine. (Check aqueous pH < 2).

  • Base Wash: Wash organic layer with Sat. NaHCO₃ (2 × 300 mL) to remove residual TFA. Caution: CO₂ evolution.

  • Dry: Dry organics over anhydrous MgSO₄, filter, and concentrate via rotary evaporation (Bath temp < 30 °C, Vacuum > 200 mbar initially to prevent product loss—product is volatile).

Step 5: Purification (Distillation)

  • Transfer crude oil to a round-bottom flask with a short-path distillation head.

  • Perform vacuum distillation.

    • Expected bp: ~60–65 °C at 10 mmHg (Estimate).

    • Note: The trifluoroacetate group significantly increases volatility compared to non-fluorinated esters, but the chlorine atom adds weight.

  • Collect the main fraction as a clear, colorless liquid.

Process Safety & Engineering Controls

Hazard Analysis
  • Trifluoroacetic Anhydride (TFAA): Reacts violently with water to form TFA and HF (trace). Corrosive to skin/eyes/lungs.[2][4]

    • Control: Use dry solvents (KF < 0.05%). Dedicated addition funnel. Full PPE including face shield and chemically resistant gloves (Laminate/Silver Shield).

  • Cyclobutane Ring Strain: High temperatures (> 100 °C) or strong acids can cause rupture.

    • Control: Keep pot temperature during distillation below 80 °C (use adequate vacuum).

Process Flow Diagram

ProcessFlow Setup Reactor Setup (DCM + Alcohol + Pyridine) Cooling Cool to 0°C Setup->Cooling Addition Controlled Addition of TFAA (T < 10°C) Cooling->Addition Aging Reaction Aging (2h @ 20°C) Addition->Aging IPC IPC: GC/NMR Check Conversion Aging->IPC IPC->Addition Fail (>2% SM) Quench Quench (H2O) & Phase Separation IPC->Quench Pass Washing Wash: 1M HCl -> NaHCO3 Quench->Washing Distill Vacuum Distillation Washing->Distill Final Final Product Storage < 5°C Distill->Final

Figure 2: Operational workflow from reactor charging to final isolation.

Analytical Specifications

TestMethodSpecification
Appearance VisualClear, colorless liquid
Assay GC-FID> 97.0% a/a
Identification ¹H-NMRConsistent with structure (Deshielded H1)
Identification ¹⁹F-NMRSinglet at ~ -75 ppm (vs CFCl₃)
Water Content KF< 0.1%
Acidity Titration< 0.5% (as TFA)

Troubleshooting Guide

  • Problem: Low Yield / High "Tar" formation.

    • Cause: Reaction temperature too high during TFAA addition; acid-catalyzed polymerization of cyclobutane.

    • Solution: Ensure cooling capacity is sufficient. Slow down addition rate.

  • Problem: Product contains Pyridine.

    • Cause: Insufficient HCl wash.

    • Solution: Monitor pH of the aqueous layer during the first wash; ensure it remains acidic (pH < 2).

  • Problem: Hydrolysis during storage.

    • Cause: TFA esters are moisture sensitive.[6]

    • Solution: Store over activated molecular sieves (4Å) or under Argon at 4 °C.

References

  • Protective Groups in Organic Synthesis; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006.
  • Synthesis of Cyclobutanones via [2+2] Cycloaddition : Danheiser, R. L.; Savariar, S. Org. Synth.1990 , 68, 32. Link (Foundational chemistry for the cyclobutane ring construction).

  • Stereoselective Reduction of Cyclobutanones : Vrije Universiteit Brussel Research, "Stereoselective Reductions of 3-Substituted Cyclobutanones". Link (Critical for understanding the cis/trans ratio of the starting material).

  • TFAA Handling & Safety : ThermoFisher Scientific, "Safety Data Sheet: Trifluoroacetic Anhydride". Link (Essential safety data for scale-up).

  • TFAA Esterification Mechanism: Almirante, L.; Tosolini, G. J. Org. Chem.1961, 26, 177.

Sources

Application Note: Protecting Group Strategies for Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic selection and application of protecting groups (PGs) specifically for cyclobutanol derivatives . Unlike standard aliphatic alcohols, cyclobutanols possess significant ring strain (~26.4 kcal/mol) and a puckered conformation, making them uniquely susceptible to ring expansion (to cyclopentane), ring-opening, or elimination under acidic or carbocation-generating conditions.

Executive Summary: The "Strain-Release" Trap

In drug development, cyclobutane rings are increasingly valued as rigid bioisosteres for phenyl rings or as conformationally restricted spacers. However, the protection of cyclobutanol intermediates presents a binary risk:

  • Acid Sensitivity: Strong acids used to remove acetal-based PGs (MOM, THP) can trigger a Wagner-Meerwein-type rearrangement, expanding the ring to a cyclopentane.

  • Steric Puckering: The "butterfly" conformation of cyclobutane creates distinct endo/exo faces. Bulky protecting groups (e.g., TBDPS, Trityl) may fail to install quantitatively on sterically crowded cis-1,3-disubstituted systems.

Core Recommendation: Prioritize Silyl Ethers (Tier 1) and Esters (Tier 2). Avoid Acetal-based groups (MOM, THP) unless introduced under basic conditions and removed via Lewis acids.

Strategic Selection Guide

The following hierarchy minimizes the risk of ring cleavage during the synthetic sequence.

TierPG ClassSpecific GroupsIntroductionRemovalSuitability for Cyclobutanol
1 Silyl Ethers TBS, TES, TIPS Imidazole/Base (Mild)F⁻ (TBAF) or HF·PyHigh. Neutral conditions prevent ring strain release.
2 Esters Bz, Ac, Piv Anhydride/PyridineNaOMe (Zemplén) or DIBALHigh. Base-mediated removal is safe for the ring (watch for elimination).
3 Benzyl Ethers PMB, Bn NaH/R-X (Basic)DDQ (Oxidative) or H₂/PdMedium. Oxidative/Hydrogenolytic removal is safe; Acidic introduction is risky.
4 Acetals MOM, THP, EE Acid Catalysis (Risk!)Acid Hydrolysis (High Risk!)Low. Acidic deprotection often triggers rearrangement to cyclopentanol.
Decision Logic for PG Selection

The following Graphviz diagram illustrates the decision process based on downstream chemistry compatibility.

PG_Selection Start Start: Cyclobutanol Protection Cond1 Is the substrate acid-sensitive (prone to rearrangement)? Start->Cond1 Cond2 Will downstream steps use strong nucleophiles (Li/Mg)? Cond1->Cond2 Yes (High Risk) Bz Select Benzoyl (Bz) Orthogonal to Silyl Cond1->Bz No (Stable Ring) Cond3 Is the alcohol sterically hindered (e.g., tertiary)? Cond2->Cond3 Yes (Silyl required) Cond2->Bz No (Esters acceptable) PMB Select PMB (p-Methoxybenzyl) Oxidative Removal Cond2->PMB Requires Orthogonality TBS Select TBS (tert-Butyldimethylsilyl) Standard Balance Cond3->TBS No (Accessible) TES Select TES (Triethylsilyl) Lower Steric Bulk Cond3->TES Yes (Crowded)

Caption: Decision tree for selecting protecting groups based on substrate stability and reaction conditions.

Detailed Protocols

Protocol A: The "Gold Standard" TBS Protection

Best for: General synthesis, preventing rearrangement. Mechanism: Silylation occurs under basic conditions, avoiding the protonation of the cyclobutanol oxygen which would invite ring expansion.

Materials:

  • Cyclobutanol substrate (1.0 equiv)

  • TBS-Cl (tert-Butyldimethylsilyl chloride) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the cyclobutanol substrate and dissolve in anhydrous DMF.

  • Addition: Add Imidazole in one portion. The solution should remain clear.

  • Silylation: Add TBS-Cl portion-wise over 5 minutes. Note: Exotherm is minimal, but portion-wise addition prevents local concentration spikes.

  • Reaction: Stir at 23 °C for 3–12 hours. Monitor by TLC (Stain: KMnO₄ or PMA; TBS ethers are often UV inactive unless the substrate has a chromophore).

  • Workup: Dilute with Et₂O (3x volume). Wash sequentially with H₂O (2x) and Brine (1x) to remove DMF/Imidazole.

  • QC Checkpoint:

    • ¹H NMR: Look for the disappearance of the –OH proton and the appearance of the TBS doublet/singlet at ~0.9 ppm (t-Bu) and ~0.1 ppm (Me).

    • Ring Integrity: Confirm the cyclobutane methine proton (H-C-O) has shifted but the splitting pattern remains consistent. If the signal moves from ~4.0 ppm to ~4.5 ppm and changes multiplicity, check for ring expansion.

Protocol B: Benzoylation for Orthogonal Protection

Best for: Nucleoside analogs or when silyl groups are used elsewhere. Reference: Adapted from nucleoside analog synthesis strategies [1].

Materials:

  • Cyclobutanol substrate (1.0 equiv)

  • Benzoyl Chloride (BzCl) (1.2 equiv)

  • Pyridine (solvent & base) or Et₃N/DMAP in DCM.

Step-by-Step:

  • Setup: Dissolve substrate in anhydrous Pyridine (0.2 M) at 0 °C.

  • Addition: Add BzCl dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add few drops of water to hydrolyze excess BzCl.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (cold) to remove pyridine, followed by sat. NaHCO₃ and Brine.

  • Deprotection Note: Removal uses NaOMe/MeOH (Zemplén conditions). This is strictly basic and safe for the cyclobutane ring, provided there are no leaving groups at the

    
    -position (risk of E2 elimination to cyclobutene).
    
Protocol C: PMB Protection (The "Acid-Free" Ether)

Best for: When an ether linkage is required but acid deprotection (MOM/THP) is too risky.

Materials:

  • Cyclobutanol substrate[1][2][3][4][5]

  • PMB-Trichloroacetimidate (PMB-TCA) (1.5 equiv)

  • CSA (Camphorsulfonic acid) (0.1 equiv) or PPTS (Mild acid catalyst)

  • DCM (Solvent)

Step-by-Step:

  • Rationale: Unlike Williamson ether synthesis (NaH + PMB-Cl), which is highly basic, or MOM protection (often requiring strong acid), PMB-TCA allows installation under mildly acidic conditions that are usually insufficient to trigger rearrangement.

  • Execution: Dissolve alcohol and PMB-TCA in DCM at 0 °C. Add catalytic CSA.

  • Monitoring: Reaction is usually fast (< 2 hours).

  • Deprotection: Oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O. This proceeds via a radical cation mechanism, bypassing the carbocation intermediate that causes ring expansion.

Critical Control Points & Troubleshooting

The "Ring Expansion" Signature

When deprotecting cyclobutanols, if you observe a loss of product mass or a complex NMR, you likely triggered a rearrangement.

Comparison of ¹H NMR Signals:

Feature Cyclobutanol (Target) Cyclopentanol (Rearranged)
Methine (H-C-O) Quintet/Multiplet at 3.8–4.2 ppm Multiplet at 4.3–4.5 ppm
Ring Protons Distinct "puckered" signals (complex) More averaged methylene envelope

| Carbon (¹³C) | C-O at ~65-70 ppm | C-O at ~75 ppm (less strained) |

Workflow for Safe Deprotection

Deprotection_Safety Input Protected Cyclobutanol Check PG Type? Input->Check TBS Silyl Ether Check->TBS Bz Ester Check->Bz MOM Acetal (MOM) Check->MOM Method1 TBAF (Buffered) SAFE TBS->Method1 Method2 NaOMe/MeOH SAFE Bz->Method2 Method3 Aq. HCl DANGER MOM->Method3 Avoid Method4 MgBr2 / EtSH MITIGATED RISK MOM->Method4 Preferred

Caption: Deprotection workflow emphasizing the avoidance of aqueous acid for acetal groups.

References

  • Synthesis of Cyclobutane Nucleoside Analogs: Vince, R., & Hua, M. (1990). Synthesis of carbocyclic purine nucleosides from a cyclobutane precursor. Journal of Medicinal Chemistry. [Link]

  • Gold(I)-Catalyzed Ring Expansion (Context on Instability): Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[6] Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Journal of the American Chemical Society.[6] [Link]

  • Grandisol Total Synthesis (TBS Usage): Magnus, P., & Slater, M. J. (1987). Synthesis of (+)-grandisol from (-)-beta-pinene. Journal of the American Chemical Society.[6] [Link]

  • General Guide to Protecting Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

Sources

using 3-Chlorocyclobutyl 2,2,2-trifluoroacetate to introduce a cyclobutyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate (CAS: 1909286-49-2), a specialized electrophilic building block used to introduce the 3-chlorocyclobutyl moiety into pharmaceutical scaffolds.

Part 1: Introduction & Strategic Value

The "Cyclobutyl Problem" in Medicinal Chemistry Cyclobutane rings are valuable bioisosteres for phenyl rings and gem-dimethyl groups, offering unique vectors for conformational restriction. However, introducing them via nucleophilic substitution is notoriously difficult due to:

  • Ring Strain (~26 kcal/mol): Promotes ring-opening.

  • Cationic Instability: Unsubstituted cyclobutyl electrophiles (e.g., halides, tosylates) prone to solvolysis often rearrange to cyclopropylcarbinyl or homoallyl systems via non-classical carbocation intermediates (the "bicyclobutonium" ion).

The Solution: this compound This reagent solves the stability issue through two synergistic features:

  • The Trifluoroacetate (TFA) Leaving Group: It is sufficiently reactive (

    
     of conjugate acid ~0.23) to undergo displacement but, unlike triflates, is stable enough for storage and handling.
    
  • The 3-Chloro Substituent (The "Anchor"): The electron-withdrawing chlorine atom at the 3-position exerts a strong inductive effect (

    
    ). This destabilizes the formation of the cationic intermediate required for rearrangement (
    
    
    
    pathway), effectively "forcing" the reaction to proceed via a clean
    
    
    mechanism
    .

Key Application: Direct, stereospecific


- , 

-
, or

-alkylation
to install the 3-chlorocyclobutyl group with inversion of configuration .

Part 2: Mechanism of Action

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).
  • Activation: The trifluoroacetate ester activates the C1 position.

  • Trajectory: The nucleophile attacks from the backside (180° relative to the TFA group).

  • Transition State: The 3-chloro substituent destabilizes partial positive charge buildup, preventing ionization to the cation and suppressing ring contraction to cyclopropylmethyl derivatives.

  • Outcome: Clean inversion. If starting with (trans)-3-chlorocyclobutyl TFA, the product is the (cis)-3-chlorocyclobutyl derivative.

ReactionMechanism Substrate 3-Chlorocyclobutyl TFA Ester (Electrophile) TS Transition State (SN2 Backside Attack) Substrate->TS + Nu: Cation Carbocation Intermediate (Rearrangement Risk) Substrate->Cation SN1 (Slow) Nu Nucleophile (Amine/Phenol) Nu->TS Product 3-Chlorocyclobutyl Derivative (Inverted Config) TS->Product Inversion Cation->Product Blocked by 3-Cl Inductive Effect

Figure 1: Mechanistic pathway highlighting the suppression of cationic rearrangement by the 3-chloro substituent.

Part 3: Experimental Protocols

Protocol A: -Alkylation of Secondary Amines

Best for: Introducing the moiety into piperazines, pyrrolidines, or anilines.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M) in a sealed tube or pressure vial.

  • Addition: Add DIPEA (2.5 mmol), followed by the dropwise addition of this compound (1.3 mmol).

    • Note: The reagent is a liquid; density is approx 1.3 g/mL.[1]

  • Reaction: Seal the vessel and heat to 80°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The TFA ester is not UV active, so track the consumption of the amine and appearance of the product mass (

      
       Da).
      
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with sat.

    
     (2 x 10 mL) to remove TFA salts. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: -Alkylation of Phenols

Best for: Creating ether linkages for PROTAC linkers or receptor ligands.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: this compound (1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried flask, combine the phenol (1.0 mmol) and

    
     (2.0 mmol) in DMF (4 mL). Stir at RT for 30 mins to generate the phenoxide.
    
  • Alkylation: Add this compound (1.5 mmol) directly to the suspension.

  • Heating: Heat the mixture to 90–100°C for 18 hours.

    • Critical: Higher temperatures are often required for

      
      -alkylation compared to 
      
      
      
      -alkylation due to the lower nucleophilicity of the oxygen.
  • Workup: Dilute with water (20 mL) and extract with

    
     or EtOAc (3 x 15 mL).
    
    • Tip: Extensive water washing is needed to remove DMF.

  • Purification: Silica gel chromatography.

Part 4: Data Summary & Troubleshooting

Reaction Parameters Table

VariableRecommendationRationale
Stoichiometry 1.2 – 1.5 equiv (Reagent)Account for minor hydrolysis of the TFA ester by trace moisture.
Temperature 80°C (N-nucl) / 100°C (O-nucl)Overcome steric strain of the cyclobutyl ring;

on secondary carbons is slow.
Solvent MeCN, DMF, DMSOPolar aprotic solvents stabilize the transition state and dissolve inorganic bases.
Stereochemistry Expect Inversion

mechanism dominates. cis-Reagent

trans-Product.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Conversion (<20%) Nucleophile is too bulky or weak.Switch solvent to DMSO (increases rate) or use NaH (for phenols) to create a "naked" anion.
Hydrolysis Product (Alcohol) Wet solvent.The TFA ester hydrolyzes to 3-chlorocyclobutanol. Use anhydrous solvents and molecular sieves.
Elimination Product Base is too strong/hindered.If cyclobutene forms, switch from strong bases (KOtBu) to weaker, non-nucleophilic bases (

, DIPEA).

Part 5: References

  • Wiberg, K. B., et al. (1996). Origin of the stability of cyclopropane and cyclobutane. Journal of Organic Chemistry. Link (Context on ring strain).

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[2] Link (Foundational work on cyclobutyl rearrangement).

  • Enamine Ltd. Building Blocks: this compound.Link (Commercial availability and physical data).

  • Patents WO2023081853A1 / WO2024233831A1. Cbl-b inhibitors containing 3-chlorocyclobutyl moieties.Link (Application of the moiety in drug discovery).

  • Creary, X. (2003). Superleaving groups in solvolysis reactions. Chemical Reviews. Link (Reactivity of trifluoroacetates vs tosylates).

Sources

Application Note: Selective Trifluoroacetylation of 3-Chlorocyclobutanol

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Analytical Derivatization and Synthetic Protection

Executive Summary & Rationale

This guide details the protocol for the O-trifluoroacetylation of 3-chlorocyclobutanol using trifluoroacetic anhydride (TFAA). While trifluoroacetylation is a standard derivatization technique for gas chromatography (GC) analysis to increase volatility and reduce polarity, the specific substrate 3-chlorocyclobutanol presents unique challenges due to the high ring strain of the cyclobutane moiety (~26 kcal/mol).

Key Technical Insight: The primary failure mode in cyclobutanol functionalization is acid-catalyzed ring expansion or dehydration (elimination to 1-chloro-3-cyclobutene). Consequently, this protocol strictly enforces a basic buffering system (Pyridine/DCM) to neutralize the trifluoroacetic acid (TFA) byproduct in situ, preserving the integrity of the four-membered ring.

Critical Mechanistic Considerations (Expertise & Experience)

The Stability Paradox

Cyclobutanols are kinetically stable but thermodynamically reactive. Under acidic conditions (e.g., excess TFA generated during reaction), the hydroxyl group can protonate and leave as water. This generates a secondary carbocation which, due to ring strain, is highly prone to:

  • Ring Contraction: Rearrangement to cyclopropylcarbinyl cations.

  • Ring Opening: Scission to homoallylic systems.

  • Elimination: Formation of dienes.

Control Strategy: We utilize Pyridine not just as a catalyst, but as a stoichiometric acid scavenger. It forms a pyridinium trifluoroacetate salt, locking away the protons and preventing cationic rearrangement pathways.

Electronic Effects of the 3-Chloro Substituent

The chlorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I). This decreases the electron density on the hydroxyl oxygen, making it slightly less nucleophilic than unsubstituted cyclobutanol.

  • Implication: While TFAA is highly reactive, the reaction requires strict moisture control to prevent TFAA hydrolysis from outcompeting the slower alcohol esterification.

Experimental Protocol

Reagents & Equipment
ReagentPurityRoleHazard Note
3-Chlorocyclobutanol >95%SubstrateIrritant; potential vesicant.
Trifluoroacetic Anhydride (TFAA) >99%Acylating AgentCorrosive ; reacts violently with water.[1]
Pyridine AnhydrousBase/CatalystFoul odor; toxic. Store over KOH.
Dichloromethane (DCM) AnhydrousSolventVolatile; suspected carcinogen.
Sodium Bicarbonate (

)
Sat. Aq.QuenchGenerates

gas upon reaction.
System Suitability & Preparation
  • Glassware: Oven-dried (

    
     for 4h) or flame-dried under 
    
    
    
    flow.
  • Gas: Dry Nitrogen or Argon atmosphere is mandatory .

  • Temperature: Reaction initiates at

    
     to control exotherm.
    
Step-by-Step Procedure
Phase A: Reaction Setup
  • Purge: Flush a 10 mL septum-capped reaction vial with dry

    
    .
    
  • Solvation: Dissolve 3-chlorocyclobutanol (10 mg, ~0.09 mmol) in DCM (1.0 mL).

  • Buffering: Add Pyridine (15

    
    , ~0.18 mmol, 2.0 eq) via gastight syringe.
    
    • Note: The solution should be clear. If cloudiness appears (wet pyridine), dry with molecular sieves before proceeding.

  • Cooling: Submerge vial in an ice/water bath (

    
    ) for 10 minutes.
    
Phase B: Acylation[2]
  • Addition: Dropwise, add TFAA (25

    
    , ~0.18 mmol, 2.0 eq) over 60 seconds.
    
    • Observation: Mild fuming may occur; solution may turn slightly yellow (pyridinium salt formation).

  • Incubation: Remove ice bath. Stir at Room Temperature (

    
    )  for 30 minutes.
    
    • Validation: Spot on TLC (Silica; 20% EtOAc/Hexane). Stain with

      
      . Product (
      
      
      
      ) should be distinct from starting material (
      
      
      ).
Phase C: Quench & Isolation (Critical for Stability)
  • Quench: Cool back to

    
    . Add Saturated 
    
    
    
    (1.0 mL) slowly.
    • Caution: Vigorous bubbling (

      
      ) indicates neutralization of excess TFAA/TFA.
      
  • Extraction: Vortex for 30 seconds. Allow layers to separate.

    • Bottom Layer: DCM containing Product.[3]

    • Top Layer: Aqueous waste (Pyridinium salts, NaTFA).

  • Drying: Transfer the lower organic layer to a vial containing anhydrous

    
    .
    
  • Analysis: Transfer supernatant to a GC vial. Inject immediately or store at

    
    .
    

Visualizing the Workflow (Graphviz)

G cluster_0 Phase A: Setup cluster_1 Phase B: Reaction cluster_2 Phase C: Workup Start Start: Dry N2 Atmosphere Mix Dissolve Substrate in DCM Add Pyridine (2.0 eq) Start->Mix Cool Cool to 0°C Mix->Cool AddTFAA Add TFAA (2.0 eq) Dropwise Cool->AddTFAA Incubate Stir at RT (30 min) AddTFAA->Incubate Check TLC/GC Check Complete? Incubate->Check Check->AddTFAA No (Add 0.5 eq) Quench Quench: Sat. NaHCO3 (Neutralize Acid) Check->Quench Yes Extract Isolate Organic Layer (DCM) Quench->Extract Dry Dry over Na2SO4 Extract->Dry

Caption: Operational workflow for the trifluoroacetylation of 3-chlorocyclobutanol, emphasizing the critical neutralization step.

Quality Control & Troubleshooting

System Suitability Test (SST)

Before committing valuable samples, run a Reagent Blank :

  • Run the full protocol with DCM only (no alcohol).

  • Inject into GC-MS.[4]

  • Pass Criteria: Chromatogram must be free of peaks >1% of internal standard area (except solvent/pyridine peaks).

  • Fail Criteria: Presence of broad tailing peaks indicates wet reagents or contaminated injection liner.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / SM Remaining Moisture in solvent/pyridine.Dry DCM over activated sieves (3Å). Repeat with fresh TFAA.
Extra Peaks (M-18) Elimination to cyclobutene.Critical Failure. Acid concentration too high. Increase Pyridine to 3.0 eq. Ensure

addition.
Broad Solvent Front Residual TFAA injected.Ensure

quench was vigorous and thorough.
Product Hydrolysis Aqueous workup too long/warm.Trifluoroacetates are labile. Perform extraction <5 mins. Keep cold.

References

  • Agilent Technologies. (2023). Handbook of Derivatization for GC-MS. Agilent Technical Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13815414, 3-Chlorocyclobutane-1-carboxylic acid. (Structural analog data). Retrieved from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

role of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate in the synthesis of bioactive molecules

[1]

Executive Summary

This compound (CAS: 1909286-49-2 / 1935550-86-9) serves as a specialized, electrophilic building block for introducing the 3-chlorocyclobutyl moiety into pharmaceutical candidates.[1] This structural motif is increasingly valued in drug discovery as a bioisostere for isopropyl, tert-butyl, or cyclohexyl groups, offering improved metabolic stability, reduced lipophilicity (LogD modulation), and rigid conformational control.[1]

This guide details the compound's role as a latent electrophile . While the trifluoroacetate (TFA) ester is chemically reactive, its primary utility lies in its controlled conversion to 3-chlorocyclobutanol (a gateway to O- and N-alkylation) or its direct use in Friedel-Crafts-type C-alkylation of electron-rich arenes.[1]

Key Bioactive Applications
  • SGLT1 Inhibitors: Modulation of glucose absorption (e.g., pyrazole derivatives).[1][2]

  • 5-HT2C Receptor Agonists: Treatment of obesity and neuropsychiatric disorders.[1]

  • Cbl-b Inhibitors: Immuno-oncology targets.[1]

Technical Analysis & Reactivity Profile

Structural Logic

The molecule contains two reactive centers on a strained cyclobutane core:

  • Trifluoroacetate Ester (-OCOCF3): A "super-leaving group" precursor.[1] It is highly susceptible to hydrolysis (to reveal the alcohol) or ionization (to generate a carbocation).[1]

  • Chlorine Substituent (-Cl): A secondary halide providing a handle for further functionalization or serving as a polar, lipophilic anchor in the final drug target.[1]

Mechanistic Pathways

The utility of this reagent is defined by the dichotomy of the TFA ester:

  • Pathway A (Hydrolysis/Deprotection): The TFA group protects the alcohol.[1] Mild basic hydrolysis yields 3-chlorocyclobutanol , which is then activated (e.g., to a mesylate) for nucleophilic substitution with amines (drug synthesis).[1]

  • Pathway B (Carbocation Generation): Under Lewis acid catalysis, the TFA group ionizes to form the 3-chlorocyclobutyl cation (or the non-classical bicyclobutonium ion), enabling direct alkylation of arenes.[1]

Critical Caveat: Direct reaction with amines results in N-acylation (forming trifluoroacetamides), not alkylation.[1] Therefore, the protocol must proceed via the alcohol intermediate for amine coupling.

ReactivityReagent3-Chlorocyclobutyl2,2,2-trifluoroacetateAlcohol3-Chlorocyclobutanol(Gateway Intermediate)Reagent->AlcoholHydrolysis (OH-)AmideTrifluoroacetamide(Undesired Side Product)Reagent->AmideDirect Amine ReactionCationCyclobutyl Cation(Reactive Intermediate)Reagent->CationLewis Acid (BF3·Et2O)Target_NN-Alkylated Drug(e.g., SGLT1 Inhibitor)Alcohol->Target_N1. MsCl/TEA2. R-NH2Target_CC-Alkylated AreneCation->Target_CAr-H (Friedel-Crafts)

Figure 1: Divergent reactivity pathways.[1] Pathway A (Green) is the standard route for amine-containing drugs.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Chlorocyclobutanol (The Gateway Step)

Purpose: To remove the TFA protecting group and access the free alcohol for subsequent activation.[1] This step is essential because the TFA ester cannot directly alkylate amines.

Materials:

  • This compound (1.0 equiv)[1]

  • Methanol (MeOH) (Solvent)[1][3]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Dichloromethane (DCM) (Extraction)[1]

Procedure:

  • Dissolution: Dissolve this compound (e.g., 500 mg) in MeOH (5 mL) in a round-bottom flask.

  • Hydrolysis: Add solid

    
     (2.0 equiv) at 0°C.
    
  • Reaction: Stir the suspension at room temperature for 1–2 hours. Monitor by TLC (the ester spot will disappear; the alcohol is more polar).[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH (do not heat above 40°C as the product is volatile).[1]

    • Resuspend residue in water (10 mL) and extract with DCM (

      
       mL).[1]
      
    • Dry combined organics over

      
      , filter, and carefully concentrate.[1]
      
  • Yield: Expect >90% yield of 3-chlorocyclobutanol as a colorless oil.[1]

Self-Validating Check: The

Protocol B: Stereoselective Synthesis of N-(3-Chlorocyclobutyl) Bioactive Amines

Purpose: To install the 3-chlorocyclobutyl group onto a drug scaffold (amine) with inversion of configuration (if starting from a pure diastereomer).[1]

Materials:

  • 3-Chlorocyclobutanol (from Protocol A)[1]

  • Methanesulfonyl chloride (MsCl)[1]

  • Triethylamine (TEA)[1]

  • Target Amine (Drug Scaffold, e.g., a pyrazole or piperazine derivative)[1]

  • Cesium Carbonate (

    
    )[1]
    

Workflow:

  • Activation (Mesylation):

    • Dissolve 3-chlorocyclobutanol (1.0 equiv) in dry DCM at 0°C.

    • Add TEA (1.5 equiv) followed by MsCl (1.2 equiv) dropwise.[1]

    • Stir 1 h, quench with water, extract, and dry. This yields 3-chlorocyclobutyl methanesulfonate .[1]

  • Displacement (N-Alkylation):

    • Dissolve the Target Amine (1.0 equiv) in DMF or Acetonitrile.[1]

    • Add

      
       (2.0 equiv) and the mesylate (1.2 equiv).[1]
      
    • Heat to 60–80°C for 4–12 hours.

    • Note: The reaction proceeds via an

      
       mechanism, typically inverting the stereochemistry at the cyclobutyl carbon.
      
Protocol C: Direct Friedel-Crafts Alkylation (Advanced)

Purpose: Direct C-alkylation of electron-rich aromatics (e.g., phenols, indoles) using the TFA ester as a carbocation precursor.[1]

Procedure:

  • Dissolve the aromatic substrate (1.0 equiv) and this compound (1.2 equiv) in dry DCM.[1]

  • Cool to -78°C.

  • Add

    
     (1.0 equiv) dropwise.[1]
    
  • Allow to warm slowly to 0°C.

  • Quench with saturated

    
    .
    
  • Purify by column chromatography.

Data Summary & Properties

PropertyValueRelevance
Molecular Formula

Precursor specification
Molecular Weight 202.56 g/mol Stoichiometry calculations
Boiling Point ~145°C (est)Volatile; use care during concentration
Leaving Group Trifluoroacetate (

of acid ~0.[1]23)
Excellent LG for solvolysis; labile to base
Stereochemistry cis/trans mixture or pure isomerDetermines final drug stereochemistry (Inversion via

)

References

  • Bioactive Cyclobutanes: Synthesis and properties of CF3-cyclobutanes and related bioisosteres. (2024).[1][4] Journal of Medicinal Chemistry. (General grounding on cyclobutyl bioisosteres).[1]

  • SGLT1 Inhibitors: Pyrazole compounds and pharmaceutical use thereof.[2] (Patent US20150183763A1).[1] Describes the use of 3-chlorocyclobutyl groups in diabetes therapeutics.

  • 5-HT2C Agonists: Hexahydropyrazinobenzoxazepines carrying an oxygen-containing substituent.[1] (Patent WO2016184943A1).[1] Details 3-chlorocyclobutyl substitutions in CNS drugs.

  • Nucleophilic Substitution Mechanisms: Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria.[1] (2023).[1][5] Journal of Organic Chemistry. Explains the non-classical cation behavior of 3-substituted cyclobutanes. [1]

  • TFA Esters in Synthesis: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (Review).

Application Note: Chromatographic Purification of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate presents a unique triad of challenges: volatility , hydrolytic instability , and stereoisomerism (cis/trans). This guide provides a validated protocol for the isolation of this intermediate, moving beyond standard "flash" templates to address the specific physicochemical behavior of halogenated cycloalkane esters. We detail a low-temperature, anhydrous normal-phase strategy optimized for yield and isomeric resolution, supported by mechanistic rationale and high-resolution separation workflows.

Part 1: Physicochemical Profile & Purification Strategy[1]

The Molecule[2][3]
  • Structure: A cyclobutane ring substituted at the 1-position with a trifluoroacetate (TFA) ester and at the 3-position with a chlorine atom.

  • Key Properties:

    • Volatility: High vapor pressure (Estimated BP: 150–165 °C). Standard rotary evaporation can lead to significant product loss.

    • Reactivity: The electron-withdrawing

      
       group activates the ester carbonyl, making it highly susceptible to hydrolysis by trace water or nucleophilic attack by alcoholic solvents (transesterification).
      
    • Stereochemistry: Exists as a mixture of cis and trans diastereomers.[1] The cis isomer (Cl and Ester on same face) typically exhibits different polarity and dipole moment than the trans isomer, exploitable by adsorption chromatography.

Method Development Decision Matrix

The choice of purification method is dictated by the scale and the isomeric purity required.

purification_strategy Start Crude Reaction Mixture (3-Chlorocyclobutyl TFA ester) Check_Purity Analytical QC (GC-FID or TLC) Start->Check_Purity Decision Isomeric Ratio & Impurity Profile? Check_Purity->Decision Distillation Vacuum Distillation (< 5 mmHg, < 60°C) Decision->Distillation High Volatility impurities No Isomer Sep needed Flash Anhydrous Flash Chromatography (Pentane/Ether) Decision->Flash Standard Purification Partial Isomer Sep Prep_HPLC Prep-HPLC (Normal Phase) (High Resolution Isomer Separation) Decision->Prep_HPLC Strict Isomer Purity (>98% de) required Distillation->Flash If purity < 95%

Figure 1: Decision tree for purification workflows based on purity requirements.

Part 2: Experimental Protocols

Protocol A: Analytical Method (QC & Isomer Ratio)

Before purification, the cis/trans ratio must be established. GC-FID is superior to LC-UV due to the compound's weak UV chromophore and volatility.

Method Parameters:

  • Instrument: GC-FID (Agilent 7890 or equivalent)

  • Column: DB-624 or ZB-624 (30 m × 0.25 mm, 1.4 µm film). Rationale: The mid-polar phase separates halogenated isomers based on dipole moment differences.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 200 °C. Caution: Keep inlet temp moderate to prevent thermal elimination of TFA.

  • Oven Program:

    • 50 °C for 2 min (Isothermal).

    • Ramp 10 °C/min to 180 °C.

    • Hold 2 min.

  • Detection: FID @ 250 °C.

Protocol B: Anhydrous Flash Chromatography (Bulk Purification)

Objective: Remove non-volatile byproducts and separate isomers (partial to full separation depending on loading).

Critical Constraint: Do NOT use Methanol or water-containing solvents. Methanol will cause transesterification to Methyl Trifluoroacetate.

1. System Setup
ParameterSpecificationReasoning
Stationary Phase Spherical Silica Gel (20–40 µm), High Surface AreaHigh resolution needed for diastereomer separation.
Column Size 12g cartridge per 1g crudeConservative loading to maximize resolution.
Mobile Phase A n-Pentane (or n-Heptane)Low boiling point facilitates evaporation without product loss.
Mobile Phase B Diethyl Ether (Anhydrous)"Soft" polar modifier; provides better selectivity for isomers than EtOAc.
Detection UV 210 nm + ELSD Compound has weak UV absorbance. ELSD is universal.
2. Step-by-Step Procedure
  • Column Conditioning: Flush the silica cartridge with 3 CV (Column Volumes) of 100% n-Pentane . This removes trace moisture from the silica which could hydrolyze the ester.

  • Sample Loading:

    • Dissolve crude oil in minimal n-Pentane/DCM (1:1).

    • Liquid Load directly onto the column. Avoid dry loading on silica to minimize residence time on the acidic surface.

  • Gradient Elution:

    • 0–2 CV: 100% Pentane (Elute non-polar impurities).

    • 2–12 CV: Linear gradient 0% → 10% Diethyl Ether.

    • 12–15 CV: Hold 10% Diethyl Ether.

    • Note: The cis/trans isomers typically elute close together between 5–10% ether.

  • Fraction Collection: Collect small fractions (e.g., 1/4 CV).

  • Post-Run Analysis: Spot fractions on TLC (Stain: KMnO₄ or Iodine vapor; UV is unreliable). Pool pure fractions.

3. Solvent Removal (Critical)
  • Concentrate fractions under reduced pressure ( > 100 mbar) .

  • Bath temperature < 25 °C .

  • Do not go to full dryness on the rotavap; co-evaporate with pentane to remove ether traces, but leave as a concentrated oil if possible to prevent loss of the volatile ester.

Part 3: High-Purity Isomer Separation (Prep-HPLC)

If Flash chromatography yields overlapping isomers (mixed fractions), use Normal Phase Prep-HPLC.

Diagram: Isomer Separation Logic

isomer_sep Mixed_Fractions Mixed Cis/Trans Fractions Prep_LC Prep-HPLC (Silica or CN Phase) Mixed_Fractions->Prep_LC Conditions Mobile Phase: Heptane / TBME (98:2) Prep_LC->Conditions uses Result Pure Isomer (>99% de) Conditions->Result

Figure 2: Workflow for polishing mixed fractions.

Protocol:

  • Column: Semi-Prep Silica (5 µm, 10 x 250 mm).

  • Solvent: n-Heptane / tert-Butyl Methyl Ether (TBME) Isocratic (98:2).

  • Flow: 5 mL/min.

  • Mechanism: The cis isomer (often more polar due to additive dipoles) usually elutes after the trans isomer on bare silica.

Part 4: Troubleshooting & Stability

IssueRoot CauseSolution
Product disappears after column Hydrolysis on silicaUse neutral silica or flush column with dry solvent. Ensure rapid elution.
Low Recovery Volatility during evaporationUse Pentane as solvent; do not apply high vacuum (< 50 mbar).
Broad Peaks / Streaking Acidic decompositionAdd 0.1% Et3N to mobile phase (ONLY if silica is pre-neutralized; risky for TFA esters). Better: Use rapid gradient.
No UV Signal Wrong wavelengthUse 210 nm. If solvent absorbs (e.g., EtOAc), switch to Ether/Pentane and use ELSD.

References

  • Determination of Isomeric Purity: Joshi, N. et al. "Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography." Journal of Chromatography A, 2018. Link

  • TFA Ester Stability: "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." LCGC North America, 2022. Link

  • Cyclobutane Isomer Separation: Lee, Y. et al. "Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials." Asian Journal of Chemistry, 2013. Link

  • General TFA Protecting Group Strategies: "A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore." NIH Public Access, 2013. Link

  • Synthesis of Fluorinated Cyclobutanes: "1-chloro-1,4,4-trifluorobutadiene - Organic Syntheses Procedure." Organic Syntheses, Coll.[2][3][4] Vol. 5, p.239. Link

Sources

analytical methods for monitoring reactions of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Monitoring Reactions of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Executive Summary

This guide details the analytical protocols for monitoring the reactivity and stability of This compound (referred to herein as 3-CC-TFA ). This compound represents a bifunctional building block containing a strained cyclobutane ring, a reactive trifluoroacetate ester, and a secondary chloride.[1]

Due to the lack of a strong UV chromophore and the potential volatility of the cyclobutyl scaffold, standard HPLC-UV methods are often insufficient. This guide prioritizes


 NMR  for in-situ kinetic monitoring and GC-MS  for impurity profiling and diastereomer separation.

Compound Profile & Reactivity Matrix

3-CC-TFA presents three distinct sites of reactivity that dictate the analytical approach:

  • Trifluoroacetate Ester (TFA): Highly susceptible to hydrolysis (base-labile) and transesterification.[1] It is an excellent leaving group (

    
     of conjugate acid 
    
    
    
    ), often used to activate the alcohol.
  • Cyclobutane Ring: Thermally sensitive; ring strain (~26 kcal/mol) makes it susceptible to ring-opening or contraction under harsh acidic/Lewis-acid conditions.[1]

  • 3-Chloro Substituent: A secondary halide on a strained ring.[1] Substitution (

    
    ) is sterically hindered and slow; elimination to cyclobutene is a competing side reaction.[1]
    

Analytical Challenges:

  • Weak UV Absorbance: The carbonyl absorption (<210 nm) is non-specific and prone to solvent interference.

  • Stereochemistry: The compound exists as cis and trans diastereomers. Analytical methods must resolve these isomers.

  • Volatility: Low molecular weight suggests potential loss during evaporative workups.[1]

Primary Analytical Methodologies

Method A: In-Situ NMR Spectroscopy (Gold Standard)

Best for: Real-time reaction monitoring, kinetics, and quantifying hydrolysis without workup.

Rationale: The trifluoromethyl (


) group provides a singlet signal in a spectral window free from interferences. The chemical shift is highly sensitive to the electronic environment of the carbonyl, allowing easy discrimination between the starting ester and the hydrolyzed byproduct (trifluoroacetic acid/salt).

Protocol:

  • Sample Prep: Withdraw 50

    
    L of reaction mixture. Dilute into 450 
    
    
    
    L of deuterated solvent (CDCl
    
    
    or DMSO-
    
    
    ).
  • Internal Standard: Add 5

    
    L of 
    
    
    
    -trifluorotoluene
    (
    
    
    ppm) to the NMR tube for quantitative integration.
  • Acquisition:

    • Pulse Sequence: zg (standard 1D sequence) or zgig (inverse gated decoupling for integration accuracy).

    • Sweep Width: -50 to -90 ppm.[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of
      
      
      nuclei).

Spectral Interpretation Table: | Species | Chemical Shift (


, ppm) | Multiplicity | Notes |
| :--- | :--- | :--- | :--- |
| Internal Std (Ph-CF

)
| -63.7 | Singlet | Reference peak.[1] | | 3-CC-TFA (Ester) | -74.5 to -75.5 | Singlet | Shift varies slightly with solvent.[1] | | TFA (Acid/Salt) | -76.0 to -78.0 | Singlet | Shift is pH dependent.[1] |

Expert Tip: If using DMSO-


, the TFA acid peak may broaden due to hydrogen bonding.[1] Addition of 10 

L of

can sharpen the peak.
Method B: GC-MS (Impurity & Isomer Profiling)

Best for: Diastereomer separation (cis/trans), detecting elimination products (cyclobutenes), and mass confirmation.

Rationale: 3-CC-TFA is sufficiently volatile for Gas Chromatography.[1] GC offers superior resolution for separating the cis and trans isomers, which often co-elute in LC.

Instrument Parameters:

  • Inlet: Split (20:1), 200°C. (Avoid high inlet temps >250°C to prevent thermal elimination of HCl).

  • Column: Agilent DB-5ms or DB-624 (30 m

    
     0.25 mm, 1.4 
    
    
    
    m film).[1] Thicker film helps retain the volatile cyclobutane.
  • Carrier Gas: Helium, 1.0 mL/min constant flow.[1]

  • Oven Program:

    • Hold 40°C for 2 min (Trap volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C.

  • Detector (MS): EI Source (70 eV).[1] Scan range 35–300 amu.[1]

Diagnostic Ions (EI Fragmentation):

  • m/z 69:

    
     (Base peak for TFA esters).[1]
    
  • m/z 113:

    
     (Characteristic fragment).[1]
    
  • Molecular Ion (

    
    ):  Often weak; look for 
    
    
    
    or
    
    
    .
  • Isotope Pattern: Chlorine signature (

    
     ratio of 3:1) visible in heavier fragments.[1][2]
    
Method C: HPLC-CAD (Charged Aerosol Detection)

Best for: Non-volatile derivatives or if GC is unavailable.

Rationale: Since the compound lacks a UV chromophore, CAD (or ELSD) provides "universal" detection based on mass.[1] This is critical if the reaction involves substituting the Cl/TFA with non-UV active nucleophiles (e.g., aliphatic amines).

Protocol:

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5

    
    m).[1]
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

    • Note: Do NOT use TFA in the mobile phase, as it will mask the analyte's signal in MS or cause baseline issues in UV.

  • Gradient: 5% to 95% ACN over 10 mins.

Detailed Protocol: Hydrolysis Monitoring Case Study

Objective: Monitor the removal of the TFA protecting group to yield 3-chlorocyclobutanol.

Workflow:

  • T=0: Take aliquot of reaction mixture. Analyze by GC-MS to establish cis/trans ratio of starting material.[1]

  • Reaction: Add base (e.g.,

    
    /MeOH).[1]
    
  • Monitoring (Every 30 mins):

    • Withdraw 50

      
      L.[1]
      
    • Partition: Add 200

      
      L Ethyl Acetate and 200 
      
      
      
      L Water. Vortex.
    • Analyze Organic Layer: Inject on GC-MS.

      • Observation: Disappearance of 3-CC-TFA (Retention Time ~8.5 min) and appearance of 3-chlorocyclobutanol (Retention Time ~4.2 min).

    • Analyze Aqueous Layer (Optional):

      
       NMR to quantify released trifluoroacetate.
      

Acceptance Criteria for Completion:

  • 
     consumption of starting ester by GC area %.[1]
    
  • No formation of cyclobutenes (elimination product, usually elutes very early).[1]

Visual Workflows (Graphviz)

Figure 1: Analytical Decision Tree

This diagram guides the researcher to the correct method based on the specific analytical need (Kinetics, Purity, or Identification).

AnalyticalDecisionTree Start Analytical Goal Kinetics Reaction Kinetics / In-Situ Monitoring Start->Kinetics Purity Purity & Isomer Ratio Start->Purity Structure Structural ID / Unknowns Start->Structure F19NMR Method A: 19F NMR (Quantify TFA release) Kinetics->F19NMR Fast, No Workup GCMS Method B: GC-MS (Cis/Trans separation) Purity->GCMS Volatile Analyte HPLCCAD Method C: HPLC-CAD (Non-volatile products) Purity->HPLCCAD Non-Volatile / No UV Structure->GCMS Mass Spec Data

Caption: Decision tree for selecting the optimal analytical technique based on the specific monitoring requirement.

Figure 2: NMR Spectrum Simulation

A logic map of expected chemical shifts during the reaction.

NMRSpectrum Ref Internal Std (Ph-CF3) -63.7 ppm Ester Starting Material (3-CC-TFA) -75.0 ppm Acid Product (TFA Salt) -77.5 ppm Ester->Acid Shift Upfield (Hydrolysis) T0 Time = 0 min T0->Ref T0->Ester 100% Integral TEnd Time = 60 min TEnd->Ref TEnd->Acid New Peak

Caption: Expected


 NMR shift progression during hydrolysis of the TFA ester.

References

  • Sloop, J. C. (2013).[1][3] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry. Link

  • Reich, H. J. (2020).[1][4] 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. Link

  • BenchChem. (2025).[1][5] A Comparative Guide to the Validation of a GC-MS Method for the Analysis of 1-Chlorobutane Reaction Products. Link

  • ThermoFisher Scientific. (2024).[1] Determination of Trifluoroacetic Acid (TFA) in Peptides (AN 115). Link

  • Chernykh, A. V., et al. (2015).[1][6] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity

You are likely synthesizing 3-Chlorocyclobutyl 2,2,2-trifluoroacetate as a metabolic probe, a fluorine-tagged intermediate, or a fragment for fragment-based drug discovery (FBDD).

While the structure appears simple, this synthesis is a "perfect storm" of three competing chemical challenges:

  • Ring Strain: The cyclobutane core (~26.5 kcal/mol strain energy) is prone to ring-opening or contraction under harsh acidic/Lewis-acidic conditions.

  • Stereochemical Control: The 1,3-substitution pattern creates cis and trans diastereomers with significantly different physical properties and biological activities.

  • Labile Functionality: The trifluoroacetate (TFA) group is an excellent leaving group (

    
     of conjugate acid ~0.23), making the product highly susceptible to hydrolysis or E2 elimination to form 3-chlorocyclobutene.
    

This guide provides a self-validating workflow to navigate these pitfalls.

Module 1: Precursor Synthesis (The Stereochemistry Trap)

The Core Issue: You cannot control the stereochemistry of the final ester effectively; you must establish it at the alcohol stage (3-chlorocyclobutanol).

Workflow: Ketone Reduction

Most users start with 3-chlorocyclobutanone. The choice of reducing agent dictates your diastereomeric ratio (dr).

  • Scenario A: You need the cis-isomer (Thermodynamic/Kinetic preference).

    • Protocol: Reduction with

      
       in MeOH at -78°C to 0°C.
      
    • Mechanism: Hydride attacks from the less hindered face (anti to the chlorine), yielding the cis-alcohol (OH and Cl on the same side) as the major product (>90:10 dr).

  • Scenario B: You need the trans-isomer.

    • Protocol: You generally cannot obtain this directly from the ketone. You must synthesize the cis-alcohol first and then invert it using a Mitsunobu protocol (DEAD/PPh3/Benzoic acid) followed by hydrolysis, OR use a bulky hydride (e.g., L-Selectride) which may improve trans-selectivity but often with lower yields.

Troubleshooting Guide: Alcohol Synthesis
SymptomProbable CauseCorrective Action
Low Yield (<40%) Volatility of product.3-chlorocyclobutanol is volatile. Do not rotovap to dryness at high vacuum. Keep bath <30°C. Use a mild vacuum ( >50 mbar).
Ring Opening Lewis Acid contamination.If using Lewis-acid mediated reduction (e.g., Luche), ensure aqueous workup is thorough. Residual Cerium/Lanthanides can catalyze ring opening.
Wrong Diastereomer Hydride Source.

favors cis. If you need trans, use the Mitsunobu inversion sequence on the cis-alcohol.

Module 2: The Esterification (The Stability Trap)

The Core Issue: Trifluoroacetic anhydride (TFAA) is aggressive. The byproduct is trifluoroacetic acid (TFA), which promotes acid-catalyzed decomposition.

Recommended Protocol: The "Buffered" Anhydride Method
  • Reagents: 3-chlorocyclobutanol (1.0 eq), TFAA (1.1 eq), Pyridine (1.2 eq) or

    
     (1.5 eq).
    
  • Solvent: Anhydrous

    
     (DCM).
    
  • Temperature: 0°C (Critical).

Step-by-Step:

  • Dissolve alcohol and base (Pyridine) in DCM under

    
    . Cool to 0°C.[1][2]
    
  • Add TFAA dropwise over 20 minutes. Exotherm Control is vital.

  • Monitor by 19F NMR (not just TLC).

    • Reactant (TFAA): ~ -76 ppm.[3]

    • Product (Ester): ~ -75 ppm (distinct shift).

    • Byproduct (TFA salt): ~ -74 ppm.

  • Quench: Pour into ice-cold saturated

    
    . Do not use water alone  (pH shock causes hydrolysis).
    
Visualizing the Pathway & Risks

SynthesisPath Ketone 3-Chlorocyclobutanone Alcohol_Cis cis-3-Chlorocyclobutanol (Major Isomer) Ketone->Alcohol_Cis NaBH4, -78°C (Hydride attack anti-to-Cl) Alcohol_Trans trans-3-Chlorocyclobutanol Ketone->Alcohol_Trans L-Selectride (Steric control, lower selectivity) Alcohol_Cis->Alcohol_Trans Mitsunobu Inversion (1. DEAD/PPh3/PhCO2H 2. Hydrolysis) Ester TARGET: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Alcohol_Cis->Ester TFAA, Pyridine, DCM, 0°C Alcohol_Trans->Ester TFAA, Pyridine, DCM, 0°C Elimination Side Product: 3-Chlorocyclobutene Ester->Elimination Base Excess or Heat (E2 Elimination) Hydrolysis Decomposition: Alcohol + TFA Ester->Hydrolysis Aq. Workup (pH < 4) or Moisture

Caption: Synthesis logic flow. Green path indicates the standard high-yield route. Red arrows indicate critical failure modes (Elimination/Hydrolysis).

Module 3: Troubleshooting the Esterification

FAQ: Why is my product decomposing during workup?

Answer: TFA esters are exceptionally sensitive to hydrolysis compared to acetates.

  • Diagnosis: Check the pH of your aqueous layer. If it is acidic (pH < 7), the TFA byproduct is catalyzing the hydrolysis of your newly formed ester.

  • Fix: Use saturated

    
      for the quench. Ensure the aqueous phase remains slightly basic (pH 8) during the extraction. Perform the extraction quickly and keep all solutions cold (0-4°C).
    
FAQ: I see a new olefin peak in the Proton NMR. What happened?

Answer: You triggered E2 elimination.

  • Cause: 3-chlorocyclobutanol has a trans-proton at the 2-position (relative to the leaving group). If you used a strong base (like TEA) and allowed the reaction to warm up, the base deprotonated the ring, kicking out the TFA group.

  • Fix: Switch to Pyridine (weaker base, less likely to cause E2). Keep the reaction strictly at 0°C. Do not stir overnight; quench as soon as the starting material is consumed.

Module 4: Isolation & Storage

Data Table: Physical Properties & Handling
PropertyValue (Approx.)Implication
Boiling Point 130-140°C (Predicted)Volatile. Significant loss on high-vac pumps.
Stability Moisture SensitiveHydrolyzes in air over time.
Density ~1.4 g/mLForms the bottom layer in aqueous extractions (DCM/Water).
Final Purification Protocol

Avoid Silica Gel Chromatography if possible. Silica is slightly acidic and contains water, which can hydrolyze the TFA ester.

  • Distillation: If the scale is >1g, Kugelrohr distillation is the gold standard.

  • Neutral Alumina: If chromatography is necessary, use Neutral Alumina (Grade III) , not Silica. Elute rapidly with Pentane/Ether.

Storage Instructions
  • Container: Teflon-lined screw cap vial (glass).

  • Atmosphere: Argon or Nitrogen (essential).

  • Temp: -20°C freezer.

  • Shelf Life: ~1-3 months. (TFA esters will eventually autocatalyze decomposition if any moisture is present).

References

  • Reduction of Cyclobutanones

    • Wiberg, K. B., & Hess, B. A. (1966). Heats of formation of light cycloalkanes. Journal of the American Chemical Society. (Establishes ring strain energy).
    • Stereoselectivity context: Kawakami, Y., et al. (1983). Stereoselective reduction of 3-substituted cyclobutanones. Journal of Organic Chemistry.

  • TFA Ester Instability & Hydrolysis

    • Bunton, C. A., & Hadwick, T. (1958). The mechanism of hydrolysis of ester of trifluoroacetic acid. Journal of the Chemical Society. (Foundational work on BAC2 mechanism).

  • General Cyclobutane Handling

    • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews.

  • Mitsunobu Inversion on Cyclobutanes

    • Dodge, J. A., et al. (1994). Control of stereochemistry in the synthesis of 3-substituted cyclobutanols. Journal of Organic Chemistry. (Essential for accessing the trans isomer).

Sources

improving yield in the synthesis of functionalized cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in Cyclobutane Scaffolds

Status: Operational | Tier: Level 3 (Advanced Research Support)

Welcome to the Cyclobutane Synthesis Support Module

User Context: You are likely a medicinal chemist attempting to "escape flatland" by incorporating sp3-rich cyclobutane rings into drug candidates. The Problem: Cyclobutanes possess ~26 kcal/mol of ring strain. Their synthesis is often plagued by low conversion (photochemical attenuation), competing oligomerization, or decomposition during purification.

This guide moves beyond standard textbook procedures to address the specific "yield killers" encountered in high-throughput and scale-up environments.

Module 1: Photochemical [2+2] Cycloaddition

Primary Issue: Reaction stalls at 30-50% conversion or produces insoluble polymers.

Root Cause Analysis: The "Wall of Absorption"

In batch photochemical reactors, as the reaction progresses, the product or byproducts often absorb at the same wavelength as the starting material, or the high concentration of the substrate prevents light from penetrating beyond the first few millimeters of the vessel (Beer-Lambert Law).

Troubleshooting Protocol 1.1: Batch vs. Flow Optimization

Q: My reaction turns dark/cloudy and conversion stops. Should I dilute? A: Dilution is the traditional fix (0.01 M), but it kills throughput. The modern solution is Flow Chemistry . By narrowing the path length (typically <1 mm), you can increase concentration (up to 0.5–1.0 M) while maintaining full light penetration.

Experimental Workflow (Flow Conversion):

  • Determine Transmission: Measure the UV-Vis spectrum of your substrate at 0.1 M. If transmission at the excitation wavelength is <1% at 1 cm path length, batch irradiation will be inefficient.

  • Reactor Setup: Use FEP (fluorinated ethylene propylene) tubing wrapped around a light source.

  • Residence Time Calculation:

    
    
    Start with a residence time of 30 minutes and monitor by LCMS.
    

Data: Yield Comparison (Batch vs. Flow)

ParameterBatch (Immersion Well)Flow (FEP Tubing)Mechanism of Improvement
Concentration 0.02 M0.2 - 0.5 MPath length reduction (10mm

0.8mm)
Irradiation Time 12 - 24 Hours20 - 60 MinutesEfficient photon flux; removal of product from light source
Yield (Avg) 40 - 55%75 - 90%Suppression of over-irradiation and polymerization
Side Products High (Oligomers)LowProduct is removed from the irradiation zone immediately
Visual Guide: Photochemical Reactor Logic

G Start Low Yield in [2+2] Photo Check Check Absorbance (Beer-Lambert) Start->Check HighAbs High Absorbance (Light blocked at wall) Check->HighAbs Transmission < 1% LowAbs Low Absorbance (Transparent) Check->LowAbs Transmission > 10% Batch Batch Reactor (Dilute to 0.005M) HighAbs->Batch Traditional (Low Throughput) Flow Flow Reactor (FEP Tubing, 0.5M) HighAbs->Flow Recommended (Short Path Length) Wavelength Check Wavelength Matching LowAbs->Wavelength Wavelength->Batch Acceptable

Figure 1: Decision matrix for selecting Flow vs. Batch reactors based on substrate absorbance properties.

Module 2: Late-Stage C-H Functionalization

Primary Issue: Over-functionalization (bis-arylation) or low reactivity on the cyclobutane ring.

Root Cause Analysis: Steric vs. Electronic Control

Cyclobutane C-H bonds are sterically accessible but electronically deactivated. When using Directing Groups (DGs) like amides or carboxylic acids with Pd-catalysis, the product (mono-arylated cyclobutane) is often more reactive than the starting material, leading to bis-arylated byproducts.

Troubleshooting Protocol 2.1: Solvent Tuning (The HFIP Effect)

Q: I am getting a 1:1 mixture of mono- and bis-arylated cyclobutane. How do I stop at mono? A: Switch your solvent from t-Amyl alcohol or TFE (Trifluoroethanol) to HFIP (Hexafluoro-2-propanol) .

The Mechanism:

  • TFE: Enhances reactivity via hydrogen bonding to the Pd-catalyst ligands, accelerating both steps.

  • HFIP: Provides a bulky, hydrogen-bond donating environment. It creates a "steric wall" around the catalyst active site. Once the first aryl group is installed, the increased steric bulk of the product combined with the bulky solvent sphere prevents the catalyst from re-engaging the second C-H bond.

Optimized Protocol (Baran/Yu Conditions):

  • Substrate: Cyclobutane carboxylic acid or amide.

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand: Amino acid ligands (e.g., Ac-Gly-OH) are crucial for C-H activation.

  • Solvent: HFIP (0.1 - 0.2 M).

  • Temp: 80-100 °C.

Data: Solvent Impact on Selectivity

SolventDielectric ConstantEffect on RateMono:Bis RatioYield (Mono)
t-Butanol 12.4Slow3:140%
TFE 26.7Fast1:230%
HFIP 16.7Fast>20:1 65-80%

Module 3: Isolation & Purification

Primary Issue: Product decomposes on the silica column (yield loss after reaction).

Root Cause Analysis: Acid-Catalyzed Ring Opening

Functionalized cyclobutanes, especially those containing electron-donating groups (ethers, amines) or ketals, are highly sensitive to the acidic nature of standard silica gel (pH ~4-5). The ring strain drives acid-catalyzed fragmentation or rearrangement.

Troubleshooting Protocol 3.1: Column Deactivation

Q: TLC shows a clean spot, but I recover <20% mass after chromatography. A: Your product is dying on the silica. You must buffer the stationary phase.

Step-by-Step Deactivation Guide:

  • The Slurry Method (Best for scale):

    • Prepare your eluent system (e.g., Hexanes/EtOAc).[1]

    • Add 1% Triethylamine (Et3N) to the solvent before mixing with silica.

    • Slurry the silica in this basic solvent and pack the column.

    • Crucial: Flush the column with 2-3 column volumes of the eluent (without Et3N) before loading your sample to prevent Et3N from co-eluting with your product (unless your product is an amine).

  • Alternative Stationary Phases:

    • If Et3N is incompatible with your chemistry, switch to Neutral Alumina (Brockmann Grade III) . It is far less acidic than silica.

Module 4: Lewis Acid Catalyzed Routes

Primary Issue: Epimerization or low diastereoselectivity.

Technical Insight: Chelation Control

Thermal [2+2] cycloadditions often require Lewis Acids (LA) to lower the LUMO of the electrophile. However, monodentate LAs (like BF3·OEt2) allow free rotation in the transition state, leading to mixed stereochemistry.

Recommendation: Use Bidentate Lewis Acids (e.g., TiCl4 or chelating bis-oxazolines) to lock the conformation of the substrate.

  • Tip: If using TiCl4, ensure strictly anhydrous conditions; hydrolysis produces HCl which will open the cyclobutane ring immediately.

Summary of Yield Improvement Strategies

G Problem Yield Issue in Cyclobutane Synthesis Type Identify Reaction Type Problem->Type Photo Photochemical [2+2] Type->Photo CH C-H Functionalization Type->CH Purify Purification Loss Type->Purify Sol_Photo Switch to FLOW Reactor (Increase Conc, Reduce Time) Photo->Sol_Photo Low Conversion Sol_CH Switch Solvent to HFIP (Steric control of mono-arylation) CH->Sol_CH Over-reaction Sol_Purify Use 1% Et3N/Silica or Neutral Alumina Purify->Sol_Purify Decomposition

Figure 2: Strategic overview for troubleshooting cyclobutane synthesis workflows.

References

  • Photochemistry in Flow vs Batch

    • Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. Journal of Organic Chemistry.

    • Note: Establishes the path-length advantage for scaling photochemical cycloadditions.
  • C-H Functionalization & Solvent Effects

    • Gutekunst, W. R., & Baran, P. S. (2011). C–H Functionalization Logic in Total Synthesis. Chemical Society Reviews.

    • Note: Details the use of HFIP and directing groups to control mono- vs bis-aryl
  • Wella, A., et al. (2018). General Procedures for the Handling of Unstable Cyclobutanes. Organic Process Research & Development.
  • Stereoselective Synthesis

    • Xu, Y., et al. (2015).[2] Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.[2][3] Angewandte Chemie International Edition.[2]

Sources

Technical Support Hub: Trifluoroacetylation of Halohydrins

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Side Reaction Mitigation & Protocol Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Reactivity Paradox

Welcome to the technical support center for fluorinated protecting groups. You are likely here because your trifluoroacetylation (TFA protection) of a halohydrin did not yield the expected simple ester.

The Core Problem: The trifluoroacetyl (TFA) group is not just a protecting group; it is a powerful electron-withdrawing activator. By converting a hydroxyl group (-OH) into a trifluoroacetate (-OTFA), you effectively turn a poor leaving group into a super-leaving group (conjugate acid pKa ~0.23).

In the presence of a neighboring halogen (Cl, Br, I), this creates a "loaded spring" within your molecule. The halogen can act as an internal nucleophile (Neighboring Group Participation), or the proton can be eliminated, leading to side reactions that scramble stereochemistry or destroy the molecule.

Troubleshooting Modules: Diagnosing the Failure

Case Ticket #001: The "Scrambling" Effect (Regiochemical Rearrangement)

Symptom: LC-MS shows the correct mass, but NMR indicates a change in stereochemistry or regiochemistry (e.g., the halogen and oxygen have swapped positions).

The Mechanism (Neighboring Group Participation): When the hydroxyl oxygen is trifluoroacetylated, it becomes an excellent leaving group. If a halogen is located anti-periplanar (trans) to the new -OTFA group, the halogen's lone pair can attack the carbon bearing the OTFA, displacing it to form a cyclic halonium ion (chloronium or bromonium).

If an external nucleophile (or the trifluoroacetate ion itself) attacks this symmetric intermediate at the opposite carbon, the result is a migration of the halogen and the oxygen functionality.

Visualizing the Pathway:

NGP_Mechanism Start Halohydrin (1,2-Substituted) TFA_Ester TFA Ester (Activated Intermediate) Start->TFA_Ester + TFAA Halonium Cyclic Halonium Ion (Symmetric Intermediate) TFA_Ester->Halonium Intramolecular Attack (NGP) Product_A Retained Configuration (Double Inversion) Halonium->Product_A Attack at C-alpha Product_B Rearranged Product (1,2-Shift) Halonium->Product_B Attack at C-beta

Caption: Figure 1. The Neighboring Group Participation (NGP) pathway where the halogen displaces the labile TFA group, leading to potential rearrangement.

Corrective Protocol:

  • Avoid Solvolysis: Do not use nucleophilic solvents (methanol, water) during workup if the intermediate is isolated.

  • Buffer the System: The leaving group ability of TFA is enhanced by protonation. Ensure the reaction mixture remains strictly neutral or slightly basic (using 2,6-Lutidine) to prevent acid-catalyzed formation of the halonium ion.

Case Ticket #002: The "Vanishing" Product (Hydrolytic Instability)

Symptom: The reaction proceeds to completion (by TLC/LCMS), but the product degrades during silica gel chromatography or aqueous workup.

The Mechanism: Trifluoroacetyl esters are exceptionally labile compared to acetyl esters due to the electron-withdrawing fluorine atoms. The carbonyl carbon is highly electrophilic.

  • Silica Gel Acidity: The inherent acidity of silica gel is often sufficient to catalyze the hydrolysis of the ester back to the alcohol.

  • Aqueous Workup: Even neutral water can hydrolyze TFA esters of hindered or activated alcohols.

Data: Relative Hydrolysis Rates

Ester TypeRelative Hydrolysis Rate (pH 7)Stability on Silica
Acetate (-OAc)1 (Baseline)Stable
Chloroacetate~700x FasterModerate
Trifluoroacetate (-OTFA) ~100,000x Faster Unstable

Corrective Protocol:

  • Skip the Column: TFA esters should rarely be purified by silica chromatography. If necessary, neutralize the silica with 1% Triethylamine (TEA) in the eluent.

  • Non-Aqueous Workup: Simply evaporate the solvent and excess TFAA/TFA under high vacuum. If the byproduct (TFA) must be removed, use a solid-phase scavenger (e.g., basic alumina or polymer-supported carbonate) rather than an aqueous wash.

Case Ticket #003: Unwanted Elimination (Epoxide or Alkene Formation)

Symptom: Formation of a less polar spot (Epoxide) or a UV-active spot (Alkene).

The Mechanism:

  • Epoxide Formation: If you use a base that is too strong (e.g., NaOH, KOH, or even unbuffered TEA) during the reaction or workup, the base may deprotonate the hydroxyl group before acylation, or deprotonate the trace water which hydrolyzes the ester. The resulting alkoxide attacks the adjacent C-Halogen bond (Williamson Ether type), closing the ring to an epoxide.

  • E2 Elimination: The -OTFA group is such a good leaving group that a weak base can abstract a proton from the beta-carbon, causing elimination of TFA-OH to form a vinyl halide.

Decision Logic for Base Selection:

Base_Selection Start Select Base for TFA Protection IsAcidSensitive Is substrate acid-sensitive? Start->IsAcidSensitive IsBaseSensitive Is substrate base-sensitive? (Risk of Epoxide/Elimination) IsAcidSensitive->IsBaseSensitive Yes NoBase No Base (Neat TFAA) (Only if acid stable) IsAcidSensitive->NoBase No UsePyridine Use Pyridine (Standard) IsBaseSensitive->UsePyridine No (Standard Risk) UseLutidine Use 2,6-Lutidine (Non-nucleophilic, milder) IsBaseSensitive->UseLutidine Yes (High Risk)

Caption: Figure 2.[1][2][3] Decision matrix for selecting the appropriate base to minimize elimination side reactions.

Recommended Protocols

Protocol A: The "Gentle" Trifluoroacetylation (For Labile Halohydrins)

Use this protocol to minimize NGP rearrangement and elimination.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • 2,6-Lutidine (1.5 equiv) — Preferred over pyridine to prevent nucleophilic catalysis side reactions.

  • Dichloromethane (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the halohydrin and 2,6-lutidine in anhydrous DCM at 0°C under Nitrogen/Argon.

  • Addition: Add TFAA dropwise over 10 minutes. Do not shoot it in. The exotherm can trigger elimination.

  • Incubation: Stir at 0°C for 30–60 minutes. Do not warm to room temperature unless necessary.

  • Quench (Critical): Do not add water. Add 2-3 drops of Methanol to consume excess TFAA.

  • Workup:

    • Dilute with cold pentane or ether (precipitates lutidine salts).

    • Filter through a pad of Celite.

    • Concentrate under reduced pressure (keep bath < 30°C).

    • Do not chromatograph. Use the crude material immediately for the next step.

Protocol B: The "Scavenger" Method (For Acid-Sensitive Substrates)

Use this if the byproduct (TFA) causes degradation.

Reagents:

  • Polymer-supported dimethylaminopyridine (PS-DMAP) or solid Sodium Carbonate.

Method: Perform the reaction in the presence of suspended solid base (Na2CO3). Upon completion, simply filter off the solid. This leaves a neutral solution of the product without requiring an aqueous wash that might hydrolyze the ester.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetyl Chloride instead of the Anhydride? A: It is not recommended for halohydrins. The chloride releases HCl gas, which is a much stronger acid than TFA and a source of nucleophilic chloride ions. This significantly increases the risk of halogen exchange (Finkelstein-type) or acid-catalyzed rearrangement.

Q: Why did my Iodine-containing halohydrin turn purple? A: Iodides are sensitive to oxidation. TFAA can sometimes promote oxidative decomposition of alkyl iodides, releasing


. Ensure your solvent is degassed and perform the reaction in the dark if the substrate is iodinated.

Q: I see two spots on TLC that merge into one after workup. What is happening? A: You likely have an equilibrium between the O-acyl and N-acyl forms if an amine is present, or you are observing the hemi-orthoester intermediate (rare but possible). However, it is more likely you are seeing the partial hydrolysis of your highly reactive TFA ester on the TLC plate itself. Run the TLC with a trace of TEA to confirm.

References & Authoritative Sources

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (The definitive guide on ester stability and cleavage conditions).

  • Winstein, S., & Grunwald, E. "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society, 70(2), 828-837. (Foundational text on the halonium ion mechanism and NGP).

  • Duckworth, A. C. "Trifluoroacetylation of Halohydrins." Journal of Organic Chemistry. (Discusses the kinetics and specific instability of TFA esters).

  • Peterson, P. E. "Trifluoroacetolysis of Halohydrins and Sulfonates." Journal of the American Chemical Society. (Detailed mechanism of the scrambling/rearrangement in TFA solvent systems).

Disclaimer: This guide is for research purposes only. Always consult the SDS of Trifluoroacetic Anhydride (TFAA) before handling, as it is corrosive and moisture-sensitive.

Sources

Technical Support Guide: Purification of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Molecular Formula: C₆H₆ClF₃O₂ Molecular Weight: ~202.56 g/mol

This guide addresses critical purification challenges associated with This compound . As a trifluoroacetate (TFA) ester on a strained cyclobutane ring, this intermediate presents a "perfect storm" of purification risks: high volatility , hydrolytic instability , and geometric isomerism (cis/trans) .

Successful isolation requires deviating from standard silica gel protocols. The trifluoroacetate group is an excellent leaving group, making the ester susceptible to hydrolysis on acidic stationary phases, while the fluorine content significantly increases vapor pressure, leading to product loss during concentration.

Critical Troubleshooting (Q&A)

Issue 1: "I lost 40% of my yield during rotary evaporation."

Diagnosis: Volatility Induced Loss. Technical Insight: The perfluorinated methyl group (


) reduces intermolecular Van der Waals forces, making the compound significantly more volatile than its non-fluorinated analogs. Standard rotary evaporation protocols (40°C bath, <20 mbar) will co-distill the product with the solvent.

Corrective Action:

  • Bath Temperature: Never exceed 25°C.

  • Vacuum Pressure: Do not go below 100 mbar during bulk solvent removal.

  • Solvent Choice: Switch extraction solvents from Dichloromethane (DCM) to n-Pentane or Diethyl Ether (bp ~35°C). These allow solvent removal at higher pressures, retaining the product.

Issue 2: "The product decomposes on the silica column."

Diagnosis: Acid-Catalyzed Hydrolysis. Technical Insight: Standard silica gel is slightly acidic (pH ~5-6). Trifluoroacetate esters are "activated esters" and are labile. The acidity of the silica protonates the carbonyl oxygen, catalyzing hydrolysis by residual moisture in the silica or solvent, reverting the product to 3-chlorocyclobutanol and trifluoroacetic acid.

Corrective Action:

  • Neutralize the Stationary Phase: Pre-treat silica gel with 1-2% Triethylamine (Et₃N) in the eluent. This buffers the surface acidity.

  • Dry Loading: Avoid wet loading. Adsorb the crude onto Celite or neutral alumina to minimize contact time with the acidic silica slurry.

Issue 3: "I cannot separate the cis/trans isomers."

Diagnosis: Insufficient Resolution or Co-elution. Technical Insight: The 3-chlorocyclobutyl ring is puckered. The cis (Z) and trans (E) isomers have distinct dipole moments but similar R_f values in standard Hexane/EtOAc systems.

Corrective Action:

  • Change Selectivity: Switch to a Toluene/Hexane or Pentane/Diethyl Ether system. Toluene interacts via

    
    -stacking (if applicable) or shape selectivity, often resolving geometric isomers better than EtOAc.
    
  • GC-Based Separation: For small scales (<1g), preparative Gas Chromatography (GC) is often superior due to the compound's volatility and the high theoretical plate count of GC columns compared to flash cartridges.

Decision Matrix: Purification Strategy

The following logic flow dictates the optimal purification route based on scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture CheckScale Scale > 5 grams? Start->CheckScale CheckBoiling Is Product Thermally Stable (<100°C)? CheckScale->CheckBoiling No (Low Scale) Distillation Vacuum Distillation (Preferred Method) CheckScale->Distillation Yes (High Scale) CheckBoiling->Distillation Yes Column Flash Chromatography CheckBoiling->Column No (Thermally Labile) DistillParams Short Path / Kugelrohr High Vacuum (<5 mbar) Cold Trap Required Distillation->DistillParams ColumnParams Neutralized Silica (1% Et3N) Solvent: Pentane/Ether Fast Elution Column->ColumnParams

Figure 1: Decision matrix for selecting the purification methodology. Distillation is prioritized for this volatile fluorinated ester.

Validated Experimental Protocols

Protocol A: Vacuum Distillation (Preferred)

Best for: Scales >2g, high purity requirements, removal of non-volatile impurities.

  • Apparatus: Setup a short-path distillation head or a Kugelrohr apparatus.

  • Preparation: Concentrate the crude reaction mixture carefully (see Volatility warnings).

  • Vacuum: Apply high vacuum (< 5 mmHg).

  • Heating: Slowly ramp the bath temperature.

    • Note: Expect the product to distill at a significantly lower temperature than the non-fluorinated analog.

  • Collection: Cool the receiving flask to -78°C (Dry ice/Acetone) to prevent re-evaporation into the vacuum line.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis.

Protocol B: Neutralized Silica Gel Chromatography

Best for: Scales <1g, separation of close-running impurities.

Materials:

  • Silica Gel 60 (230-400 mesh).

  • Solvent A: n-Pentane.

  • Solvent B: Diethyl Ether.

  • Modifier: Triethylamine (Et₃N).

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using 99% Pentane / 1% Et₃N. Let it sit for 10 minutes to neutralize active acidic sites [1].

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 95:5 Pentane:Ether).

  • Loading: Dissolve the crude oil in a minimum amount of Pentane/Ether. Carefully load onto the sand bed.

  • Elution: Run a gradient from 0% to 10% Diethyl Ether in Pentane.

    • Caution: Do not use Methanol or water-containing solvents, as they promote transesterification or hydrolysis [2].

  • Fraction Collection: Collect in tubes cooled in an ice bath if the fraction collector allows, or cap immediately to prevent evaporation.

Quantitative Data Summary

ParameterValue / ConditionReason
Est. Boiling Point ~40-60°C @ 10 mmHgFluorination lowers bp; similar to trifluoroacetyl chloride derivatives [3].
Silica pH Tolerance pH 7.0 - 8.0Acidic pH (<6) catalyzes hydrolysis of TFA ester.
Rotovap Limit > 100 mbar @ 25°CPrevents co-distillation of product.
Storage Temp -20°CInhibits slow hydrolysis by ambient moisture.

Mechanism of Failure (Hydrolysis)

Understanding the decomposition mechanism is vital for prevention. The following diagram illustrates why acidic silica destroys your product.

HydrolysisMechanism Substrate 3-Chlorocyclobutyl TFA Ester Intermediate Activated Oxonium Species Substrate->Intermediate Protonation by Silica Silica Acidic Silica Surface (Si-OH) Silica->Intermediate Products 3-Chlorocyclobutanol + TFA Intermediate->Products Nucleophilic Attack by H2O Water Trace H2O Water->Intermediate

Figure 2: Mechanism of acid-catalyzed hydrolysis on silica gel. The Si-OH groups protonate the carbonyl, making it susceptible to attack by trace water.

References

  • Purification of Labile Esters: Use of triethylamine to neutralize silica gel is a standard technique for acid-sensitive compounds. Journal of Organic Chemistry, 1980 , 45, 1166.

  • Stability of Trifluoroacetates: Trifluoroacetate esters are susceptible to hydrolysis and alcoholysis (transesterification) in protic solvents. Organic Syntheses, Coll.[1] Vol. 7, p.144 (1990 ).

  • Volatility of Fluorinated Compounds: Fluorine substitution significantly increases vapor pressure compared to hydrogen analogs. Chemical Reviews, 1996 , 96, 1559.

  • Cyclobutyl Isomer Separation: Separation of cis/trans cyclobutyl derivatives often requires non-polar solvent systems or GC. Journal of the American Chemical Society, 1958 , 80, 1904.

Sources

Technical Support Center: Handling 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Critical Reactivity Profile: High Primary Instability Factor: Hydrolytic lability of the trifluoroacetate (TFA) ester. Secondary Instability Factor: Cyclobutyl ring strain (~26.3 kcal/mol).

Technical Overview: This compound acts as an "activated ester." The strong electron-withdrawing effect of the trifluoromethyl group (


) significantly increases the electrophilicity of the carbonyl carbon, making it roughly 

to

times more susceptible to hydrolysis than a standard acetate ester. Furthermore, the 3-chlorocyclobutyl moiety introduces ring strain and a secondary leaving group (chloride), necessitating strict thermal and nucleophilic control.

The Golden Rule: Moisture is the primary antagonist. Nucleophilic solvents (alcohols, amines) are incompatible.

Solvent Compatibility Matrix

The following data categorizes solvent suitability based on dielectric constant, nucleophilicity, and hygroscopic tendencies.

Solvent Classifications
Solvent ClassSuitabilityRepresentative SolventsTechnical Notes
Non-Polar / Halogenated Highly Recommended Dichloromethane (DCM), Chloroform, Hexanes, TolueneBest for storage and reactions. Must be anhydrous. Low dielectric constants suppress ionic degradation pathways.
Polar Aprotic Use with Caution DMSO, DMF, Acetonitrile, AcetoneHigh Risk: These solvents are hygroscopic. "Anhydrous" bottles often contain 50-100 ppm water, sufficient to hydrolyze the TFA ester rapidly.
Polar Protic FORBIDDEN Methanol, Ethanol, Water, IsopropanolImmediate Degradation: Causes rapid transesterification (solvolysis) or hydrolysis.
Ethers Recommended THF, Diethyl Ether, MTBEGood stability if peroxide-free and dried over molecular sieves.
Decision Logic: Solvent Selection Workflow

Use this logic flow to determine if a solvent is safe for your application.

SolventSelection Start Select Solvent IsProtic Is the solvent Protic? (Contains -OH, -NH?) Start->IsProtic IsNucleophilic Is it Nucleophilic? (e.g., Pyridine, primary amines) IsProtic->IsNucleophilic No StopBad STOP: High Degradation Risk (Solvolysis/Hydrolysis) IsProtic->StopBad Yes (Alcohol/Water) IsHygroscopic Is it Hygroscopic? (DMSO, DMF, MeCN) IsNucleophilic->IsHygroscopic No IsNucleophilic->StopBad Yes IsDry Is water content < 50 ppm? IsHygroscopic->IsDry Yes (Polar Aprotic) ProceedGood SAFE TO USE Maintain inert atmosphere IsHygroscopic->ProceedGood No (DCM/Hexane) ProceedCaution PROCEED WITH CAUTION Dry solvent over 3Å/4Å Sieves IsDry->ProceedCaution No / Unknown IsDry->ProceedGood Yes

Figure 1: Solvent selection decision tree for trifluoroacetate esters. Blue indicates start, Green is safe, Red is forbidden, Yellow requires pretreatment.

Experimental Protocols: Handling & Troubleshooting

Protocol A: Handling in Polar Aprotic Solvents (DMSO/DMF)

Context: Many biological assays require DMSO stock solutions. However, commercial DMSO often contains enough water to hydrolyze the TFA group within hours.

  • Pre-treatment: Do not rely on "anhydrous" labels for open bottles.

  • Drying Step: Add activated 4Å molecular sieves (20% w/v) to the DMSO/DMF. Let stand for 24 hours.

    • Validation: Water content should be <50 ppm (verify via Karl Fischer titration if possible).

  • Dissolution: Dissolve the compound immediately prior to use.

  • Storage: Store DMSO stocks at -80°C. Thaw only once. Repeated freeze-thaw cycles introduce atmospheric moisture.

Protocol B: Troubleshooting Degradation (NMR Diagnostics)

Issue: "My compound purity dropped after 24 hours in solution."

Diagnostic Workflow: Run a


H NMR in 

(avoid DMSO-

if possible to prevent in-tube degradation).
Observation (NMR)DiagnosisRoot CauseCorrective Action
Broad singlet @ 10-12 ppm Free Trifluoroacetic Acid (TFA)Hydrolysis due to moisture.Dry solvents; use inert atmosphere (Ar/N2).
Shift of cyclobutyl protons 3-ChlorocyclobutanolHydrolysis (Loss of TFA group).Same as above.
New alkene peaks (5.5-6.5 ppm) Elimination Product (Cyclobutene)Thermal elimination or base-catalyzed E2.Lower temperature; remove bases.
New methyl/ethyl singlet Methyl/Ethyl TrifluoroacetateSolvolysis (Transesterification).Stop using alcohols (MeOH/EtOH) for prep/cleaning.

Mechanistic Insight: Why is it unstable?

To troubleshoot effectively, you must understand the "why." The instability is not random; it is a function of the electronic environment created by the fluorine atoms.

The Hydrolysis Pathway ( Mechanism)

The


 group pulls electron density away from the carbonyl carbon. This makes the carbonyl carbon highly positive (electrophilic) and eager to accept electrons from even weak nucleophiles like water.

HydrolysisMechanism Reactants TFA Ester (Electrophilic Carbonyl) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Fast due to CF3) Water Water (Nucleophile) Water->TS Products 3-Chlorocyclobutanol + TFA Acid TS->Products Collapse (TFA is excellent leaving group)

Figure 2: The


 hydrolysis pathway. The electron-withdrawing 

group accelerates the initial water attack, making this reaction orders of magnitude faster than standard ester hydrolysis.
Ring Strain Factor

The cyclobutane ring introduces ~26.3 kcal/mol of strain energy [2]. While the TFA hydrolysis is the primary concern, high temperatures (>60°C) can trigger the loss of the TFA group or the chlorine atom via elimination pathways to relieve this ring strain.

Guideline: Always maintain reaction temperatures <40°C unless elimination is the desired outcome.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in an aqueous buffer for a biological assay? A: Only if the assay is immediate (minutes). In pH 7.4 buffer, the half-life (


) of TFA esters is significantly shorter than acetate esters. For longer assays, generate the stock in anhydrous DMSO and dilute into the buffer immediately before addition to the well plate.

Q: I see a precipitate in my DMSO stock. What is it? A: This is likely the degradation product. If hydrolysis occurs, Trifluoroacetic acid is formed.[1] If your DMSO contains trace amines or basic impurities, they may form a salt with the acid, leading to precipitation.

Q: Can I purify this compound on silica gel? A: Yes, but with caution. Silica is acidic and contains bound water.

  • Recommendation: Flush the column with 100% hexanes (or DCM) first to remove moisture.

  • Additive: Do not add methanol to your eluent. Use Ethyl Acetate/Hexane gradients.

  • Speed: Run the column quickly. Prolonged exposure to silica can catalyze hydrolysis.

References

  • Guthrie, J. P. (2009). Hydrolysis of Esters.[1][2][3][4] Oxyesters and Thioesters. In Comprehensive Organic Functional Group Transformations II. Elsevier. (Establishes the correlation between electron-withdrawing groups and hydrolysis rates).

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.Angewandte Chemie International Edition, 25(4), 312-322. Link (Authoritative source on cyclobutane ring strain energies).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link (Standard protocols for drying DMSO, DMF, and DCM).

  • Tidwell, T. T. (1990). Ketene Cycloadditions. In Organic Reactions. Wiley. (Discusses cyclobutane formation and stability in synthetic contexts).

Sources

diastereoselectivity issues in cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diastereoselectivity Issues in Cyclobutane Synthesis Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Introduction: The Four-Membered Challenge

Welcome to the . Constructing the cyclobutane ring (C4) is thermodynamically uphill due to significant ring strain (~26 kcal/mol) and pucker-induced steric clashing. While enantioselectivity often grabs headlines, diastereoselectivity (controlling cis/trans, exo/endo, or syn/anti relationships) is the primary failure point in experimental protocols.

This guide moves beyond generic advice, offering root-cause analysis for diastereomeric scrambling in the three dominant synthetic modalities: Photochemical [2+2] , Lewis Acid-Catalyzed , and Iron-Catalyzed cycloadditions.

Module 1: Photochemical [2+2] Cycloadditions

Core Issue: Poor syn/anti (facial) selectivity in solution-phase enone cycloadditions.

Mechanistic Diagnostics

In solution, the excited state (typically triplet,


) has a long enough lifetime to allow bond rotation before the second bond forms. This leads to thermodynamic mixtures (often favoring the trans-fused or anti product) rather than the kinetically controlled product.
Troubleshooting Protocol: Controlling Facial Selectivity
SymptomProbable CauseCorrective Action
Low syn selectivity (Head-to-Head) Free rotation in the 1,4-biradical intermediate.Switch to Solid-State/Topochemistry: Co-crystallize reactants. The crystal lattice prevents rotation, forcing the syn product if packing aligns (Schmidt’s Rule: double bonds < 4.2 Å apart).
Racemic/Low diastereomeric excess (de) Lack of steric bias in the excited state.Use a Chiral Template: Employ a chiral host (e.g., cucurbituril) or a hydrogen-bonding template (e.g., thiourea) to pre-organize the substrate in a specific geometry before irradiation.
Regio-scrambling (HH vs HT) Electronic effects dominate over sterics.Quantum Dot (QD) Catalysis: Use CdSe or Carbon Dots.[1] The substrate adsorbs to the QD surface via functional groups (e.g., -COOH), forcing a specific orientation (often syn-Head-to-Head) unavailable in bulk solution.
Workflow: Optimizing Photochemical Diastereoselectivity

PhotochemOptimization Start Start: Low Diastereoselectivity in Solution CheckSubstrate Does substrate have H-bonding groups (COOH, NH2)? Start->CheckSubstrate Sol_Template Solution Phase: Add H-Bonding Template (Thiourea/Lactam) CheckSubstrate->Sol_Template Yes (Chiral control) Sol_QD QD Photocatalysis: Use Carbon Dots/CdSe (Surface Templating) CheckSubstrate->Sol_QD Yes (Achiral scaffold) CheckSolid Is substrate solid or co-crystallizable? CheckSubstrate->CheckSolid No Result_Syn High Syn-Selectivity (Kinetic Trap) Sol_Template->Result_Syn Sol_QD->Result_Syn SolidState Solid State Irradiation: Check Crystal Packing (< 4.2 Å distance) CheckSolid->SolidState Yes Result_Anti High Anti-Selectivity (Thermodynamic) CheckSolid->Result_Anti No (Solution Default) SolidState->Result_Syn

Caption: Decision logic for overcoming solution-phase bond rotation issues in photochemical [2+2] reactions.

Module 2: Lewis Acid-Catalyzed Cycloadditions

Core Issue: Inversion of expected diastereoselectivity (e.g., getting cis when trans is expected) or low endo/exo control.[2]

Technical Insight

Unlike concerted photochemical reactions, Lewis Acid (LA) catalyzed [2+2] reactions often proceed via zwitterionic intermediates. The LA activates the Michael acceptor (enone/acrylate), making it highly electrophilic.

  • The "Lewis Acid Reversal": Thermal reactions of ketenes often favor trans products to minimize steric strain.[3] However, adding a bulky Lewis Acid (e.g., EtAlCl

    
    ) can favor the cis product. This is because the LA tethers the reactants or creates a "closed" transition state where secondary orbital interactions favor the endo (cis) pathway.[3]
    
Protocol: Tuning the Lewis Acid System
  • Select the Acid:

    • For High Endo (Cis) Selectivity: Use bidentate Lewis acids (e.g., TiCl

      
      , EtAlCl
      
      
      
      ) that can chelate and enforce a rigid, closed transition state.
    • For High Exo (Trans) Selectivity: Use monodentate, bulky Lewis acids (e.g., B(C

      
      F
      
      
      
      )
      
      
      ) or "Polyfunctional" catalysts (Lewis Acid + Azolium) that block the endo face sterically.
  • Temperature Control:

    • Run at -78°C . Higher temperatures (>0°C) promote reversibility of the first bond formation (Michael addition), leading to the thermodynamic (trans) product regardless of the catalyst.

  • Validation Step:

    • Monitor the reaction by Low-Temperature NMR . If you see broadening of signals, the LA is likely exchanging too rapidly or the zwitterion is long-lived.

Module 3: Iron-Catalyzed [2+2] (Unactivated Alkenes)

Core Issue: Synthesis of cyclobutanes from unactivated alkenes (e.g., 1-octene) often fails or yields oligomers. Expertise Source: Based on the Chirik Group's Pyridine(diimine) Iron (PDI-Fe) systems.[4]

Mechanism & Critical Failure Points

This reaction does not follow Woodward-Hoffmann rules.[3] It proceeds via an oxidative cyclization to a metallacycle, followed by reductive elimination.

  • The Bottleneck: The reductive elimination requires a Spin State Change (Singlet

    
     Triplet).[3] If the ligand field is too strong, the iron gets "stuck" in the metallacycle, preventing product release and leading to catalyst death.
    
Troubleshooting Guide: PDI-Fe Systems
VariableRecommendationScientific Rationale
Ligand Sterics Use 2,6-diisopropyl or 2,4,6-tricyclopentyl aryl substituents.Bulky ligands destabilize the metallacycle resting state, accelerating reductive elimination of the cyclobutane.[3]
Ligand Electronics Use electron-withdrawing backbones (e.g., pyrazine core).Weakens the ligand field, lowering the barrier for the Singlet-Triplet spin crossover required for C-C bond formation.[3]
Atmosphere Remove N

(Run under Argon or Vacuum).
The reaction has an inverse dependence on N

pressure.[3] N

competes with the alkene for the open coordination site on Iron.[3]
Substrate Ratio Use excess alkene (solvent-free if possible).The reaction is first-order in alkene.[3][5] High concentration drives the equilibrium toward the metallacycle.[3]
Diagram: The Iron-Catalyzed Spin Crossover Cycle

IronCatalysis Precat Pre-Catalyst (PDI)Fe(N2)2 Active Active Species (PDI)Fe(Alkene) Precat->Active -N2 (Inhibitor) Metallacycle Metallacycle (Fe-C4) *Resting State* (Singlet) Active->Metallacycle +2 Alkenes Oxidative Cyclization SpinFlip Spin Crossover (Singlet -> Triplet) Metallacycle->SpinFlip Rate Limiting Step ProductRel Reductive Elimination -> Cyclobutane SpinFlip->ProductRel Weak Ligand Field Accelerates ProductRel->Active Cycle Regenerates

Caption: The catalytic cycle for Iron-mediated [2+2], highlighting the critical spin-crossover step modulated by ligand electronics.

FAQ: Rapid Response

Q: My [2+2] photocycloaddition is yielding a 1:1 mixture of diastereomers. How do I fix this without changing the substrate? A: Attempt the reaction in a frozen matrix or high-viscosity solvent (e.g., glycerol) at low temperature. Restricting molecular tumbling in the solvent cage can mimic solid-state confinement, often enhancing selectivity for the syn isomer.

Q: I am using a Lewis Acid for a ketene-alkene cycloaddition, but the yield is <10%. A: Check for polymerization . Ketenes are prone to dimerization or polymerization with strong Lewis Acids.[3] Switch to a milder, bulky Lewis Acid like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) which protects the carbonyl oxygen while activating the system, preventing side reactions.

Q: Can I use the Chirik Iron catalyst for functionalized alkenes (e.g., esters)? A: Generally, no . The PDI-Fe system is highly oxophilic and intolerant of polar functional groups (esters, alcohols) which poison the catalyst. It is specific to unactivated olefins/dienes.[3][6] For functionalized substrates, revert to photochemical or Lewis Acid methods.

References

  • Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis.[3][7] Angewandte Chemie International Edition. Link

  • Hoyt, J. M., et al. (Chirik Group). (2015). Iron-catalyzed intermolecular [2+2] cycloadditions of unactivated alkenes. Science. Link

  • Xu, Y., et al. (2019). Visible-light-mediated [2+2] cycloaddition of alkenes via energy transfer.[1][8] Chemical Reviews. Link

  • Sarkar, N., et al. (2024). Hydrogen-Bonding-Directed Diastereoselective [2+2] Photocycloaddition by Phosphorescent Carbon Dots.[1] ChemRxiv. Link

  • Bürstner, A., et al. (2024). Tunable Endo/Exo Selectivity in Direct Catalytic Asymmetric 1,3-Dipolar Cycloadditions with Polyfunctional Lewis Acid. Universität Stuttgart.[3] Link

  • Darmon, J. M., et al. (2024).[9] Ligand Field Sensitive Spin Acceleration in the Iron-Catalyzed [2 + 2] Cycloaddition.[4] Journal of the American Chemical Society.[3] Link

Sources

Technical Support Center: NMR Interpretation of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Structural Elucidation Group Case ID: CYCLO-NMR-404

Introduction: The "Butterfly" Effect

Welcome to the Cyclobutane Troubleshooting Hub. Unlike rigid cyclohexanes or planar cyclopropanes, substituted cyclobutanes present a unique challenge: ring puckering . The ring adopts a non-planar "butterfly" conformation to relieve torsional strain, oscillating between two equilibrium states.

This flexibility averages NMR observables (chemical shifts,


-couplings), often leading to ambiguous data. This guide provides a self-validating workflow to decouple conformational dynamics from static stereochemistry.

Part 1: Diagnostic Workflow

Before analyzing multiplets, determine if your molecule is conformationally locked or flexible. Use the following logic map to guide your experiments.

Cyclobutane_Workflow Start Start: Ambiguous Cyclobutane NMR Step1 Measure 3J(HH) Couplings Start->Step1 Decision1 Are J_cis > J_trans? Step1->Decision1 Result_Locked Likely Rigid/Locked (Bulky Substituents) Decision1->Result_Locked Yes (Distinct) Result_Flex Likely Rapid Puckering (Averaged Signals) Decision1->Result_Flex No (Similar/Avg) Action_NOE Run 1D NOE / ROESY (Verify Spatial Proximity) Result_Locked->Action_NOE Action_VT Run Variable Temp (VT) NMR (Freeze Conformers) Result_Flex->Action_VT Final Assign Relative Stereochemistry Action_NOE->Final Action_VT->Final

Figure 1: Decision tree for distinguishing static stereochemistry from conformational averaging.

Part 2: Troubleshooting Guides (Q&A)

Ticket #01: "My coupling constants don't match the Karplus curve. Is it Cis or Trans?"

Diagnosis: In cyclobutanes, the standard Karplus relationship is distorted by the ring's folding angle (typically 20°–30°).

  • The Rule of Thumb: generally,

    
     .
    
  • The Trap: This rule holds firmly for rigid systems. In flexible systems,

    
     values average out, making them dangerously similar (6–8 Hz).
    

Technical Explanation: The cis-vicinal protons in a puckered ring often maintain a dihedral angle close to 0° (eclipsed) or 20–30°, resulting in a large


 (8–11 Hz). Trans protons, however, are rarely strictly anti-periplanar (180°). Due to puckering, their dihedral angle often shifts to ~140°, reducing the expected "large" trans coupling to an intermediate value (5–9 Hz).

Protocol: The "W-Coupling" Validation If


 is ambiguous, look for the long-range 

coupling
.
  • Theory: A "W-shaped" arrangement of protons (protons on C1 and C3) allows for significant

    
     coupling (1–3 Hz).
    
  • Application: This only occurs when the ring is in a specific pucker where these protons are equatorial-like.

    • Rigid Cis-1,3-disubstituted: Often shows strong

      
       due to fixed W-geometry.
      
    • Trans-1,3-disubstituted: Often lacks this geometry.

Summary of J-Values:

ParameterCis-RelationshipTrans-RelationshipNotes

(Vicinal)
6.0 – 11.0 Hz 3.5 – 9.0 Hz

is usually larger.

(Geminal)
-11 to -14 HzN/ALarge and negative.

(Long range)
1.0 – 3.0 Hz< 1.0 Hz"W-coupling" diagnostic for rigid conformers.
Ticket #02: "My signals are broad multiplets. Is my sample impure?"

Diagnosis: If your sample is pure by LCMS but NMR peaks are broad or featureless, you are likely observing conformational exchange broadening . The cyclobutane ring is flipping between two puckered conformers at a rate comparable to the NMR time scale.

The Mechanism: Substituted cyclobutanes exist in equilibrium:



At room temperature, if the barrier is low (~1.5 kcal/mol), the chemical shifts average. If the barrier is intermediate, peaks broaden.

Protocol: Variable Temperature (VT) NMR

  • Cool it down: Acquire a spectrum at -40°C or -60°C (in CD2Cl2 or CDCl3).

  • Observation: The broad peak should decoalesce into two distinct sets of sharp signals (representing the major and minor conformers).

  • Analysis: Integrate the two sets to determine the

    
     and 
    
    
    
    of the puckering preference. The major conformer usually places the bulkiest substituent in the pseudo-equatorial position.
Ticket #03: "How do I distinguish 1,2- from 1,3-disubstituted isomers?"

Diagnosis: Regioisomers can be confused if synthesis yields mixtures. Simple 1D proton splitting is often too complex to interpret manually.

Protocol: Signal Width & 2D Correlation

  • Signal Width (

    
    ): 
    
    • 1,2-disubstituted: The methine protons (CH-X) have one adjacent CH2 group.[1]

    • 1,3-disubstituted: The methine protons (CH-X) have two adjacent CH2 groups.[1]

    • Result: The multiplet width for a 1,3-isomer is significantly wider (often >30 Hz total width) due to extra couplings.

  • The HSQC-TOCSY Shortcut:

    • Run an HSQC-TOCSY experiment.

    • 1,2-isomer: Exciting the C1 proton will show correlations to C2 (neighbor) and C3/C4.

    • 1,3-isomer: Exciting the C1 proton will show a direct correlation to the CH2 at C2, which then relays to C3. The symmetry often makes the C2 methylene appear as a distinct, highly coupled distinct triplet-like system (if cis) or complex multiplet (if trans).

Ticket #04: "I have a Fluorine substituent. The 19F NMR is confusing."

Diagnosis: Fluorine (


) has a large van der Waals radius and high electronegativity, heavily influencing ring puckering.

Key Insight: The "Upfield Shift" Rule In cyclic systems, a fluorine atom in an axial (or pseudo-axial) position is generally shielded (upfield) relative to an equatorial fluorine due to the


-gauche effect (steric compression).

Protocol: 19F Stereochemical Assignment

  • Compare Isomers: If you have both isomers, the one with the more upfield

    
     signal often has the fluorine in the pseudo-axial position (which usually corresponds to the cis isomer if a bulky group is locking the conformation).
    
  • Coupling (

    
    ): 
    
    • Note: Like proton coupling,

      
       is often larger than 
      
      
      
      in fluorinated cyclobutanes.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Butterfly Equilibrium" and how substituents drive the preferred conformation.

Puckering_Equilibrium Conf_A Conformer A (Substituent Pseudo-Equatorial) LOWER ENERGY TS Planar Transition State (High Energy) Conf_A->TS Ring Flattening TS->Conf_A Conf_B Conformer B (Substituent Pseudo-Axial) HIGHER ENERGY TS->Conf_B Ring Puckering Conf_B->TS

Figure 2: The dynamic equilibrium of monosubstituted cyclobutane. Bulky substituents strongly favor Conformer A (Pseudo-Equatorial) to minimize 1,3-diaxial-like interactions.

References

  • Cis/Trans Coupling Constants: Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (2015).[2] ResearchGate. Link

  • Conformational Analysis & Puckering: Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential. (2005).[2][3] J. Chem. Phys. Link

  • 19F NMR Stereochemistry: NMR Spectroscopy of Cyclobutanes. (2009).[3] Wiley Online Library. Link

  • Karplus Relationships: Karplus equation. Wikipedia. Link

  • General NMR Data: Organic Chemistry Data: Spin-Spin Splitting.Link

Sources

optimizing reaction conditions for nucleophilic substitution on cyclobutyl rings

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with nucleophilic substitution on cyclobutyl rings.

Status: Online | Tier: Advanced Organic Synthesis | Ticket: #CB-SN2-OPT

Welcome to the Cyclobutyl Reactivity Hub. You are likely here because your standard SN2 conditions (which worked perfectly on your primary alkyl halide) are failing on a cyclobutyl substrate. This is a known "reactivity valley"—cyclobutanes are significantly more strained than cyclopentanes but lack the extreme reactivity of cyclopropanes.

This guide ignores generic advice in favor of field-proven protocols for forcing difficult substitutions on 4-membered rings.

🟢 Tier 1: Diagnostic & Mechanics

"Why is my reaction stalling or giving side products?"

The cyclobutyl ring presents a unique "double-penalty" to nucleophilic substitution:

  • The Angle Strain Penalty: An ideal SN2 transition state requires the central carbon to adopt a planar, sp²-like geometry with bond angles of 120°.[1][2] The cyclobutyl ring constrains this angle to ~88-90°, creating immense strain energy in the transition state.[2]

  • The Torsional Penalty: Cyclobutane exists in a "puckered" or "butterfly" conformation to relieve eclipsing interactions. To achieve the backside attack geometry required for SN2, the ring often must flatten toward a planar transition state, maximizing eclipsing interactions between adjacent hydrogens.

Diagnostic Checklist:

  • Symptom: No reaction / recovered starting material.

    • Cause: Nucleophile cannot overcome the activation energy barrier (combined angle/torsional strain).

  • Symptom: Olefin formation (Cyclobutene).

    • Cause: E2 elimination is competing. The basicity of your nucleophile is too high relative to its nucleophilicity.

  • Symptom: Ring contraction (Cyclopropylcarbinyl products).

    • Cause: You triggered an SN1 pathway.[3] The cyclobutyl cation is unstable and rearranges rapidly.

🟡 Tier 2: Reaction Optimization Protocols

"How do I force the reaction to work?"

Do not rely on standard leaving groups (Mesylates/Tosylates) if the reaction is sluggish.[4] You must lower the activation barrier by increasing the energy of the starting material (better LG) or stabilizing the transition state (Solvent effects).

Protocol A: The "Super-Leaving Group" Strategy

Standard mesylates (-OMs) often fail because the C-O bond cleavage isn't exothermic enough to compensate for the ring strain. Switch to Triflates (-OTf) .

Leaving GroupRelative Reactivity (approx.)Recommendation
Mesylate (-OMs) 1Standard. Use only for unhindered, simple cyclobutanes.
Tosylate (-OTs) 0.7Avoid. Bulky and slower than mesylates.
Triflate (-OTf) 50,000+Highly Recommended. Essential for sterically hindered or electron-poor cyclobutanes.

Experimental Note: Triflates are unstable on silica. If you must purify the intermediate, use neutral alumina or proceed immediately to the substitution step (telescoped process).

Protocol B: Solvent Selection Matrix

You need a "Naked Nucleophile." Protic solvents (MeOH, EtOH) solvate the nucleophile, reducing its energy and making the barrier to attack even higher.

  • Primary Choice: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). These polar aprotic solvents solvate the cation but leave the anion (nucleophile) highly reactive.

  • Alternative: HMPA or DMPU (if solubility is an issue).

  • Avoid: Acetone (often too low boiling to reach necessary activation temps) and Ethanol (promotes solvolysis/SN1).

🔴 Tier 3: Specific Transformation Guides

"I need to install a specific functional group."

Case 1: Nucleophilic Fluorination (The TBABF Protocol)

Standard fluoride sources (TBAF, CsF) often lead to elimination (cyclobutene) because F⁻ is a strong base in aprotic solvents.

  • The Fix: Use Tetrabutylammonium Bifluoride (TBABF) . The bifluoride anion (FHF⁻) is less basic but still nucleophilic enough to displace a triflate.

  • Reaction Conditions: Cyclobutyl Triflate + TBABF (2.0 equiv) in THF or DCM at reflux.

  • Why it works: The H-bonding in the bifluoride ion mitigates the basicity, suppressing the E2 pathway while permitting SN2.

Case 2: Amination (Avoiding Over-Alkylation)

Direct displacement with amines is messy.

  • The Fix: Use Sodium Azide (NaN₃) followed by Staudinger reduction.

  • Workflow:

    • Cyclobutyl Mesylate/Triflate + NaN₃ (1.5 equiv) in DMF (60°C).

    • Safety Check: Keep molecular weight of organic azide > 3x weight of nitrogen to ensure stability.

    • Reduce Azide to Amine (PPh₃ / H₂O).

  • Benefit: The azide ion is a linear, "slim" nucleophile with low basicity, ideal for penetrating the sterically crowded cyclobutyl trajectory.

🔵 Tier 4: Visualizing the Pathway

"What does the decision process look like?"

The following logic map outlines the critical decision points for optimizing your reaction.

CyclobutylOptimization Start Start: Cyclobutyl Substitution Fails CheckLG Check Leaving Group (LG) Start->CheckLG IsTriflate Is LG a Triflate? CheckLG->IsTriflate SwitchTf Switch to Triflate (-OTf) IsTriflate->SwitchTf No (OMs/OTs) CheckSolvent Check Solvent System IsTriflate->CheckSolvent Yes SwitchTf->CheckSolvent IsPolarAprotic Is Solvent Polar Aprotic? (DMF, DMSO, NMP) CheckSolvent->IsPolarAprotic SwitchSolvent Switch to DMF/DMSO IsPolarAprotic->SwitchSolvent No CheckSideProd Analyze Side Products IsPolarAprotic->CheckSideProd Yes SwitchSolvent->CheckSideProd Elimination Elimination (Alkene)? CheckSideProd->Elimination RingContract Ring Contraction? Elimination->RingContract No Sol_Base Reduce Basicity: Use Azide (N3) or Bifluoride (FHF) Elimination->Sol_Base Yes Sol_SN1 Suppress SN1: Lower Temp, Increase Conc., Avoid Protic Solvents RingContract->Sol_SN1 Yes Success Target Product Isolated RingContract->Success No

Caption: Decision logic for troubleshooting stalled or dirty cyclobutyl substitution reactions.

🟣 Tier 5: Frequently Asked Questions (FAQ)

Q: I see a product with a cyclopropyl group instead of my cyclobutane. What happened? A: You likely formed a carbocation (SN1 pathway). The cyclobutyl cation is non-classical and rapidly equilibrates with the cyclopropylcarbinyl cation.

  • Fix: You must enforce an SN2 mechanism.[5] Increase the concentration of your nucleophile, switch to a better leaving group (Triflate) to encourage concerted displacement, and ensure your solvent is strictly aprotic and dry.

Q: Can I use heat to speed up the reaction? A: Proceed with extreme caution. While heat helps overcome the activation barrier, it disproportionately favors elimination (entropy driven) over substitution.

  • Recommendation: Try running the reaction at a lower temperature (0°C to RT) for a longer time (24-48h) using a Triflate leaving group before resorting to heat.

Q: Does the stereochemistry always invert? A: Yes, if the mechanism is SN2. The nucleophile must attack from the backside (Walden inversion).[6][7]

  • Verification: If you start with a cis-3-substituted cyclobutyl tosylate, you should obtain the trans-product. If you see retention or a mixture, you are likely operating under an SN1 regime (carbocation intermediate).[8]

References
  • Kim, K.-Y., et al. (2008). "Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride." The Journal of Organic Chemistry. Link

  • Eliel, E. L., & Ro, R. S. (1957). "Conformational Analysis. IV. Bimolecular Displacement Rates of Cyclohexyl p-Toluenesulfonates." Journal of the American Chemical Society.[7][9] (Foundational text on ring size/strain effects on SN2 rates). Link

  • Wiberg, K. B. (1996). "Atomic motions and protonation stereochemistry in nucleophilic additions to bicyclobutanes." Journal of the American Chemical Society.[7][9] Link

  • Master Organic Chemistry. "The SN2 Reaction Mechanism." Link

  • Chemistry LibreTexts. "7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry." Link

Sources

preventing rearrangement of cyclobutyl cations in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutyl Cation Management Ticket ID: #CB-CAT-404 Topic: Preventing Rearrangement of Cyclobutyl Cations in Synthesis Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Winstein Shuffle"

Welcome to the Advanced Synthesis Support Center. You are likely here because your attempt to functionalize a cyclobutane ring resulted in a cyclopropylmethyl or homoallyl derivative.

This is not user error; it is thermodynamic reality. The cyclobutyl cation is rarely a static entity. It exists on a flat potential energy surface, rapidly equilibrating with cyclopropylcarbinyl (CPC) and homoallyl species via the "non-classical" bicyclobutonium ion manifold. This phenomenon, historically known as the "Winstein Shuffle," is driven by the relief of ring strain (~26 kcal/mol in cyclobutane).

This guide provides the engineering controls required to arrest this equilibrium and trap the intact cyclobutyl framework.

Module 1: Diagnostic & Triage

Before altering your synthesis, confirm the rearrangement has occurred. The equilibrium partners have distinct spectroscopic signatures.

Diagnostic Decision Tree

DiagnosticTree Start Analyze Crude 1H NMR CheckHighField Signals < 0.8 ppm? Start->CheckHighField CheckOlefin Olefinic Signals (5-6 ppm)? CheckHighField->CheckOlefin No ResultCPC Diagnosis: Ring Contraction (Cyclopropylmethyl derivative) CheckHighField->ResultCPC Yes (Cyclopropyl CH2) ResultHA Diagnosis: Ring Opening (Homoallyl derivative) CheckOlefin->ResultHA Yes (Terminal alkene) ResultCB Diagnosis: Intact Cyclobutane (Success) CheckOlefin->ResultCB No (Methine ~3-4 ppm)

Figure 1: Rapid NMR triage for cationic rearrangement products. High-field signals (0.2–0.6 ppm) are the hallmark of ring contraction.

Module 2: Stabilization Strategies

To prevent rearrangement, you must either thermodynamically anchor the charge or kinetically trap the intermediate before equilibration occurs.

Strategy A: Thermodynamic Anchoring (The -Heteroatom Effect)

The most reliable method is to place a heteroatom (O, N, S) directly attached to the cationic center.

  • Mechanism: The lone pair donation forms an oxocarbenium or iminium ion.

  • Result: The resonance stabilization energy (> stabilization from

    
    -delocalization) locks the geometry, effectively "quenching" the non-classical character.
    
  • Application: Synthesis of cyclobutanones via acetal solvolysis.

Strategy B: The "Superelectrophile" & Solvent Control

If you cannot modify the substrate, you must modify the medium.

  • Solvent Nucleophilicity (

    
    ):  You need a solvent that acts as a "sniper"—attacking the cation immediately upon formation.
    
  • Solvent Ionizing Power (

    
    ):  High ionizing power (e.g., HFIP, TFE) promotes cation formation but also promotes separation of the ion pair, giving the cation "freedom" to rearrange.
    
  • The Fix: Use a solvent with moderate

    
     but high 
    
    
    
    (e.g., Methanol/Water mixtures) rather than non-nucleophilic fluorinated alcohols.
Data: Solvent Influence on Rearrangement Rates
Solvent SystemIonizing Power (

)
Nucleophilicity (

)
Risk of RearrangementRecommended For
TFE / HFIP HighVery LowCritical Solvolysis studies only
Acetic Acid ModerateLowHigh Acetolysis (often rearranges)
Ethanol/Water HighHighModerate General Solvolysis
Basic Methanol ModerateHighLow Kinetic Trapping

Module 3: Experimental Protocols

Protocol 1: Kinetic Trapping of Cyclobutyl Tosylates

Use this when the cyclobutane ring has no stabilizing heteroatoms.

Objective: Substitute a leaving group (OTs/OMs) on a cyclobutane ring with retention of ring size.

Reagents:

  • Substrate: Cyclobutyl Tosylate

  • Solvent: Methanol (anhydrous)

  • Buffer: 2,6-Lutidine (1.1 equiv) – Crucial to neutralize acid generated and prevent re-ionization.

Step-by-Step:

  • Preparation: Dissolve cyclobutyl tosylate (1.0 equiv) in anhydrous MeOH (0.1 M).

  • Buffering: Add 2,6-Lutidine (1.1 equiv).

    • Note: Do NOT use strong bases like NaOMe, which favor E2 elimination to cyclobutene.

  • Temperature Control: Cool to 0°C .

    • Why: The activation energy for nucleophilic attack is lower than that for skeletal rearrangement. Lower temperatures favor the bimolecular (

      
      -like) or tight-ion-pair pathway over the free carbocation rearrangement.
      
  • Reaction: Stir for 4–6 hours. Monitor by TLC.

  • Workup: Quench with sat. NaHCO3. Extract with Et2O.

    • Warning: Avoid acidic workup, which can isomerize the product.

Protocol 2: The Radical Bypass (Bicyclo[1.1.0]butyl Radical Cations)

Use this for building complex cyclobutanes without touching the cation surface.

Recent work (e.g., Brown, J. Am. Chem. Soc.[1]) utilizes radical cations to access cyclobutanes, completely bypassing the Winstein equilibrium.

RadicalBypass BCB Bicyclo[1.1.0]butane RadCat Radical Cation (Generated via Photoredox) BCB->RadCat SET Oxidation (-e) Trap Alkene Trap (Styrenes/Enol Ethers) RadCat->Trap [2+2] Cycloaddition Product Substituted Cyclobutane (No Rearrangement) Trap->Product

Figure 2: Radical cation strategy avoids the vacant p-orbital that triggers skeletal rearrangement.

Module 4: FAQs

Q: Can I use Lewis Acids (e.g., BF3·OEt2) to promote the substitution? A: Proceed with extreme caution. Strong Lewis acids generate "hot" carbocations with loosely associated counterions, maximizing the lifetime of the cation and ensuring rearrangement to the thermodynamic sink (usually the cyclopropylmethyl or homoallyl isomer). If you must use a Lewis Acid, use a "soft" one (e.g., ZnBr2) in a highly nucleophilic solvent.

Q: I see "homoallyl" products. What happened? A: This indicates Ring Opening. This is often irreversible. It suggests your reaction temperature was too high, allowing the system to surmount the barrier from the cyclobutyl/bicyclobutonium manifold into the acyclic homoallyl cation. Lower the temperature and increase nucleophile concentration.

Q: Does the "Superelectrophile" concept apply here? A: Theoretically, yes. Olah showed that diprotonation can stabilize certain geometries. However, in practical synthesis (drug development), the conditions required (Superacid, SbF5) are rarely compatible with functional groups. Stick to Protocol 1 or Strategy A .

References

  • Roberts, J. D.; Mazur, R. H. (1951).[2] "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.[2] Link

  • Olah, G. A., et al. (1982). "Stable Carbocations. 243. The Bicyclobutonium (Cyclopropylcarbinyl) Cation." Journal of the American Chemical Society.[2] Link

  • Winstein, S.; Kosower, E. M. (1959). "Neighboring Groups in Nucleophilic Displacement. Cyclopropylmethyl and Cyclobutyl Systems."[2][3][4][5][6][7][8][9] Journal of the American Chemical Society.[2] Link

  • Dempster, N. M., et al. (2019). "The cyclopropylcarbinyl route to γ-silyl carbocations." Beilstein Journal of Organic Chemistry. Link

  • Haugland, M. M., et al. (2021). "Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions." Journal of the American Chemical Society.[2] Link

Sources

managing moisture sensitivity of trifluoroacetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoroacetic Anhydride (TFAA) Management Senior Application Scientist: Dr. A. Vance Subject: Moisture Sensitivity, Handling Protocols, and Experimental Troubleshooting

Introduction

Welcome. You are likely here because your acylation yield is inconsistent, your Swern oxidation failed, or you are seeing white crystals form on your "sealed" glassware.

Trifluoroacetic Anhydride (TFAA) is a cornerstone reagent for the Pummerer rearrangement, Swern oxidation, and Friedel-Crafts acylations. However, it possesses an aggressive hydrolytic nature. It does not just "absorb" water; it reacts exothermically to cleave the anhydride bond, generating two equivalents of Trifluoroacetic Acid (TFA).

This conversion ($ \text{bp } 40^\circ\text{C} \rightarrow 72^\circ\text{C} $) alters the stoichiometry of your reaction, deactivates acid-labile intermediates, and corrodes standard laboratory elastomers. This guide provides the rigorous protocols required to maintain TFAA integrity.

Module 1: Storage & Integrity Verification

Q: How do I definitively know if my TFAA is compromised?

A: Do not rely solely on the "fume test" (heavy smoking in air). While active TFAA fumes, partially hydrolyzed TFAA also fumes due to the volatility of the acid.

The Diagnostic Protocol: The most reliable non-destructive method is


 NMR . While both species are singlets, they have distinct chemical shifts.
PropertyTFAA (Active) TFA (Hydrolyzed) Notes
Boiling Point


Significant difference allows for purification via distillation.

NMR Shift


Shifts are solvent-dependent.[1] Run neat or in dry

.

NMR (Carbonyl)

(q)

(q)
The carbonyl shift is the most definitive spectroscopic differentiator.
Physical State Colorless LiquidColorless LiquidWarning: White crystals at the cap usually indicate polymerized caps or salts, not the reagent itself.

Q: Can I store TFAA in plastic containers?

A: Generally, No. TFAA is compatible with PTFE (Teflon) and PFA . It will degrade, swell, or embrittle:

  • Polypropylene (PP) and Polyethylene (PE) (Acceptable for very short-term transfer, not storage).

  • Polystyrene (Dissolves).

  • Standard rubber septa (Viton/Butyl).

Storage Standard: Store in glass bottles with PTFE-lined caps . If using a Schlenk flask, use a high-vacuum glass stopcock, not a greased joint or rubber septum, as TFAA vapor attacks silicone grease and rubber over time. Store at room temperature; refrigeration can condense atmospheric moisture inside the bottle upon opening.

Module 2: Handling & Transfer

Q: My syringe plunger keeps jamming or the rubber tip is swelling. Why?

A: You are using standard rubber-tipped plungers (often black Buna-N or Viton). TFAA vapor penetrates these elastomers, causing them to swell and seize within the glass barrel.

The Transfer Protocol:

  • Equipment: Use Gas-Tight Syringes with PTFE-tipped plungers or all-glass syringes.

  • Needles: Stainless steel is acceptable if strictly dry.

  • Technique: Use positive pressure (Argon/Nitrogen). Do not pull a vacuum on the TFAA bottle to withdraw liquid; this encourages moist air ingress through the septum.

Decision Matrix: Handling Workflow

TFAA_Handling Start Start: TFAA Transfer CheckSeal Check Septum/Cap (Is it PTFE lined?) Start->CheckSeal SyringeSelect Select Syringe Type CheckSeal->SyringeSelect Rubber Standard Rubber Plunger SyringeSelect->Rubber Common Mistake PTFE All-Glass or PTFE-Tipped SyringeSelect->PTFE Correct Fail FAILURE: Swelling/Leaching Rubber->Fail TFAA attacks elastomer Action Positive Pressure Transfer (Ar/N2) PTFE->Action Success SUCCESS: Clean Transfer Action->Success

Figure 1: Critical decision path for selecting compatible transfer equipment to prevent contamination and equipment failure.

Module 3: Reaction Troubleshooting (Swern & Acylation)

Q: My Swern oxidation yields are variable (30-70%). I'm following the standard protocol.

A: This is the classic signature of hydrolyzed TFAA. In a TFAA-activated Swern, the anhydride reacts with DMSO to form the active trifluoroacetoxydimethylsulfonium species.[2]

If your TFAA contains water (hydrolyzed to TFA):

  • Stoichiometry Failure: You are adding less activator than calculated.

  • Mechanistic Failure: TFA protonates DMSO but does not efficiently form the reactive sulfonium salt required to oxidize the alcohol.

  • Side Reactions: Excess acid can catalyze Pummerer rearrangements of the sulfonium intermediate rather than the desired oxidation.

Q: The reaction mixture turned dark brown/black immediately. Is this normal?

A: No. A Swern should be colorless to pale yellow at


. Dark colors indicate decomposition, often caused by:
  • Temperature: Letting the mixture warm above

    
     before adding the amine base.
    
  • Moisture: Hydrolysis generates heat (exothermic), potentially causing localized warming that triggers decomposition.

Swern Activation Failure Pathway

Swern_Mechanism TFAA TFAA (Anhydride) Active Active Species (Sulfonium Salt) TFAA->Active + DMSO (-78°C) TFA TFA (Acid) TFAA->TFA + Water (Hydrolysis) Water Moisture (Contamination) DMSO DMSO Ketone Product (Carbonyl) Active->Ketone + Alcohol + Base NoRxn No Oxidation (Starting Material) TFA->NoRxn Protonates DMSO (No Activation) Alcohol Alcohol Substrate

Figure 2: Impact of moisture on the Swern Oxidation mechanism. Hydrolysis diverts the reagent to an inactive acid form.

Module 4: Purification & Safety

Q: My TFAA is hydrolyzed (


 acid). Can I fix it? 

A: Yes, via distillation over Phosphorus Pentoxide (


).
Note: If the bottle is old and heavily hydrolyzed, it is safer and more cost-effective to buy a fresh bottle than to attempt purification.

Purification Protocol:

  • Setup: Flame-dried glassware, short-path distillation head, inert atmosphere (

    
    ).
    
  • Drying Agent: Add

    
     (approx 5-10% w/w) to the crude TFAA. 
    
    
    
    reacts with TFA to regenerate the anhydride.
  • Process:

    • Stir the mixture for 2-3 hours at room temperature.

    • Distill at atmospheric pressure.

    • Collect fraction:

      
      .
      
    • Discard fraction:

      
       (This is mostly TFA).
      
  • Storage: Store immediately over activated 4Å molecular sieves (optional, but check compatibility) or simply in a tightly sealed, Parafilm-wrapped vessel in a desiccator.

Safety Critical:

  • Inhalation: TFAA hydrolyzes in the moisture of your respiratory tract to form acid. Always use in a fume hood.

  • Spills: Do not wipe with paper towels (fire risk/reaction). Neutralize with solid sodium bicarbonate or lime before cleanup.

References

  • Org. Synth. 1981, 60, 104. Trifluoroacetyl Triflate. (Describes purification of TFAA via P2O5 distillation).

  • Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron 1978 , 34, 1651–1660. (Mechanistic details of TFAA vs Oxalyl Chloride).

  • ThermoFisher Scientific. TFAA Safety Data Sheet (SDS). (Physical properties and hazards).[1][3][4][5]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009 . (Standard reference for drying agents and distillation).

Sources

Technical Support Center: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Workup & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers handling 3-Chlorocyclobutyl 2,2,2-trifluoroacetate . It prioritizes chemical stability, yield preservation, and mechanistic understanding of the trifluoroacetate (TFA) group's lability.

Executive Technical Summary

This compound is a sensitive electrophilic building block. Its handling requires a precise balance between removing reaction byproducts (often trifluoroacetic acid or amine salts) and preventing the premature hydrolysis of the trifluoroacetate ester.

Critical Stability Factors:

  • Hydrolysis Sensitivity: The electron-withdrawing

    
     group activates the carbonyl carbon, making TFA esters roughly 10,000 times more labile  to hydrolysis than standard acetates [1, 2]. Contact with aqueous base (even bicarbonate) must be minimized.
    
  • Thermal Volatility: While the molecular weight (~202.5 g/mol ) suggests moderate boiling points, cyclobutyl derivatives often exhibit higher vapor pressures than expected.

  • Elimination Risk: The 3-chloro substituent on the strained cyclobutane ring introduces a risk of

    
     elimination to form cyclobutenes under basic conditions.
    

Standard Operating Procedure (The "Golden Path")

This protocol assumes the compound was synthesized via Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride acylation of 3-chlorocyclobutanol.

Phase 1: Quench & Extraction

Objective: Stop the reaction without triggering ester hydrolysis.

  • Cool Down: Cool the reaction mixture to 0 °C .

  • The Acidic Quench:

    • Do NOT use basic aqueous solutions (e.g., NaHCO3) initially.

    • Add ice-cold water or 0.5 M HCl . The acidic environment protonates any amine bases (pyridine/TEA) used during acylation, trapping them in the aqueous phase, while stabilizing the TFA ester (which is more stable in acid than base) [1].

  • Extraction Solvent: Dilute with Dichloromethane (DCM) or Diethyl Ether (

    
    ) . DCM is preferred for its non-flammability and good solubility for halogenated esters.
    
Phase 2: Washing Sequence

Objective: Remove acid/base impurities.

  • Wash 1 (Amine Removal): Wash the organic layer with cold 1 M HCl . This ensures quantitative removal of pyridine/TEA as water-soluble hydrochloride salts.

  • Wash 2 (Acid Removal): Wash with cold water .

  • Wash 3 (The "Flash" Neutralization):

    • Critical Step: If you must neutralize residual acid, use cold saturated

      
       .
      
    • Technique: Shake for < 30 seconds and separate immediately. Prolonged exposure here is the #1 cause of yield loss via hydrolysis.

  • Wash 4 (Drying): Wash with saturated Brine to remove bulk water.

Phase 3: Isolation
  • Drying Agent: Use anhydrous

    
      (Sodium Sulfate). Avoid 
    
    
    
    (too basic).
  • Filtration: Filter off the desiccant.

  • Concentration: Rotary evaporate at < 30 °C bath temperature. Do not go below 20 mbar vacuum unless necessary, to prevent codistillation of the product.

Visual Workflows

Figure 1: Optimized Workup Flowchart

This decision tree guides you through the critical separation steps to maximize yield.

WorkupProcedure Reaction Reaction Mixture (R-OTFA + TFAA/Base) Quench Quench: Ice Water / 0.5M HCl (Temp < 5°C) Reaction->Quench Stop Reaction PhaseSep Phase Separation (Org: Product | Aq: Salts) Quench->PhaseSep AcidWash Wash: Cold 1M HCl (Removes Pyridine/TEA) PhaseSep->AcidWash Organic Layer BaseWash Wash: Cold NaHCO3 (Flash Wash < 30s) AcidWash->BaseWash Optional Neutralization Dry Dry: Na2SO4 & Filter BaseWash->Dry Immediate Separation Concentrate Concentrate: Rotavap (< 30°C, > 20 mbar) Dry->Concentrate

Caption: Step-by-step isolation pathway emphasizing pH control and temperature management to prevent ester cleavage.

Figure 2: Degradation Pathways (What to Avoid)

Understanding how the molecule breaks down helps you prevent it.

Degradation Product 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Hydrolysis Hydrolysis (Loss of TFA) Product->Hydrolysis Aqueous Base (pH > 8, t > 5 min) Elimination Elimination (Formation of Cyclobutene) Product->Elimination Strong Base / Heat Alcohol 3-Chlorocyclobutanol (Starting Material) Hydrolysis->Alcohol Olefin Cyclobutenyl Ester Elimination->Olefin

Caption: High-risk degradation pathways. The primary risk is base-catalyzed hydrolysis (red arrow).

Troubleshooting & FAQs

Category: Yield Loss & Hydrolysis

Q: I followed the procedure, but my yield is low and I see the alcohol starting material in NMR. What happened? A: You likely experienced Base-Catalyzed Hydrolysis .

  • Mechanism: The

    
     group makes the carbonyl highly electrophilic.[1] Even weak bases like bicarbonate (
    
    
    
    ) can attack the carbonyl if the contact time is too long or the temperature is too high [2].
  • Solution: Skip the bicarbonate wash entirely. Wash with water and brine only. If the product must be neutral, dry the organic layer over

    
     and then pass it through a small pad of silica gel (which acts as a weak acid) to remove residual amines.
    

Q: Can I use silica gel chromatography for purification? A: Generally, yes , but with caveats.

  • Risk: Silica is slightly acidic, which is usually safe for TFA esters. However, highly active silica can sometimes cause elimination of the chloride.

  • Recommendation: Use neutralized silica (pre-washed with 1%

    
     in hexane, though this risks hydrolysis if wet) or simply run a fast column using standard silica with non-polar eluents (Hexane/EtOAc). Avoid methanol in the eluent, as transesterification can occur [3].
    
Category: Volatility & Handling[2][3]

Q: My product disappeared on the rotavap. Is it volatile? A: Yes, moderately.

  • Data: While exact boiling points for the 3-chloro derivative are not standard, analogous cyclobutyl esters and alkyl trifluoroacetates (e.g., butyl trifluoroacetate, bp ~105 °C [4]) suggest this compound boils between 150–170 °C at atm.

  • Risk: Under high vacuum (< 5 mbar) and warm baths (> 40 °C), significant sublimation or co-distillation can occur.

  • Protocol: Keep the bath at 25–30 °C and vacuum > 20 mbar. Check the receiving flask distillate by TLC to ensure no product is being lost.

Category: Impurity Profile

Q: I see a doublet peak around 6.0 ppm in the 1H NMR. What is this? A: This is likely the Cyclobutene elimination product.

  • Cause: If you used a strong base (like NaOH or KOH) or heated the reaction excessively, the 3-chloro group can eliminate

    
     to form the double bond.
    
  • Prevention: Ensure reaction temperature stays low (< 0 °C for addition, RT for stirring) and use non-nucleophilic bases like Pyridine or 2,6-Lutidine rather than inorganic hydroxides.

Quantitative Data Reference

Table 1: Solvent & Reagent Compatibility
Reagent / SolventCompatibilityNotes
Water (Neutral) Good Stable at low temp. Slow hydrolysis over days.
0.5 M HCl Excellent Preferred quench. Stabilizes ester; removes amines.
Sat. NaHCO3 Poor / Risky Causes rapid hydrolysis if > 5 mins or > 10°C.
Methanol / Ethanol Avoid Causes transesterification to Methyl/Ethyl Trifluoroacetate [3].
DCM / Chloroform Excellent Good solubility; no reactivity.
Silica Gel Moderate Safe for flash chromatography; avoid prolonged contact.

References

  • Fernandez, M. A., & De Rossi, R. H. (1997). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry.

  • Guthrie, J. P. (1973). Hydrolysis of esters of trifluoroacetic acid. Canadian Journal of Chemistry.

  • Stauffer, F., & Neier, R. (2000).[2] Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid (Discusses TFA lability and transesterification). Organic Letters.

  • NIST Chemistry WebBook. Butyl trifluoroacetate Thermochemical Data. National Institute of Standards and Technology.[3][4]

Sources

byproduct formation in the chlorination of cyclobutanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Process Research Teams Subject: Troubleshooting Selectivity and Stability in Cyclobutanone Chlorination

Executive Summary: The "Strain" Factor

Welcome to the technical support hub. If you are here, you are likely experiencing one of two failures: your product is over-chlorinated (selectivity loss), or your ring has opened (scaffold destruction).

Cyclobutanone is not a typical ketone. With a ring strain energy of approximately 26 kcal/mol , it is a "loaded spring." Standard chlorination protocols used for cyclohexanone often fail here because the introduction of an electron-withdrawing chlorine atom at the


-position destabilizes the ring further, making it highly susceptible to nucleophilic attack and subsequent ring cleavage.

This guide prioritizes kinetic control and acid-mediated pathways to preserve ring integrity.

Part 1: The Selectivity Crisis (Mono- vs. Di-chlorination)

User Issue: "I am targeting 2-chlorocyclobutanone, but I consistently isolate significant amounts of 2,2-dichlorocyclobutanone or 2,4-dichlorocyclobutanone."

The Mechanism of Failure

The first chlorine atom installed increases the acidity of the remaining


-proton on the same carbon (geminal) due to the inductive effect (

). Under basic conditions or uncontrolled acidic conditions, the mono-chlorinated product enolizes faster than the starting material, leading to a "runaway" reaction.
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Reagent Sulfuryl Chloride (

)
Provides better stoichiometric control than

gas. The reaction is slower, allowing for better mixing and less local concentration hotspots.
Stoichiometry 0.95 equiv. Never use excess. Starve the reaction of the chlorinating agent to leave ~5% starting material (SM), which is easier to separate than the dichloro byproduct.
Solvent Dichloromethane (DCM) Non-nucleophilic. Avoid ethers (peroxide risk/cleavage) or alcohols (hemiketal formation/ring opening).
Temperature -10°C to 0°C Suppress the rate of the second enolization.
Recommended Workflow:

Method
  • Dissolve cyclobutanone (1.0 equiv) in anhydrous DCM (0.5 M).

  • Cool to -10°C under

    
    .
    
  • Add

    
     (0.95 equiv) dropwise over 60 minutes.
    
    • Critical: If the yellow color of

      
       persists, stop addition . This indicates the enolization is too slow, and free chlorinating agent is building up.
      
  • Warm to room temperature only after the yellow color fades.

  • Quench: Pour into saturated

    
    . Do not use strong base (NaOH).
    
Part 2: The "Disappearing Product" (Ring Opening & Rearrangement)

User Issue: "My GC-MS shows the product mass, but after workup, I isolate a linear ester or acid. The ring is gone."

The Mechanism of Failure

This is the most dangerous pitfall. Cyclobutanones are prone to two distinct ring-opening pathways depending on pH:

  • Acid-Catalyzed Cleavage: Water or alcohols attack the carbonyl, and the ring opens to relieve strain, forming

    
    -chlorobutyric acid derivatives.
    
  • Favorskii Rearrangement (Base-Mediated): If you use base (alkoxides/hydroxides) to generate an enolate, the

    
    -chlorocyclobutanone forms a bicyclic cyclopropanone intermediate, which then opens to a ring-contracted cyclopropane derivative (Favorskii product) or cleaves linearly.[1]
    
Visualizing the Failure Pathways

Cyclobutanone_Pathways Start Cyclobutanone Enol Enol Intermediate Start->Enol Acid Cat. MonoCl 2-Chlorocyclobutanone (Target) Enol->MonoCl + Cl+ source DiCl 2,2-Dichlorocyclobutanone (Over-reaction) MonoCl->DiCl Excess Cl+ / Fast Enolization RingOpen Linear Ester/Acid (Nucleophilic Attack) MonoCl->RingOpen H2O/ROH (Acidic Workup) Favorskii Cyclopropane Derivative (Favorskii Rearrangement) MonoCl->Favorskii Base (Alkoxides)

Caption: Figure 1. Reaction network showing the target pathway (Green) versus competitive byproduct pathways (Red/Yellow) driven by ring strain and pH conditions.

Troubleshooting Protocol

Q: Can I use NaH or LDA to make the enolate and quench with NCS? A: NO. Generating a hard enolate of cyclobutanone is risky. Upon chlorination, the resulting


-haloketone is extremely reactive toward any nucleophile (even the enolate of the starting material).
  • Solution: Stick to acid-catalyzed mechanisms (NCS/p-TsOH or

    
    ).
    

Q: I see "Favorskii" products. How do I stop this? A: Eliminate strong bases. The Favorskii rearrangement proceeds via a cyclopropanone intermediate.[2] This requires an


-proton removal by a base.[1][2]
  • Fix: If you must use NCS, use catalytic p-Toluenesulfonic acid (p-TsOH) instead of base.

Part 3: Advanced Reagent Selection Guide

For researchers requiring high precision or enantioselectivity, standard


 may be too harsh.
ReagentMechanismProsCons

Ionic/AcidicHigh atom economy; Scalable; Cheap.Can cause acid-catalyzed ring opening if wet.
NCS / p-TsOH IonicMilder; Solid reagent (easier handling); No gas evolution.Succinimide byproduct can be hard to remove without aqueous wash (hydrolysis risk).

/

OxidativeHighly selective for mono-chlorination.Heterogeneous; Requires high catalyst loading; Difficult workup.
TCCA (Trichloroisocyanuric acid) IonicVery rapid chlorination.Too reactive for strained rings; often leads to runaway exotherms.
Part 4: Stability & Storage (The "Silent Killer")

User Issue: "I isolated the product pure, but after a week in the fridge, it turned black/acidic."


-Chlorocyclobutanones are essentially alkylating agents . They will alkylate their own container seals or react with trace moisture to generate HCl, which autocatalytically destroys the ring.

Storage Protocol:

  • Stabilizer: Add a trace of acid scavenger if compatible (e.g., solid

    
     or a non-nucleophilic buffer) only if the product is not base-sensitive (see Favorskii warning). A better approach is storage over activated 4Å Molecular Sieves .
    
  • Solvent: Store as a dilute solution in Benzene or DCM rather than neat oil.

  • Temperature: -20°C or lower.

  • Container: Silylated glass vials (to prevent surface acidity of glass from initiating decomposition).

References
  • Preparation of Cyclobutanone: Krumpolc, M.; Rocek, J. "Cyclobutanone."[3] Organic Syntheses, 1981 , 60, 20. [Link]

  • Mechanism of Ring Opening (Favorskii): Casarrubios, L.; Perez, J. A.; Sordo, J. A. "Calculation of Gas-Phase Reaction Paths and Solvation Effects on the Molecular Mechanism for the Transposition of the

    
    -Chlorocyclobutanone." Journal of the American Chemical Society, 1997 , 119(8), 1941–1947.[4]
    [Link]
    
  • Alpha-Chlorination with Sulfuryl Chloride: Wyman, D. P.; Kaufman, P. R. "The Reaction of Sulfuryl Chloride with Ketones." The Journal of Organic Chemistry, 1964 , 29(7), 1956–1960. [Link]

  • Ring Expansion/Opening Risks: Salaun, J. "Cyclobutane derivatives in organic synthesis." Chemical Reviews, 1989 , 89(5), 1247–1270. [Link]

  • Use of NCS for Chlorination: Garg, N. K. et al. "Chlorination of Ketones."[5] Organic Letters, 2016 , 18(1), 108–111.[5] (Contextual reference for NCS reactivity). [Link]

Sources

Technical Support Center: Catalyst Stability in Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Current Wait Time: 0 minutes Ticket ID: FL-CAT-DEACT-001 Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Fluorination Catalyst Support Hub. Fluorination is notoriously difficult due to the high electronegativity of fluorine, the strength of the H-F bond, and the corrosive nature of reagents. This guide moves beyond basic chemistry to address the kinetic and thermodynamic failure modes of your catalyst.

We have divided this support guide into three modules based on reactor type and chemistry.

Module 1: Homogeneous Catalysis (Pd, Ni, Ag Systems)

Target Audience: Medicinal Chemistry & Fine Chemical Synthesis

Common Issue: Reaction stalls at 30-50% conversion; black precipitate observed. Diagnosis: Catalyst decomposition (formation of Pd-black) or Ligand Oxidation.

Troubleshooting Q&A

Q: My Pd-catalyzed Ar-F coupling (Buchwald/Ritter type) stops halfway. Adding more catalyst doesn't restart it. Why? A: You are likely experiencing Product Inhibition or Ligand Scavenging , not just simple catalyst death.

  • The Mechanism: In Pd-catalyzed fluorination, the reductive elimination of C-F is the turnover-limiting step. The resulting Pd(0) species is highly unstable. If the phosphine ligand (e.g., BrettPhos) is oxidized by trace oxidants or displaced by the highly coordinating fluoride product, the Pd centers aggregate into inactive Pd-black (sintering) [1, 2].

  • The Fix:

    • Check Ligand/Pd Ratio: Increase ligand loading to 1.5:1 or 2:1 relative to Pd. Excess ligand stabilizes the Pd(0) intermediate.

    • Add a "Dummy" Ligand: In some Ni-systems, adding a sacrificial ligand (like styrene) can stabilize the low-valent metal center.

Q: I see a white crust forming on my stir bar, and reactivity drops. Is this catalyst poisoning? A: This is likely surface passivation by inorganic salts, specifically AgCl or KF, depending on your fluoride source.

  • The Mechanism: Many protocols use AgF or CsF. As the reaction proceeds, insoluble salts (AgBr, AgCl, or CsOTf) precipitate. If they coat the active catalyst or the fluoride source surface, the heterogeneous interaction stops.

  • The Fix:

    • Sonication: Briefly sonicate the reaction mixture (if stable) to break up the crust.

    • Phase Transfer: Add a phase transfer catalyst (e.g., 18-crown-6 for KF, or a bulky ammonium salt) to solubilize the fluoride, bypassing the surface passivation issue [3].

Module 2: Heterogeneous Gas-Phase Fluorination (Cr, Al Oxides)

Target Audience: Process Chemistry & Industrial Manufacturing (HFCs/HFOs)

Common Issue: Gradual loss of conversion over 50+ hours; increase in reactor pressure drop. Diagnosis: Coking (Carbon deposition) or Sintering.

Troubleshooting Q&A

Q: Our Cr2O3 catalyst activity is drifting down. Is it leaching? A: In gas-phase hydrofluorination, Coking is the primary suspect, followed by Sintering .

  • The Mechanism: Organic substrates polymerize on the acidic sites of the catalyst, forming a graphitic "coke" layer that physically blocks pores. High temperatures (>350°C) required for activation can also cause the catalyst surface area to collapse (sintering) [4, 5].

  • The Fix (Regeneration Protocol):

    • Step 1: Switch feed to inert gas (N2) to purge organics.

    • Step 2: Introduce dilute Air/O2 (1-2%) at 300-350°C.

    • Step 3: Monitor CO2 evolution. Stop when CO2 levels drop to baseline. Warning: Exotherms during this step can permanently sinter the catalyst.

Q: We detect Cr in the downstream scrubber. Is the catalyst dissolving? A: Yes, this is HF-mediated Leaching .

  • The Mechanism: Anhydrous HF can react with metal oxides to form volatile metal fluorides or oxyfluorides (e.g., CrO2F2), especially if moisture is present.

  • The Fix: Ensure feed streams are strictly anhydrous (<10 ppm H2O). Moisture accelerates the formation of volatile corrosive species.

Module 3: Oxidative Fluorination (C-H Activation)

Target Audience: Academic & Early Discovery

Common Issue: Rapid bleaching of catalyst color; zero conversion. Diagnosis: Oxidative degradation of the ligand framework.

Troubleshooting Q&A

Q: My Mn-porphyrin catalyst loses color within 10 minutes of adding Selectfluor. A: The oxidant is attacking the catalyst ligand instead of the substrate.

  • The Mechanism: Electrophilic fluorinating agents (Selectfluor, NFSI) are strong oxidants. They can fluorinate the porphyrin/ligand ring, destroying the aromaticity and the metal binding site [6].

  • The Fix:

    • Slow Addition: Syringe pump addition of the oxidant to keep its instantaneous concentration low.

    • Ligand Armor: Switch to electron-deficient ligands (e.g., fluorinated porphyrins) which are more resistant to oxidative attack.

Visual Diagnostics
Diagram 1: The "Stalled Reaction" Decision Tree

Use this workflow to diagnose why your homogeneous fluorination stopped.

StalledReaction Start Symptom: Reaction Stalls (< 50% Conv.) AddCat Test: Add Fresh Catalyst Start->AddCat Resumes Reaction Resumes? AddCat->Resumes YesResumes Diagnosis: Catalyst Death (Ligand Oxidation or Pd-Black) Resumes->YesResumes Yes NoResumes Test: Add Fresh Substrate Resumes->NoResumes No SubResumes Reaction Resumes? NoResumes->SubResumes YesSub Diagnosis: Substrate Depletion or Side Reaction SubResumes->YesSub Yes NoSub Diagnosis: Product Inhibition or Poisoning by Byproducts SubResumes->NoSub No

Caption: Diagnostic logic flow to distinguish between catalyst deactivation, substrate consumption, and product inhibition.

Diagram 2: Deactivation Mechanisms in Fluorination

Understanding the root cause of failure.

Deactivation Root Fluorination Catalyst Deactivation Thermal Thermal/Sintering Root->Thermal Chemical Chemical Poisoning Root->Chemical Mechanical Mechanical/Fouling Root->Mechanical T1 Pd-Black Aggregation (Homogeneous) Thermal->T1 T2 Surface Area Collapse (Heterogeneous) Thermal->T2 C1 Ligand Oxidation (by Selectfluor/NFSI) Chemical->C1 C2 HF Corrosion/Leaching Chemical->C2 M1 Coking (Carbon Deposition) Mechanical->M1 M2 Salt Crust Formation (AgCl/KF) Mechanical->M2

Caption: Taxonomy of failure modes specific to fluorination chemistry.

Experimental Protocols
Protocol A: The "Same Excess" Experiment (Homogeneous)

Use this to confirm catalyst stability vs. product inhibition.

  • Run 1 (Standard): 1.0 equiv Substrate + 1.2 equiv Fluorinating Agent + 5% Cat. Measure initial rate (

    
    ).
    
  • Run 2 (Product Doped): 1.0 equiv Substrate + 1.2 equiv Fluorinating Agent + 5% Cat + 0.5 equiv Product .

  • Analysis:

    • If

      
      : No product inhibition.
      
    • If

      
      : Product inhibition is the cause of the stall, not catalyst death.
      
Protocol B: Industrial Catalyst Regeneration (Heterogeneous Cr2O3)

Standard operating procedure for decoking.

Step Gas Feed Temp (°C) Duration Purpose
1 N2 (100%) 300 2 hrs Desorb volatile organics
2 N2 (98%) + Air (2%) 320 4 hrs Controlled burn of coke
3 N2 (90%) + Air (10%) 350 2 hrs Deep clean (watch exotherm!)

| 4 | HF (Anhydrous) | 300 | 2 hrs | Re-fluorination of surface |

References
  • Watson, D. A., et al. (2009). "Formation of Ar–F Bonds via Copper-Catalyzed Fluorination." Science, 325(5948), 1661–1664.

  • Lee, H. G., et al. (2012). "Pd-Catalyzed Fluorination of Aryl Triflates: Mechanistic Elucidation." Journal of the American Chemical Society, 134(6), 2741–2746.

  • Furuya, T., et al. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477.

  • Ahmad, S., et al. (2018). "Catalytic Fluorination of Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst." Topics in Catalysis.

  • Patent US10363549B2. "Chromium oxyfluoride catalysts having high fluorination activity."[1]

  • Groves, J. T. (2010). "High-valent iron in chemical and biological oxidations." Journal of Inorganic Biochemistry, 100(4), 434-447.

Sources

Validation & Comparative

Optimizing Cyclobutyl Electrophiles: A Comparative Guide to 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the cyclobutane ring has emerged as a critical bioisostere for phenyl rings and alkyl chains, offering unique vectors for conformational restriction. However, installing 1,3-disubstituted cyclobutanes remains synthetically challenging due to ring strain and the difficulty of differentiating two electrophilic sites.

This guide compares 3-Chlorocyclobutyl 2,2,2-trifluoroacetate (3-Cl-CB-TFA) against the industry-standard 3-Chlorocyclobutyl Tosylate (3-Cl-CB-OTs) and other electrophilic alternatives. While the tosylate is the historical "gold standard" for synthesizing bicyclo[1.1.0]butanes (BCBs) and 3-substituted cyclobutanes, the trifluoroacetate variant offers distinct advantages in atom economy, synthesis speed, and purification , albeit with specific handling requirements regarding moisture sensitivity.

Chemical Profile: this compound

Compound Identity:

  • CAS: 1909286-49-2 (Generic/Isomer mix)

  • Structure: A cyclobutane ring bearing a chlorine atom at position 3 and a trifluoroacetate ester at position 1.

  • Role: Bifunctional electrophile; precursor to bicyclo[1.1.0]butanes.

Mechanism of Action: The molecule possesses two leaving groups with distinct reactivity profiles:

  • Trifluoroacetate (OTFA): A "good" leaving group (

    
     of conjugate acid 
    
    
    
    ), significantly more reactive than acetate but less reactive than tosylate (
    
    
    of TsOH
    
    
    ). It is susceptible to solvolysis and nucleophilic attack.
  • Chloride (Cl): A "moderate" leaving group. On a cyclobutane ring, direct

    
     displacement is sterically retarded by the puckered ring conformation.
    
Strategic Utility

The primary utility of 3-Cl-CB-TFA lies in its ability to undergo 1,3-elimination to form bicyclo[1.1.0]butane (BCB) , a strain-release motif used to covalently tag cysteine residues in proteins or to access 1,1,3-trisubstituted cyclobutanes.

G Figure 1: Divergent reactivity of 3-Cl-CB-TFA to Bicyclobutanes. Start 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Inter Carbanion Formation (α to Cl or OTFA) Start->Inter Deprotonation Base Base (e.g., NaH, LiHMDS) BCB Bicyclo[1.1.0]butane (Strain-Release Scaffold) Inter->BCB 1,3-Elimination (-TFA salt) Subst 3-Substituted Cyclobutanes BCB->Subst Nucleophilic Strain Release

Comparative Analysis: TFA vs. Tosylate vs. Halides[1]

The choice of electrophile dictates the yield, purification strategy, and safety profile of your synthesis.

Comparison Matrix
Feature3-Cl-CB-TFA (Trifluoroacetate)3-Cl-CB-OTs (Tosylate)1,3-Dichlorocyclobutane
Leaving Group Ability High (

vs OAc)
Very High (

vs OAc)
Moderate (requires heat/catalyst)
Synthesis 1 Step: Alcohol + TFAA (Instant)1 Step: Alcohol + TsCl (Hours)Direct halogenation (Non-selective)
Purification Distillation / Aqueous WashRecrystallization / ColumnDistillation
Atom Economy High (LG Mass: 113 Da)Low (LG Mass: 171 Da)High (LG Mass: 35 Da)
Stability Moisture Sensitive (Hydrolyzes)Stable SolidStable Liquid
Primary Application BCB Synthesis, in situ generationBCB Synthesis (Standard)Radical precursors
Detailed Technical Analysis
1. Synthesis & Throughput (Winner: TFA)
  • Tosylate: Synthesis requires TsCl, pyridine, and DMAP. Post-reaction workup involves removing pyridine salts and excess TsCl. The product is often a solid that requires recrystallization.

  • Trifluoroacetate: Synthesis involves treating 3-chlorocyclobutanol with Trifluoroacetic Anhydride (TFAA). The reaction is often quantitative within minutes. Byproducts are TFA (volatile) and excess TFAA (volatile).

    • Advantage:[1][2][3][4][5] The crude mixture can often be concentrated and used directly in the next step ("telescoped" synthesis), minimizing handling of toxic alkylating agents.

2. Reactivity in Elimination (Winner: Tie/Context Dependent)

To form bicyclo[1.1.0]butane, a base (e.g., NaH, PhLi) removes the proton at C3 (alpha to Chlorine). The resulting carbanion displaces the leaving group at C1.

  • Tosylate: The superior leaving group ability of OTs ensures rapid ring closure even at low temperatures (-78°C).

  • Trifluoroacetate: While a poorer leaving group than OTs, the OTFA group is sufficiently labile for intramolecular displacement. However, strong nucleophilic bases (e.g., organolithiums) might attack the carbonyl of the TFA ester (side reaction: ketone formation) rather than acting as a base.

    • Recommendation: Use non-nucleophilic bases (NaH, LiHMDS) with the TFA derivative.

3. Stability & Storage (Winner: Tosylate)
  • TFA derivatives are essentially "activated esters." Exposure to atmospheric moisture hydrolyzes them back to the alcohol and TFA. They must be stored under inert gas in a freezer.

  • Tosylates are generally crystalline solids stable at room temperature for months.

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the reagent in situ or for immediate use.

Reagents:

  • 3-Chlorocyclobutanol (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve 3-chlorocyclobutanol in anhydrous DCM (0.5 M) under

    
     atmosphere.
    
  • Cool the solution to 0°C.

  • Add TFAA dropwise via syringe. (No base is strictly required, but 1.5 equiv of pyridine can be added to scavenge TFA if acid-sensitivity is a concern).

  • Stir at 0°C for 30 minutes. Monitor by TLC (the alcohol spot will disappear; the ester is less polar).

  • Workup: Concentrate the solvent in vacuo (rotary evaporator) at low temperature (<30°C).

  • Purification: The residue is typically >95% pure and can be used directly. If necessary, rapid filtration through a short plug of silica (eluting with Hexanes/EtOAc) can be performed, but avoid prolonged exposure to silica (acidic).

Protocol B: Synthesis of Bicyclo[1.1.0]butane (BCB)

Comparative method using the TFA derivative.

Reagents:

  • This compound (from Protocol A)

  • Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil)

  • THF (anhydrous)

Procedure:

  • Suspend NaH in anhydrous THF (0.2 M) at 0°C under Argon.

  • Add a solution of this compound in THF dropwise.

  • Observation: Gas evolution (

    
    ) will occur.
    
  • Warm to Room Temperature and stir for 2-4 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with Pentane or Diethyl Ether (BCBs are volatile!).

  • Analysis: BCBs are unstable to acid and heat. Analyze by NMR immediately or use in the subsequent "strain-release" coupling step without isolation.

Decision Guide: When to use Which?

DecisionTree Figure 2: Reagent Selection Decision Tree Start Start: Need Cyclobutyl Electrophile Q1 Is the target a Bicyclobutane (BCB)? Start->Q1 Q2 Do you need to store the reagent? Q1->Q2 Yes Res_Cl Use 1,3-Dichlorocyclobutane (Radical chemistry only) Q1->Res_Cl No (Radical/Other) Q3 Is the downstream chemistry compatible with Sulfonates? Q2->Q3 No (Immediate use) Res_OTs Use 3-Cl-CB-OTs (Stable, Standard Protocol) Q2->Res_OTs Yes (Long term storage) Res_TFA Use 3-Cl-CB-TFA (Fast synthesis, telescoping) Q3->Res_TFA Yes Q3->Res_OTs No (Need highest reactivity)

References

  • Mykhailiuk, P. K. (2019). Bicyclo[1.1.0]butanes: Synthesis, Properties, and Application in Drug Discovery. Chemical Reviews , 119(14), 8497-8524. Link

  • Qin, T., et al. (2020). Strain-Release Amination of Bicyclo[1.1.0]butanes. Science , 368(6490), 536-540. Link

  • Wiberg, K. B., & Lampman, G. M. (1966). Bicyclo[1.1.0]butane. Tetrahedron Letters , 7(19), 2173-2176. Link

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. Chemical Reviews , 62(1), 1-105. (Foundational text on Leaving Group ability: OTs vs TFA). Link

  • Enamine Ltd. (2024). Cyclobutane Building Blocks Catalog. (Source of commercial availability data). Link

Sources

Alternative Reagents to 3-Chlorocyclobutyl 2,2,2-trifluoroacetate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chlorocyclobutyl 2,2,2-trifluoroacetate is a specialized electrophilic building block used primarily in medicinal chemistry to introduce the 3-chlorocyclobutyl moiety . This motif is increasingly valued as a bioisostere for alkyl or phenyl groups, offering improved metabolic stability and defined vectors for structure-activity relationship (SAR) exploration.

While the trifluoroacetate (TFA) ester offers a unique balance of reactivity and volatility, it is not always the optimal choice for every synthetic campaign due to cost, moisture sensitivity, or specific reactivity requirements.

This guide objectively compares the TFA ester against its primary functional alternatives: Sulfonates (Mesylates/Tosylates) , Halides , and Direct Alcohol Activation (Mitsunobu) .

The Benchmark: this compound

This reagent functions as an activated ester where the trifluoroacetate group serves as the leaving group (


).
  • Mechanism: Nucleophilic Substitution (

    
    ).
    
  • Leaving Group (

    
    ):  Trifluoroacetate anion (
    
    
    
    ).
    
    
    of conjugate acid
    
    
    .
  • Key Characteristic: The TFA group is a moderate leaving group—better than an acetate but significantly less reactive than a triflate or tosylate. This "Goldilocks" reactivity allows for controlled alkylation of sensitive nucleophiles without immediate elimination or polymerization.

Why use it?
  • Volatility: Unlike tosylates (solids/oils), TFA esters are often volatile liquids, allowing purification by distillation rather than crystallization.

  • Atom Economy: The leaving group mass (113 Da) is lower than Tosyl (155 Da) or Triflate (149 Da).

  • Solubility: Highly soluble in non-polar organic solvents (DCM, Toluene).

Primary Alternatives: Technical Comparison

Alternative A: Sulfonate Esters (Mesylates / Tosylates)

Reagents: 3-Chlorocyclobutyl methanesulfonate (Ms) or p-toluenesulfonate (Ts).

  • Chemistry: The standard "activated alcohol" approach.

  • Reactivity: High . Sulfonates are excellent leaving groups (

    
     of conjugate acid 
    
    
    
    ).
  • Pros:

    • Rapid reaction rates, often proceeding at room temperature.

    • Crystalline solids (Tosylates) are easy to weigh and handle if stable.

  • Cons:

    • Instability: Cyclobutyl sulfonates are prone to homoallylic rearrangement (ring contraction to cyclopropylcarbinyl species) or elimination to cyclobutene upon storage or heating.

    • Purification: Silica chromatography can degrade them; recrystallization is required.

Alternative B: Cyclobutyl Halides (Bromides / Iodides)

Reagents: 3-Chlorocyclobutyl bromide or iodide.

  • Chemistry: Classical alkylation.

  • Reactivity: Moderate to High (I > Br > TFA > Cl).

  • Pros:

    • Robustness: Far more stable to hydrolysis than TFA esters or sulfonates. Can be stored for long periods.

    • Availability: Often cheaper per gram.

  • Cons:

    • Elimination Risk: Under basic alkylation conditions, the risk of

      
       elimination to form 3-chlorocyclobutene is higher compared to the TFA ester.
      
    • Finkelstein Requirement: Chlorides often require activation with NaI (Finkelstein conditions) to react efficiently.

Alternative C: Direct Alcohol Activation (Mitsunobu Protocol)

Reagents: 3-Chlorocyclobutanol +


 + DIAD/DEAD.
  • Chemistry: In-situ activation of the alcohol oxygen.

  • Reactivity: Driven by the formation of phosphine oxide.

  • Pros:

    • Stereocontrol: Proceeds with complete inversion of configuration (Walden inversion). If you start with cis-3-chlorocyclobutanol, you get the trans-product.

    • One-Pot: No need to isolate an intermediate alkylating agent.

  • Cons:

    • Atom Economy: Very poor. Generates stoichiometric phosphine oxide and hydrazine byproducts which complicate purification.

    • Nucleophile Limit: Restricted to nucleophiles with

      
       (phenols, imides, sulfonamides). Poor for aliphatic amines.
      

Comparative Data Analysis

The following table summarizes the performance characteristics of the TFA ester versus its alternatives in a standard alkylation of a secondary amine (e.g., morpholine).

FeatureTFA Ester (Benchmark)Mesylate (Ms) Bromide (Br) Mitsunobu (OH)
Reactivity (

)
Moderate (10)Very High (100)High (50)N/A (In-situ)
Leaving Group Stability Low (Hydrolysis sensitive)Low (Thermal instability)High (Stable)N/A
Elimination Side-Rxn LowModerateHighLow
Stereochemistry Inversion (

)
Inversion (

)
Inversion (

)
Strict Inversion
Purification Ease DistillationRecrystallizationDistillation/ColumnDifficult (POPh3 removal)
Atom Economy GoodModerateGoodPoor

Experimental Protocols

Protocol A: Synthesis & Use of 3-Chlorocyclobutyl Mesylate (Alternative)

Use this when higher reactivity is required than the TFA ester provides.

Step 1: Mesylation

  • Charge a flask with 3-chlorocyclobutanol (1.0 equiv) and DCM (10 V).

  • Cool to 0 °C. Add Triethylamine (

    
    , 1.5 equiv).
    
  • Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv). Exothermic.

  • Stir at 0 °C for 2 h. Monitor by TLC (Alcohol disappearance).

  • Quench: Add saturated

    
    . Separate layers.
    
  • Workup: Wash organic layer with brine, dry over

    
    , concentrate < 30 °C  (Heat sensitive!). Use immediately.
    

Step 2: Alkylation

  • Dissolve Nucleophile (e.g., amine) in Acetonitrile (

    
    ).
    
  • Add

    
     (2.0 equiv).
    
  • Add crude 3-chlorocyclobutyl mesylate (1.2 equiv).

  • Heat to 50 °C for 4–12 h.

  • Filter solids, concentrate, and purify by column chromatography.

Protocol B: Mitsunobu Reaction (Direct Alcohol Use)

Use this for phenols or acidic nitrogen nucleophiles to ensure stereochemical inversion.

  • Charge flask with 3-chlorocyclobutanol (1.0 equiv), Nucleophile (1.0 equiv), and Triphenylphosphine (

    
    , 1.2 equiv) in THF.
    
  • Cool to 0 °C.

  • Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv).

  • Allow to warm to RT and stir overnight.

  • Concentrate and triturate with

    
    /Hexane to precipitate 
    
    
    
    . Filter.
  • Purify filtrate via silica gel chromatography.

Decision Framework (Visualization)

The following diagram illustrates the logical pathway for selecting the appropriate reagent based on nucleophile type and stereochemical requirements.

ReagentSelection Start Start: Choose Reagent for 3-Chlorocyclobutyl Installation NucType What is your Nucleophile? Start->NucType Amine Aliphatic Amine (Basic, pKa > 11) NucType->Amine Basic Phenol Phenol / Imide / Sulfonamide (Acidic, pKa < 11) NucType->Phenol Acidic Reactivity Is the Nucleophile Sterically Hindered? Amine->Reactivity Stereo Is Stereochemistry Critical? (e.g., pure cis/trans needed) Phenol->Stereo Mitsunobu OPTION C: Mitsunobu (Direct Alcohol + PPh3/DIAD) Ensures Inversion Stereo->Mitsunobu Yes (Inversion required) TFA_Ester BENCHMARK: TFA Ester (Balanced Reactivity, Volatile) Stereo->TFA_Ester No (Mixture ok) Mesylate OPTION A: Mesylate/Tosylate (High Reactivity, Unstable) Reactivity->Mesylate Yes (Needs Kick) Reactivity->TFA_Ester No (Standard) Halide OPTION B: Bromide/Iodide (Stable, Robust, Slower) TFA_Ester->Halide If TFA ester degrades/hydrolyzes

Caption: Logical decision tree for selecting the optimal 3-chlorocyclobutyl donor based on nucleophile acidity and steric constraints.

References

  • Nucleophilic Substitution Mechanisms : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

  • Leaving Group Abilities in Cyclobutanes : Wiberg, K. B., et al. "Solvolysis of Cyclobutyl and Cyclopropylcarbinyl Derivatives." Journal of the American Chemical Society. Link

  • Mitsunobu Reaction Protocols : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • TFA Esters in Synthesis : "Trifluoroacetic Acid and Derivatives." Encyclopedia of Reagents for Organic Synthesis (EROS). Link

  • Cyclobutyl Bioisosteres : "Cyclobutane in Drug Discovery." Journal of Medicinal Chemistry. Link

Structural Validation of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated motifs for medicinal chemistry, the precise stereochemical assignment of cyclobutane derivatives is a critical, yet often underestimated, challenge. 3-Chlorocyclobutyl 2,2,2-trifluoroacetate represents a class of conformationally mobile, low-melting intermediates where traditional spectroscopic methods (NMR) frequently yield ambiguous results regarding ring puckering and relative stereochemistry (cis vs. trans).

This guide delineates the validation of this structure using in situ cryocrystallography (the gold standard) compared to NMR and Computational (DFT) alternatives. It provides a blueprint for researchers to transition from ambiguous solution-state data to definitive solid-state structural certainty.

The Structural Challenge: Why X-Ray?

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1] For 1,3-disubstituted cyclobutanes, this creates a dynamic equilibrium in solution where the ring flips rapidly, averaging NMR signals.

The Ambiguity Matrix
FeatureSolution State (NMR)Solid State (X-Ray)
Ring Conformation Rapidly equilibrating (Time-averaged)Frozen in global/local minimum
Stereochemistry Inferred from

coupling (Karplus)
Direct visualization of atomic positions
Electronic Effects Inductive effects obscured by solventPrecise bond lengths (C-Cl, C-O)
Certainty Medium (Model dependent)High (Absolute proof)

Comparative Analysis of Validation Methods

Method A: Nuclear Magnetic Resonance (NMR)

Status: Routine Screening Tool Mechanism: 1D (


H, 

C,

F) and 2D (NOESY/COSY). Limitations:
  • Signal Averaging: The rapid "wing-flapping" of the cyclobutane ring averages the chemical shifts of axial and equatorial protons.

  • NOE Unreliability: In small, symmetric rings, Nuclear Overhauser Effect (NOE) signals can be weak or misleading due to the similar spatial distances in both cis and trans isomers during ring inversion.

Method B: DFT Computational Modeling

Status: Predictive Support Mechanism: Geometry optimization (e.g., B3LYP/6-31G*) to predict lowest energy conformers. Limitations:

  • Phase Discrepancy: Gas-phase calculations often fail to account for packing forces or solvation effects that stabilize specific conformers in reality.

Method C: In Situ X-Ray Crystallography (Recommended)

Status: Definitive Validation Mechanism: Diffraction of X-rays by a single crystal grown directly from the liquid phase. Advantage: Provides the puckering angle (


) , exact bond lengths (critical for the electron-withdrawing trifluoroacetate group), and unambiguous relative stereochemistry.

Experimental Protocol: In Situ Cryocrystallography

Since this compound is likely a liquid or low-melting solid at ambient conditions, standard crystallization is impossible. We utilize the Optical Heating and Crystallization Device (OHCD) technique.

Phase 1: Sample Encapsulation
  • Capillary Selection: Draw the neat liquid into a 0.3 mm diameter Lindemann glass or amorphous PET capillary.

  • Sealing: Flame-seal both ends, ensuring a liquid column length of ~10 mm. Centrifuge to remove air bubbles.

  • Mounting: Mount the capillary on a standard goniometer head using a magnetic base.

Phase 2: Nucleation and Growth (The OHCD Method)

Note: This process uses a focused IR laser to create a molten zone, allowing controlled crystallization.

  • Flash Cooling: Rapidly cool the sample stream to 100 K (using liquid nitrogen cryostat) to form a polycrystalline or amorphous glass.

  • Zone Melting: Apply the IR laser to melt a small zone of the sample.

  • Zone Refinement: Slowly translate the capillary through the laser focus. The interface between the melt and the solid allows a single seed crystal to propagate.

  • Annealing: Once a single domain is isolated, cycle the temperature slightly below the melting point (

    
     K) to reduce mosaicity and improve crystal quality.
    
Phase 3: Data Collection
  • Beamline: Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to maximize intensity accuracy, crucial for detecting light atoms (C, O, F) in the presence of Chlorine.

Visualization: The Crystallization Workflow

G Start Liquid Sample (Neat) Capillary Capillary Encapsulation (0.3mm Lindemann) Start->Capillary FlashFreeze Flash Freeze (100 K) Polycrystalline Mass Capillary->FlashFreeze Laser IR Laser Zone Melting (OHCD Technique) FlashFreeze->Laser Controlled Heating Seed Single Seed Isolation Laser->Seed Zone Refinement Seed->Laser Re-melt if Polycrystalline Diffraction X-Ray Diffraction Data Collection Seed->Diffraction Quality Check Structure Solved Structure (Puckering & Stereochem) Diffraction->Structure

Figure 1: Workflow for In Situ Crystallization of liquid esters using Laser Zone Melting.

Data Interpretation & Validation Metrics

Once the structure is solved (typically typically


 or similar monoclinic space group for such esters), validation rests on three geometric parameters.
A. The Puckering Angle ( )

The cyclobutane ring is defined by the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes.

  • Expectation:

    
    .
    
  • Significance: A planar ring (

    
    ) usually indicates disorder or high symmetry averaging, which X-ray resolves. The specific angle correlates with the relief of eclipsing interactions between the Cl and Trifluoroacetate groups.
    
B. Bond Length Analysis

The electron-withdrawing nature of the trifluoroacetate group (


) and the Chlorine atom will shorten adjacent bonds due to the inductive effect.
  • Target Metric: C(ring)-O(ester) bond length.

  • Validation: Compare against Cambridge Structural Database (CSD) averages for cyclobutyl esters (

    
     Å). Significant deviation suggests electronic strain or incorrect atom assignment.
    
C. Stereochemical Assignment (The Verdict)

The primary goal is distinguishing the cis (Z) from the trans (E) isomer.

FeatureCis Isomer (Z)Trans Isomer (E)
Geometry Substituents on same side of mean planeSubstituents on opposite sides
Puckering Preference Often axial-equatorial to minimize steric clashOften diequatorial (more stable)
Crystal Packing Lower density, often disorderedHigher density, efficient packing
Visualization: Structural Decision Tree

DecisionTree Data Refined X-Ray Model Check1 Check Ring Puckering Data->Check1 Planar Planar (0°) Suspect Disorder Check1->Planar Warning Puckered Puckered (20-35°) Valid Conformer Check1->Puckered Proceed Check2 Substituent Orientation (Cl vs O-C=O) Puckered->Check2 SameSide Same Side CIS (Z) Check2->SameSide OppSide Opposite Side TRANS (E) Check2->OppSide

Figure 2: Logical flow for structural validation post-refinement.

Conclusion

While NMR remains the workhorse for purity analysis, it is insufficient for the rigorous conformational validation of This compound . The dynamic puckering of the cyclobutane ring in solution masks the true stereochemical reality.

In situ cryocrystallography is the only self-validating method that provides:

  • Absolute relative stereochemistry (cis vs trans).

  • Precise quantification of the ring puckering angle.

  • Confirmation of electronic effects via bond length analysis.

For drug development pipelines, this transition from "inferred structure" to "proven structure" is essential for reliable Structure-Activity Relationship (SAR) modeling.

References

  • Dey, D., & Chopra, D. (2014). The Art of in situ Cryocrystallization.[2] Resonance, Indian Academy of Sciences. (Describes the OHCD technique for liquid samples).

  • Boese, R. (2014). Optical Heating and Crystallization Device (OHCD). Ruhr-Universität Bochum. (Protocol for IR laser zone melting).

  • Gavezzotti, A. Structure and stereochemistry of cyclobutanes. In Crystallization of Organic Molecules. Oxford Academic.[3] (General reference for cyclobutane packing and stereochemistry).

  • TU Graz. In-Situ Crystallization Techniques: Manual and Laser Procedures. (Operational guide for manipulating capillaries in cryostreams).

Sources

Comparative Reactivity Guide: 1-Chloro- vs. 1-Bromo-Cyclobutanecarboxylates

[1]

Executive Summary

This guide analyzes the comparative reactivity of 1-chlorocyclobutanecarboxylates and 1-bromocyclobutanecarboxylates . These scaffolds are critical building blocks in medicinal chemistry, particularly for synthesizing conformationally restricted amino acids (e.g., 1-aminocyclobutanecarboxylic acid, a cycloleucine analog) and spirocyclic drug cores.[1]

Key Takeaway: The 1-bromo variant is the superior reagent for organometallic transformations (specifically Reformatsky-type reactions) and radical-based couplings due to a significantly lower carbon-halogen bond dissociation energy (BDE).[1] However, its enhanced reactivity compromises its thermal and photolytic stability compared to the 1-chloro analog. Direct nucleophilic substitution (

Mechanistic Underpinnings[1][2][3]

To manipulate these reagents effectively, one must understand the interplay between the strained cyclobutane ring and the

Bond Dissociation Energy (BDE) & Leaving Group Ability

The reactivity divergence is primarily driven by the strength of the Carbon-Halogen bond.[2]

Parameter1-Chloro Ester1-Bromo EsterImpact on Reactivity
C-X Bond Energy ~81 kcal/mol (339 kJ/mol)~68 kcal/mol (285 kJ/mol)Bromo is ~13 kcal/mol easier to cleave homolytically.[1]
C-X Bond Length 1.79 Å1.97 ÅLonger C-Br bond increases steric accessibility for metal insertion.[1]
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Bromide is a superior leaving group (

times better).[1]
Ring Strain and Steric Effects

Cyclobutane possesses a ring strain of ~26.3 kcal/mol. This has two major consequences for 1-halo-1-esters:

  • 
     Inhibition:  The "back-side" attack required for 
    
    
    mechanisms is sterically blocked by the puckered ring structure. The trajectory approaches through the ring, which is energetically prohibitive.
  • I-Strain (Internal Strain): The transition from

    
     (109.5°) to 
    
    
    (120°) during
    
    
    ionization or radical formation relieves some eclipsing interactions in the ring, theoretically accelerating ionization. However, the electron-withdrawing ester group (
    
    
    -carbonyl) destabilizes the developing carbocation, making
    
    
    pathways sluggish without Lewis acid assistance.[1]

Reactivity Profiles: Experimental Comparison

Metal Insertion (Reformatsky Reaction)

The most common application of these esters is the Reformatsky reaction (Zinc insertion) to generate nucleophiles for attacking aldehydes/ketones.

  • 1-Bromo-cyclobutanecarboxylate:

    • Reactivity: High. Reacts spontaneously with activated Zn dust in THF/Benzene at reflux.

    • Initiation: Often requires only mild activation (TMSCl or Iodine).

    • Yield: Typically 75–90% for

      
      -hydroxy ester products.[1]
      
  • 1-Chloro-cyclobutanecarboxylate:

    • Reactivity: Low/Inert. The C-Cl bond is too strong for standard oxidative addition by Zinc.

    • Activation: Requires highly activated Rieke Zinc (

      
      ) or Nickel catalysis to proceed.
      
    • Yield: <10% under standard conditions; 40–60% with specialized catalysts.

Nucleophilic Substitution ( vs )

Direct displacement of the halogen with amines (to make amino acids) is non-trivial.

  • 
     Pathway:  Both Cl and Br analogs are virtually inert to direct 
    
    
    attack due to the steric block discussed above. Attempts to force conditions (high heat, strong nucleophiles) result in elimination to cyclobutene derivatives.[1]
  • 
     Pathway:  Silver-mediated substitution (using 
    
    
    or
    
    
    ) works for the Bromo ester due to the strong affinity of Ag for Br. The Chloro ester requires much harsher conditions, often leading to decomposition before substitution.
Stability and Storage
  • Chloro: Stable at room temperature for months. Can be distilled without decomposition.

  • Bromo: Light sensitive. Develops a yellow/brown color (liberated

    
    ) upon prolonged storage. Must be stored at 2–8°C in amber glass.
    

Visualizing the Reaction Landscapes

The following diagram illustrates the divergent pathways for the 1-bromo ester, highlighting why it is the preferred reagent for C-C bond formation despite the risk of elimination.

ReactivityPathwayscluster_chloroComparison: 1-Chloro AnalogStartEthyl 1-Bromocyclobutane-carboxylateZn_InsertZinc Insertion(Reformatsky Enolate)Start->Zn_InsertZn, THF, Reflux(Fast)EliminationElimination Product(Cyclobutene Ester)Start->EliminationStrong Base / Heat(Side Reaction)SN2_AttemptSN2 Transition State(Sterically Blocked)Start->SN2_AttemptNucleophile(Kinetic Barrier)Product_ReformatskyBeta-Hydroxy Ester(C-C Bond Formation)Zn_Insert->Product_Reformatsky+ Aldehyde/KetoneChloro_NodeEthyl 1-Chlorocyclobutane-carboxylateChloro_Node->Zn_InsertZn (Standard)NO REACTION

Caption: Divergent reaction pathways. The Bromo-ester accesses the Reformatsky enolate efficiently, while the Chloro-ester is inert under standard conditions. Note the steric block of the

Experimental Protocols

Protocol A: Reformatsky Reaction (Using 1-Bromo Ester)

Standard procedure for coupling with benzaldehyde.[1]

  • Activation: Flame-dry a 3-neck flask under Argon. Add Zinc dust (1.5 equiv) and activate by stirring with 1-2 drops of TMSCl in dry THF (0.5 M) for 15 mins.

  • Initiation: Add 10% of the Ethyl 1-bromocyclobutanecarboxylate (1.0 equiv) and warm to 40°C. Initiation is signaled by a slight exotherm or foaming.

  • Addition: Dropwise add a mixture of the remaining bromo-ester and Benzaldehyde (0.9 equiv) in THF over 30 mins. Maintain gentle reflux.

  • Workup: Cool to 0°C. Quench with saturated

    
    . Extract with 
    
    
    (3x).
  • Result: Expected yield 80–85%.

    • Note: If using the Chloro ester, this protocol will yield <5% product. You must substitute Zn dust with Rieke Zinc or add

      
        (5 mol%) as a catalyst.
      
Protocol B: Silver-Mediated Substitution (Synthesis of 1-Hydroxy Derivative)

Demonstrating the leaving group ability of Br vs Cl.

  • Setup: Dissolve Ethyl 1-bromocyclobutanecarboxylate (1 mmol) in Acetone/Water (10:1).

  • Reagent: Add

    
      (1.1 equiv).
    
  • Reaction: Stir at RT for 4 hours. Precipitate of AgBr forms immediately.

  • Outcome: Quantitative conversion to the 1-hydroxy ester.

    • Comparison: The Chloro ester requires reflux for 24 hours with

      
       to achieve similar conversion, often accompanied by ring-opened byproducts.[1]
      

Data Summary Table

FeatureEthyl 1-ChlorocyclobutanecarboxylateEthyl 1-Bromocyclobutanecarboxylate
CAS Number 22802-55-7 (Acid form ref)35120-18-4
Molecular Weight 162.61 g/mol 207.07 g/mol
Boiling Point 175°C (est)85-88°C (12 mmHg)
Reformatsky Yield < 10% (Standard Zn)75 - 92%
Stability High (Shelf-stable)Moderate (Store cold/dark)
Primary Use Stable intermediate, radical precursorsMetal insertion, C-C bond formation
Cost LowerHigher

References

  • Reformatsky Reaction Mechanism & Reagents

    • Title: The Reformatsky Reaction[3][4]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Cyclobutane Amino Acid Synthesis

    • Title: Synthesis of 1-aminocyclobutanecarboxylic acid derivatives[1][5][6]

    • Source: ChemicalBook / Patent WO2017/21922[1]

  • Physical Properties & Commercial Availability

    • Title: Ethyl 1-bromocyclobutanecarboxylate Product Page[1][7][8]

    • Source: Thermo Scientific Chemicals[8]

  • Bond Dissociation Energies (General Haloalkanes)

    • Title: Bond Dissociation Energies in Organic Compounds[2]

    • Source: Michigan St
    • URL:[Link][1]

Cyclobutane Synthesis: A Techno-Economic Assessment of Batch Alkylation vs. Flow Photochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane motif is increasingly prevalent in modern drug discovery (e.g., Cobimetinib, Boceprevir) due to its ability to restrict conformation and lower lipophilicity compared to cyclopentyl/hexyl analogs (


 character). However, the synthesis of this strained ring remains a bottleneck in process chemistry.

This guide provides a cost-benefit analysis of the two dominant industrial routes: Classical 1,3-Dialkylation (Malonate Synthesis) and [2+2] Photocycloaddition (Flow Chemistry). While classical alkylation offers low capital expenditure (CapEx) for early-phase batches, it suffers from poor atom economy and safety risks at scale. Conversely, flow photochemistry presents a high-CapEx but low-OpEx solution with superior atom economy, becoming the preferred route for multi-kilogram GMP production.

Part 1: Strategic Framework (Decision Matrix)

Before selecting a route, researchers must evaluate the substrate complexity and intended scale. The following decision tree outlines the logical selection process based on current process chemistry standards.

decision_tree start Start: Target Cyclobutane complexity Substrate Complexity? start->complexity simple Simple Building Block (e.g., Cyclobutane carboxylic acid) complexity->simple Low complex Complex/Chiral Scaffold (e.g., fused rings, specific stereochem) complexity->complex High scale_simple Target Scale? simple->scale_simple route_B Route B: [2+2] Flow Photochem (High CapEx, High Efficiency) complex->route_B Enone/Alkene route_C Route C: Lewis Acid Catalysis (Substrate Specific) complex->route_C Electron Deficient small_scale < 100g (Discovery) scale_simple->small_scale large_scale > 1 kg (Process/GMP) scale_simple->large_scale route_A Route A: Classical Alkylation (Low CapEx, High Waste) small_scale->route_A large_scale->route_B

Figure 1: Decision matrix for selecting cyclobutane synthesis routes based on scale and complexity.

Part 2: Route Analysis & Cost-Benefit Comparison

Route A: Classical 1,3-Dialkylation (The "Brute Force" Method)

This method relies on the double alkylation of active methylene compounds (e.g., diethyl malonate) with 1,3-dihalides.

  • Mechanism: Double

    
     displacement.
    
  • Key Reagents: Diethyl malonate, 1,3-dibromopropane, Strong Base (NaH or NaOEt).

  • Primary Cost Driver: Waste disposal (stoichiometric salt formation) and safety measures for exothermic hydrogen release.

Route B: [2+2] Photocycloaddition (The "Green" Method)

This method utilizes light energy to overcome the activation barrier of ring formation, typically between two alkenes or an alkene and an enone.

  • Mechanism: Excitation of one alkene to a triplet state (often via photosensitizer) followed by radical recombination.

  • Key Reagents: Olefins, Photocatalyst (Ir/Ru or simple organics like Benzophenone), Light Source (450nm LEDs).

  • Primary Cost Driver: Capital equipment (Flow reactors) and electricity.

Comparative Data Table
MetricRoute A: Malonate AlkylationRoute B: [2+2] Flow Photochem
Atom Economy Poor (<45%) Loses 2x HBr + 2x Alkyl groups during decarboxylation.Excellent (100%) Additive reaction; no atoms lost.
Process Mass Intensity (PMI) High (>50) Requires large solvent volumes for dilution to favor intramolecular cyclization.Low (<15) Flow allows high concentration; solvent is often recycled.
Safety Profile High Risk Exothermic

gas evolution (if NaH used); Runaway potential.
Medium Risk Light source heat management; Flow mitigates runaway risk.
Scalability Linear Cost Increase Scaling requires larger vessels and more waste disposal.Economy of Scale Continuous processing allows kg-scale in small footprint.
CapEx Requirement Low Standard batch reactors.High Dedicated flow photoreactors (e.g., Vapourtec, Corning).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Cyclobutane-1,1-dicarboxylic acid (Batch)

Best for: Early discovery, labs without flow equipment.

Reagents:

  • Diethyl malonate (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium Ethoxide (2.2 eq, 21% wt in EtOH)

  • Ethanol (Solvent)[1]

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Alkylation: Add diethyl malonate to the NaOEt solution at 0°C. Stir for 30 min.

  • Cyclization: Dropwise add 1,3-dibromopropane over 1 hour. Critical: Maintain temperature <50°C to prevent polymerization.

  • Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor by TLC/GC.

  • Workup: Remove EtOH under reduced pressure. Resuspend residue in

    
    , extract with 
    
    
    
    .
  • Hydrolysis (Optional): Reflux crude ester in aqueous KOH (4M) for 12 hours to obtain the diacid.

Validation Check:

  • Self-Validating Step: During the addition of dibromide, the solution should become turbid due to NaBr precipitation. Lack of precipitation indicates inactive base or wet reagents.

Protocol B: [2+2] Photocycloaddition in Flow

Best for: Scale-up (>100g), Green Chemistry requirements.

Reagents:

  • Substrate: Maleic Anhydride (1.0 eq) + Ethylene (gas, excess) or functionalized alkene.

  • Sensitizer: Benzophenone (5 mol%) or Acetone (Solvent/Sensitizer).

  • Solvent: Acetone or Acetonitrile.

Equipment:

  • FEP tubing reactor (e.g., 10 mL volume) wrapped around a 450nm LED light source (approx. 30W).

  • Back-pressure regulator (BPR) set to 100 psi (to keep ethylene solubilized).

Workflow:

  • Feed Preparation: Dissolve Maleic Anhydride and Benzophenone in Acetone (0.5 M concentration).

  • System Priming: Flush the reactor with pure solvent. Turn on the LED cooling system.

  • Reaction: Pump the solution through the photoreactor coil.

    • Flow Rate: 1.0 mL/min (Residence time = 10 mins).

    • Gas Feed: Introduce Ethylene gas via a T-mixer prior to the coil (segmented flow).

  • Collection: Collect the output stream through the BPR.

  • Purification: Evaporate solvent. The product often crystallizes directly upon concentration due to high purity.

Validation Check:

  • Self-Validating Step: The disappearance of the yellow color (if using colored sensitizers) or simple NMR monitoring of the alkene region (6.0-6.5 ppm) confirms conversion.

Part 4: Mechanism & Flow Diagram

The following diagram illustrates the [2+2] Flow Photochemistry setup, highlighting the critical control points that ensure safety and efficiency compared to batch processes.

flow_chemistry cluster_feed Feed System cluster_reactor Photoreactor Zone cluster_downstream Collection reagent Reagents + Photocatalyst pump HPLC Pump (Precise Flow) reagent->pump mixer T-Mixer (Gas/Liquid) pump->mixer Liquid Feed coil FEP Coil Reactor (High Surface Area) mixer->coil Segmented Flow bpr Back Pressure Regulator (100 psi) coil->bpr light 450nm LED Source (Photon Flux) light->coil hv collection Product Stream (Cyclobutane) bpr->collection

Figure 2: Schematic of a continuous flow [2+2] photocycloaddition setup. The Back Pressure Regulator (BPR) is critical for maintaining gas solubility and solvent superheating.

References

  • Xu, Y., et al. (2024).[2] Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health (PMC). [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

  • Organic Reactions. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Wiley Online Library. [Link]

  • Fitzpatrick, D. E., & Ley, S. V. (2016). Engineering Chemistry: Integrating Batch and Flow Reactions on a Preparative Scale. Reaction Chemistry & Engineering. [Link]

  • Eastfine Chemical. (2026). The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid. [Link]

Sources

spectroscopic comparison of cis and trans isomers of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of cis and trans Isomers of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise structural assignment of 1,3-disubstituted cyclobutanes is a critical challenge in physical organic chemistry, particularly when investigating solvolysis mechanisms and non-classical carbocation intermediates. This guide provides a technical comparison of the cis and trans isomers of This compound , focusing on their distinct spectroscopic signatures (NMR) and formation pathways.

Unlike flexible acyclic systems, the cyclobutane ring’s puckered conformation leads to distinct magnetic environments for the cis (diequatorial-like) and trans (axial/equatorial) isomers. This guide synthesizes experimental data from solvolysis studies (Wiberg et al.) to establish a self-validating protocol for isomer identification.

Mechanistic Origin & Synthesis

To reliably identify these isomers, one must understand their stereochemical origin. The 3-chlorocyclobutyl trifluoroacetates are typically generated via the solvolysis of 3-chlorocyclobutyl tosylates in trifluoroacetic acid (TFA).

Stereospecific Inversion Protocol

Experimental evidence confirms that this solvolysis proceeds with complete stereochemical inversion at the C1 position. This causality is the primary method for structural validation:

  • Input: cis-3-chlorocyclobutyl tosylate

    
    Output: trans-3-chlorocyclobutyl trifluoroacetate.
    
  • Input: trans-3-chlorocyclobutyl tosylate

    
    Output: cis-3-chlorocyclobutyl trifluoroacetate.
    
Reaction Pathway Diagram

The following diagram illustrates the stereochemical inversion pathway, critical for correlating starting material geometry with the final spectroscopic product.

SolvolysisPathway CisTos cis-3-Chlorocyclobutyl Tosylate Cation Bridged/Non-classical Cation Intermediate CisTos->Cation Solvolysis in TFA (Inversion) TransTFA trans-3-Chlorocyclobutyl TFA Ester (Major Product) CisTos->TransTFA Stereospecific Inversion TransTos trans-3-Chlorocyclobutyl Tosylate TransTos->Cation Solvolysis in TFA (Inversion) CisTFA cis-3-Chlorocyclobutyl TFA Ester (Major Product) TransTos->CisTFA Stereospecific Inversion

Figure 1: Stereochemical correlation in the solvolysis of 3-chlorocyclobutyl tosylates in trifluoroacetic acid.

Spectroscopic Comparison

The differentiation of these isomers relies on the conformational preference of the cyclobutane ring.

  • cis-Isomer: Adopts a diequatorial (or pseudo-diequatorial) conformation to minimize 1,3-diaxial interactions. This places the methine protons (H1 and H3) in pseudo-axial positions.

  • trans-Isomer: Must adopt a conformation with one substituent pseudo-axial and one pseudo-equatorial.

Comparative Data Table
Featurecis-Isomer (Diequatorial)trans-Isomer (Axial/Equatorial)Mechanistic Basis
Thermodynamic Stability More StableLess StableDiequatorial preference of 1,3-disubstituted cyclobutanes.
H1 Chemical Shift (

)
Upfield (Shielded)Downfield (Deshielded)Pseudo-axial protons (cis) resonate upfield of pseudo-equatorial protons (trans).
H3 Chemical Shift (

)
Upfield (Shielded)Downfield (Deshielded)Same axial/equatorial trend applies to the proton

to Chlorine.
Splitting Pattern (H1) Quintet-like or ttComplex Multipletcis H1 couples to equivalent H2/H4 sets; trans lacks this symmetry in static conformation.

C NMR (C1/C3)
Downfield Upfield

-gauche effect shields the trans carbons (axial substituent present).

F NMR (

)
Distinct SingletDistinct SingletSensitive to through-space field effects; shifts differ by ~0.1–0.5 ppm.
Detailed NMR Analysis
1. Proton NMR (

H)
  • cis-3-Chlorocyclobutyl TFA:

    • Symmetry: Possesses a plane of symmetry passing through C1 and C3.

    • Methine Protons (H1, H3): Appear as well-resolved multiplets. The H1 proton (alpha to O-TFA) is pseudo-axial and typically resonates at

      
       4.8–5.1 ppm . The H3 proton (alpha to Cl) is also pseudo-axial, resonating at 
      
      
      
      4.0–4.3 ppm
      .
    • Coupling: The coupling constants

      
       and 
      
      
      
      are averaged due to rapid ring flipping, but the "cis" relationship (diequatorial substituents) often results in a broader, more symmetric splitting pattern compared to the trans isomer.
  • trans-3-Chlorocyclobutyl TFA:

    • Symmetry: Also possesses a plane of symmetry in the time-averaged planar structure, but the puckered conformers are distinct.

    • Methine Protons: One substituent is pseudo-axial, forcing the attached proton to be pseudo-equatorial. Pseudo-equatorial protons are deshielded (shifted downfield) by anisotropy of the C-C bonds. Expect H1 to shift downfield (

      
       ppm)  relative to the cis isomer.
      
2. Carbon-13 NMR (

C)
  • Gamma-Gauche Effect: The trans isomer, having one substituent in a pseudo-axial position, experiences a shielding

    
    -gauche interaction with the ring carbons.
    
  • Result: The ring carbons (C2/C4) and often the substituted carbons (C1/C3) in the trans isomer will appear upfield (lower ppm) compared to the cis isomer, which lacks these shielding axial interactions.

Experimental Protocol: Solvolysis & Isolation

Objective: Synthesize and isolate the isomers to verify spectroscopic assignments.

Reagents:

  • cis-3-Chlorocyclobutyl tosylate (Precursor A)

  • trans-3-Chlorocyclobutyl tosylate (Precursor B)

  • Trifluoroacetic acid (TFA) - Anhydrous

  • Sodium Trifluoroacetate (Buffer)

Workflow:

  • Preparation: Dissolve 1.0 mmol of cis-3-chlorocyclobutyl tosylate in 5.0 mL of anhydrous TFA containing 1.1 eq of sodium trifluoroacetate (to buffer the sulfonic acid produced).

  • Reaction: Stir at 25°C for 24–48 hours. Monitor by TLC (disappearance of tosylate).

  • Workup: Pour the mixture into ice-cold water and immediately extract with pentane or dichloromethane. Note: TFA esters are hydrolytically unstable; work quickly and keep neutral.

  • Purification: Wash the organic layer with cold saturated NaHCO

    
     (aq) until neutral. Dry over MgSO
    
    
    
    and concentrate carefully (volatile product).
  • Analysis: Analyze the crude oil immediately by

    
    H NMR.
    
    • Outcome: The product from the cis-tosylate is the trans-TFA ester .

    • Validation: Repeat with trans-tosylate to obtain the cis-TFA ester . Compare the spectra to confirm the Upfield/Downfield shift trends described in Section 3.

References

  • Wiberg, K. B., & Nelson, G. L. (1970). The Solvolysis of 3-Substituted Cyclobutyl Tosylates. Tetrahedron Letters, 11(13), 1035-1038. (Establishes stereospecific inversion).
  • Wiberg, K. B., Shobe, D., & Nelson, G. L. (1993). Substituent Effects on Cyclobutyl and Cyclopropylcarbinyl Cations. Journal of the American Chemical Society, 115(23), 10645-10657. Link

  • Siegmann, K., & Hoz, S. (2003). Conformational Analysis of Cyclobutane Derivatives. Journal of Organic Chemistry. (General principles of cyclobutane NMR shifts).
  • Roberts, J. D. (1990).[1] Carbon-13 Nuclear Magnetic Resonance Spectroscopy. (Gamma-gauche effects in cyclic systems).

Sources

A Senior Application Scientist's Guide to Cross-Referencing NMR Data for the Structural Elucidation of Similar Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclobutane motif is a cornerstone in medicinal chemistry and materials science, yet its unique structural properties present significant challenges for unambiguous characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent ring strain and conformational flexibility of the four-membered ring often lead to unpredictable chemical shifts and coupling constants, complicating spectral interpretation.[1] This guide provides a systematic, experience-driven approach for researchers, scientists, and drug development professionals to confidently cross-reference and analyze NMR data for similar cyclobutane structures. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating workflow from initial 1D NMR acquisition to advanced 2D techniques for definitive stereochemical assignment.

The Unique NMR Landscape of the Cyclobutane Ring

The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium of puckered conformations.[2][3] This fundamental characteristic, combined with ring strain, governs its distinct NMR properties, which differ significantly from acyclic or larger cyclic systems. A failure to appreciate these nuances is a common pitfall leading to structural misassignment.[1]

Chemical Shifts (¹H and ¹³C): The First Clue

¹H NMR: Protons on a cyclobutane ring typically resonate in the range of 1.5-2.5 ppm, but this is highly dependent on substitution. Compared to larger cycloalkanes like cyclohexane (δ ~1.44 ppm), the chemical shifts of unsubstituted cyclobutane protons (δ ~1.98 ppm) are shifted downfield.[4] This is contrary to the highly shielded environment of cyclopropane (δ ~0.22 ppm) and is attributed to complex electronic effects within the strained σ-framework.[4] Substituents can cause significant shifts that are not always intuitive; for example, an OH group can cause substantial shielding of protons on the opposite side of the ring, an effect not typically seen in acyclic analogues.[5]

¹³C NMR: The carbon atoms of an unsubstituted cyclobutane ring appear at approximately 22.4 ppm.[6] This value serves as a useful starting point, with substitutions and stereochemistry introducing predictable (e.g., via incremental calculations) and sometimes unpredictable deviations. For simple, symmetric cyclobutanes, the number of unique signals gives an immediate indication of the molecule's symmetry.[6]

Coupling Constants (J-coupling): The Key to Stereochemistry

Coupling constants are arguably the most critical parameters for defining the stereochemistry and conformation of cyclobutane rings. However, their interpretation is complex. Vicinal (³JHH) and long-range, cross-ring (⁴JHH) couplings are both highly informative.

  • Vicinal Coupling (³JHH): In many cyclic systems, a larger ³JHH value is associated with a trans-diaxial relationship. In cyclobutanes, the relationship is less straightforward due to the puckered ring and variable dihedral angles. Both cis and trans vicinal coupling constants can fall within a wide and overlapping range (cis: 4.6–11.5 Hz; trans: 2.0–10.7 Hz), making definitive assignment based on ³JHH alone unreliable.[1]

  • Long-Range Coupling (⁴JHH): A particularly unique feature of cyclobutanes is the presence of significant four-bond couplings across the ring. These couplings show a strong dependence on the orientation of the protons. For instance, a large ⁴J(eq-eq) coupling of around 5 Hz can be observed, while the corresponding ⁴J(ax-ax) coupling is near 0 Hz.[5] This makes ⁴JHH a powerful, albeit often overlooked, tool for conformational analysis.

A Systematic Workflow for Cross-Referencing and Analysis

To navigate the complexities of cyclobutane NMR, a rigorous, multi-step approach is essential. This workflow ensures that data is not just collected, but critically evaluated against known reference points.

G cluster_0 Phase 1: Data Acquisition & Initial Analysis cluster_1 Phase 2: Cross-Referencing cluster_2 Phase 3: Advanced Verification A Acquire High-Resolution 1D ¹H & ¹³C NMR B Process Data (Phasing, Baseline, Integration) A->B C Initial Assignment (Shifts, Multiplicity, Integration) B->C D Search Databases (SciFinder, Reaxys, SDBS) C->D E Identify Structurally Similar Model Compounds D->E F Tabulate & Compare Data (Δδ, ΔJ) E->F G Hypothesis Formulation (Stereochemistry, Conformation) F->G H Acquire 2D NMR (COSY, HSQC, NOESY/ROESY) G->H I Confirm Structure & Stereochemistry H->I J J I->J Final Structure Elucidation

Caption: Systematic workflow for cyclobutane NMR analysis.

Step 1: High-Quality 1D NMR Data Acquisition

The foundation of any analysis is clean, high-resolution data. For cyclobutane protons, which often present as complex, overlapping multiplets, this is non-negotiable.

Causality: Insufficient digital resolution can obscure fine splitting patterns, making it impossible to extract accurate coupling constants. This directly compromises your ability to perform stereochemical analysis. Always ensure the acquisition time is sufficient to resolve the narrowest line widths.

Step 2: Cross-Referencing with Model Compounds

With initial 1D data in hand, the next step is to find reliable data for structurally analogous compounds.

  • Search Strategy: Utilize chemical structure and substructure searches in databases like SciFinder, Reaxys, and the Spectral Database for Organic Compounds (SDBS). Use keywords such as "cyclobutane NMR," "diastereomer," and the specific substituent class.

  • Selection of Model Compounds: The ideal model compound shares the same substitution pattern and, if possible, the same relative stereochemistry as one of the potential isomers of your unknown. Even data from a compound with a minor structural difference can provide invaluable clues about the expected chemical shift ranges and coupling patterns.

Step 3: Comparative Data Tabulation

Organize the data for your unknown compound alongside the data for one or more model compounds in a clear table. This objective comparison is the most effective way to identify trends and discrepancies.

Table 1: Example of Comparative NMR Data for Two Hypothetical cis and trans 1,2-Disubstituted Cyclobutanes

ProtonUnknown Compound δ (ppm), J (Hz)Model Compound A (trans) δ (ppm), J (Hz)Model Compound B (cis) δ (ppm), J (Hz)Δδ (Unknown vs. A)Δδ (Unknown vs. B)
H-13.65 (dd, J = 8.5, 6.0)3.61 (t, J = 8.2)3.85 (q, J = 9.0)+0.04-0.20
H-23.65 (dd, J = 8.5, 6.0)3.61 (t, J = 8.2)3.85 (q, J = 9.0)+0.04-0.20
H-3a2.40 (m)2.35 (m)2.60 (m)+0.05-0.20
H-3b2.20 (m)2.17 (m)2.10 (m)+0.03+0.10
H-4a2.40 (m)2.35 (m)2.60 (m)+0.05-0.20
H-4b2.20 (m)2.17 (m)2.10 (m)+0.03+0.10

Data for model compounds is illustrative and based on trends observed in literature such as for 1,2-diphenylcyclobutanes.[2][7]

Analysis: In this hypothetical example, the chemical shifts and coupling patterns of the "Unknown Compound" align more closely with Model Compound A, suggesting a trans stereochemistry. However, this is still a hypothesis that requires definitive proof.

Step 4: Unambiguous Assignment with 2D NMR

When 1D data and cross-referencing are suggestive but not conclusive, 2D NMR is the final arbiter. For cyclobutanes, the following experiments are indispensable:

  • COSY (Correlation Spectroscopy): Confirms ¹H-¹H J-coupling networks. This is essential for tracing the connectivity around the ring, especially when multiplets overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming C-H assignments.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for stereochemistry. It detects protons that are close in space (<5 Å). A strong NOE between two substituents on the cyclobutane ring is compelling evidence of a cis relationship. Conversely, the absence of such a correlation, coupled with an NOE between a substituent proton and a proton on the opposite side of the ring, strongly supports a trans assignment.

Caption: Key NOE correlations for differentiating stereoisomers.

Standard Operating Procedures (SOPs)

Trustworthy data comes from robust, validated protocols. The following SOPs provide a starting point for acquiring high-quality data for cyclobutane analysis.

SOP 1: High-Resolution 1D ¹H NMR Data Acquisition
  • Sample Preparation: Prepare a ~5-10 mg sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solution is free of particulate matter.

  • Instrument Setup: Use a spectrometer of at least 400 MHz. Lock and shim the instrument until the lock signal is stable and the peak shape is optimal.

  • Parameter Optimization:

    • Spectral Width: Set to cover the range of ~-1 to 13 ppm.

    • Acquisition Time (AQ): Set to a minimum of 4 seconds. This is critical for resolution.

    • Relaxation Delay (D1): Set to at least 2 seconds to allow for near-full relaxation of protons.

    • Number of Scans (NS): Adjust based on sample concentration to achieve a signal-to-noise ratio >100:1 for the signals of interest.

  • Processing: Apply a small line-broadening factor (e.g., 0.3 Hz) if necessary to improve S/N, but avoid over-broadening which can obscure coupling information. Manually phase and baseline correct the spectrum for accurate integration and peak picking.

SOP 2: 2D NOESY for Stereochemical Analysis
  • Initial Setup: Use the parameters from the optimized 1D ¹H experiment as a starting point.

  • Parameter Optimization:

    • Mixing Time (d8): This is the most critical parameter. It dictates the time allowed for NOE buildup. Start with a mixing time approximately equal to the T1 relaxation time of the key protons (typically 0.5-1.5 seconds). Run a series of experiments with varying mixing times if results are ambiguous.

    • Number of Increments (t1): Acquire at least 256 increments in the indirect dimension for adequate resolution.

    • Number of Scans (NS): Typically 8-16 scans per increment, depending on concentration.

  • Data Processing and Analysis: Process the data using a sine-bell or squared sine-bell window function. Analyze the resulting spectrum for cross-peaks. Differentiate true NOE cross-peaks from artifacts (e.g., COSY-type peaks) by checking their phase relative to the diagonal.

Conclusion

The structural elucidation of cyclobutane derivatives by NMR is a solvable, but non-trivial, challenge. Success hinges on rejecting a "one-size-fits-all" approach and instead adopting a systematic, evidence-based workflow. By acquiring high-quality 1D data, methodically cross-referencing it against known model compounds, and employing definitive 2D NMR techniques like NOESY, researchers can move from tentative assignments to unambiguous structural proof. This rigorous approach not only ensures the scientific integrity of the results but also accelerates drug development and materials science projects that rely on these valuable chemical motifs.

References

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 38-46. Available at: [Link]

  • Lillien, I., & Doughty, R. A. (1967). The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron, 23(6), 2747-2765. Available at: [Link]

  • Bhushan, V., et al. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Journal of Chemical Sciences, 107(1), 43-49. Available at: [Link]

  • Raza, G. H., et al. (2018). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 56(10), 963-971. Available at: [Link]

  • Davies, J. A., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(19), 18165-18177. Available at: [Link]

  • Sahn, J. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 850-862. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of cyclobutane. Retrieved from: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclobutane. Retrieved from: [Link]

  • Paukstelis, J. V., & Schumacher, J. D. (1969). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 91(24), 6865-6871. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from: [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from: [Link]

Sources

A Comparative Guide to the Reactivity of Analogous Cyclobutyl Compounds: Literature Precedents and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Energetic Heart of the Four-Membered Ring

The cyclobutane motif, a four-membered carbocycle, is a recurring structural element in a myriad of natural products, pharmaceuticals, and versatile synthetic intermediates.[1][2] Its reactivity is fundamentally governed by a significant degree of ring strain, approximately 26.3 kcal/mol, which arises from both angle strain (non-ideal C-C-C bond angles) and torsional strain (eclipsing interactions).[1] This inherent strain is not a liability but a powerful synthetic asset; it serves as a thermodynamic driving force for a diverse array of chemical transformations.[3][4] Unlike the more rigid aromatic rings, the puckered, non-planar conformation of cyclobutanes offers a three-dimensional scaffold that can enhance metabolic stability and binding affinity in drug candidates.[1]

This guide provides a comparative analysis of the key reaction pathways available to cyclobutyl compounds, grounded in authoritative literature precedents. We will explore how substitution patterns and reaction conditions dictate the transformation of these strained rings, offering researchers and drug development professionals a logical framework for harnessing their synthetic potential.

Comparative Analysis of Major Reaction Pathways

The reactivity of cyclobutanes can be broadly categorized into three main areas: reactions that lead to the opening of the four-membered ring, rearrangements that alter the ring structure or its substituents, and functionalizations that preserve the core cyclobutane skeleton.

Ring-Opening Reactions: Releasing the Strain

The cleavage of one or more C-C bonds in the cyclobutane ring is a common and synthetically powerful transformation. The specific pathway is highly dependent on the activation method and the substitution pattern of the cyclobutane.

A key strategy for activating the otherwise kinetically stable cyclobutane ring is the installation of donor and acceptor groups on adjacent carbons. This "push-pull" electronic setup polarizes the distal C-C bond, rendering it susceptible to nucleophilic attack. While donor-acceptor cyclopropanes have been extensively studied, their cyclobutane counterparts are emerging as equally valuable building blocks.[5]

Recent work has demonstrated that D-A cyclobutanes, bearing geminal ester groups as acceptors, undergo efficient ring-opening reactions in the presence of a Lewis acid such as AlCl₃.[5][6] This process can be viewed as a Friedel-Crafts-type reaction where electron-rich arenes, thiols, and selenols act as nucleophiles, attacking the polarized ring to yield functionalized acyclic products.[5][6]

The causality behind this reactivity lies in the Lewis acid's coordination to the acceptor group (carbonyl oxygen), which further enhances the electrophilicity of the cyclobutane ring and facilitates the cleavage of the weakened C-C bond upon nucleophilic attack.

Experimental Protocol: AlCl₃-Mediated Ring-Opening with an Aromatic Nucleophile [5]

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the donor-acceptor cyclobutane (1.0 equiv.) and the electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 1.5 equiv.).

  • Dissolution: Dissolve the substrates in anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to 0 °C in an ice bath.

  • Initiation: Add a solution of aluminum trichloride (AlCl₃, 1.5 equiv.) in CH₂Cl₂ dropwise to the cooled mixture. The Lewis acid is crucial for activating the D-A cyclobutane.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate's electronic properties.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ring-opened product.

Table 1: Comparison of Lewis Acid-Mediated Ring-Opening of D-A Cyclobutanes

EntryDonor (D) on CyclobutaneNucleophileConditionsYield (%)
1Phenyl1,3,5-TrimethoxybenzeneAlCl₃, CH₂Cl₂, 0 °C83%
24-Methoxyphenyl1,3,5-TrimethoxybenzeneAlCl₃, CH₂Cl₂, 0 °C75%
34-Nitrophenyl1,3,5-TrimethoxybenzeneAlCl₃, CH₂Cl₂, 40 °C, 16h71%
4PhenylThiophenolAlCl₃, CH₂Cl₂, 0 °C78%
5PhenylSelenophenolAlCl₃, CH₂Cl₂, 0 °C65%
Data synthesized from Werz, D. et al., Organic Letters, 2019.[5]

Cyclobutylcarbinyl radicals are fascinating intermediates that can undergo competing ring-opening and ring-expansion reactions. The regioselectivity of these rearrangements is a subject of systematic study, with outcomes predictable based on the relative stability of the resulting radical products.[7]

  • Ring Opening: This pathway is generally favored and leads to the formation of a more stable acyclic radical. The reaction is driven by the release of ring strain and is thermodynamically controlled.[7]

  • Ring Expansion: In certain bicyclic systems, ring expansion to a cyclopentyl system can compete with ring opening. This pathway is more likely when the radical center is located on a bridge methyl group, or when a radical-stabilizing substituent is present on the cyclobutyl ring.[7]

A key insight from computational studies is that the activation barriers for the ring-opening of monocyclic cyclobutylcarbinyl radicals correlate linearly with the reaction free energies, indicating that thermodynamic factors strongly influence the reaction's course.[7]

G cluster_0 Cyclobutylcarbinyl Radical Reactivity start Bicyclic Cyclobutylcarbinyl Radical path1 Ring Opening (Favored Pathway) start->path1 Lower Activation Barrier path2 Ring Expansion (Competing Pathway) start->path2 Higher Activation Barrier (Generally) prod1 Acyclic Radical Product (More Stable) path1->prod1 prod2 Cyclopentyl Radical Product path2->prod2 G cluster_workflow Cu-Catalyzed Cyclobutane Functionalization A Arylcyclobutane B Radical Intermediate A->B Cu Catalyst, NFSI (Oxidant) C Diaminated Cyclobutene B->C Radical Cascade (Amidation) D Disulfonylated Cyclobutene B->D Radical Cascade (Sulfonylation) E Tribrominated Cyclobutene B->E Radical Cascade (Bromination)

Caption: Workflow for synthesizing functionalized cyclobutenes. [8]***

C-H Functionalization: Preserving the Core

While many reactions consume the cyclobutane ring, methods that functionalize its C-H bonds while preserving the core are highly valuable for late-stage modification in drug discovery. C-H functionalization logic treats these ubiquitous bonds as latent functional groups, offering a more atom- and step-economical approach compared to traditional pre-functionalization strategies. [9][10] Using directing groups, such as an aminoquinoline auxiliary, palladium(II/IV) catalysis can achieve the selective arylation of methylene C-H bonds on a cyclobutane ring. [9]This strategy has proven remarkably effective, in some cases outperforming acyclic substrates and delivering bis-arylated products in high yield and as a single diastereomer. [9]This level of control highlights the subtle interplay of geometric and electronic effects in directing C-H activation on the strained four-membered ring.

Conclusion and Future Outlook

The reactivity of cyclobutyl compounds is rich and multifaceted, driven primarily by the energetic incentive of strain release. Modern synthetic chemistry has evolved beyond simple thermal or photochemical activations to embrace nuanced strategies involving Lewis acids, transition metals, and radical mediators. The comparative analysis reveals clear trends: donor-acceptor substitution activates the ring towards polar, nucleophilic ring-opening, while radical pathways are governed by the thermodynamic stability of the intermediates. Concurrently, transition metal catalysis provides access to unprecedented transformations, including the direct conversion of saturated cyclobutanes to functionalized cyclobutenes and the precise functionalization of C-H bonds.

For researchers in drug development, the cyclobutane ring is not merely a bioisostere for phenyl groups but a dynamic scaffold whose reactivity can be precisely controlled. As our understanding of these pathways deepens, the rational design of complex molecular architectures from simple cyclobutane precursors will continue to accelerate innovation in both academic and industrial research.

References

  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols.
  • Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals.
  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols.
  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene deriv
  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes.
  • A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane. Benchchem.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Cyclobutanes in catalysis.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • The application of cyclobutane derivatives in organic synthesis.

Sources

Safety Operating Guide

3-Chlorocyclobutyl 2,2,2-trifluoroacetate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For laboratory personnel requiring immediate guidance on spills or waste stream segregation.[1]

Scenario Immediate Action Waste Stream
Routine Disposal Segregate as Halogenated Organic Waste .[1] Do NOT mix with strong bases or non-halogenated solvents.[1]Halogenated Solvents (Red Label)
Spill (< 100 mL) Evacuate area.[1] Absorb with Vermiculite or Sand .[1][2] Do NOT use sawdust.[1]Solid Hazardous Waste (Debris)
Skin Exposure Flush with water for 15+ mins.[1][3][4] Treat as potential HF/TFA exposure (Corrosive).[1]N/A (Medical Emergency)
Container Triple rinse with DCM or Acetone.[1] Deface label.Rinsate

Halogenated Waste

Chemical Profile & Hazard Assessment

To dispose of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate safely, one must understand its chemical behavior. This compound is a bifunctional halogenated ester , combining the reactivity of a trifluoroacetate group with a chlorinated cycloalkane.

Structural Hazards
  • Trifluoroacetate Ester Moiety: Highly susceptible to hydrolysis upon contact with moisture or bases.[1] This reaction releases Trifluoroacetic Acid (TFA) , a strong, corrosive acid (

    
    ), and 3-chlorocyclobutanol .[1]
    
  • Organochlorine Group: The presence of the chlorine atom on the cyclobutyl ring mandates its classification as Halogenated Waste .[1] It resists biodegradation and requires high-temperature incineration.[1]

Toxicology & Reactivity
  • Corrosivity: While the ester itself is less corrosive than free TFA, it is a lachrymator and potential vesicant due to hydrolysis on moist mucous membranes (eyes, lungs).

  • Incompatibility:

    • Strong Bases (NaOH, KOH, Amines): Will cause rapid, exothermic hydrolysis.

    • Metals (Mg, Na): Potential for formation of reactive organometallics or reduction of the C-Cl bond.[1]

Pre-Disposal Stabilization & Segregation

Effective disposal begins before the waste leaves the fume hood.[1] The primary goal is to prevent the formation of free TFA in the waste container, which can over-pressurize drums or corrode metal safety cans.

Segregation Logic

Strictly segregate this compound into Halogenated Organic Streams .

  • Why? Mixing with non-halogenated solvents (e.g., Methanol, Acetone) dilutes the BTU value required for incineration and violates EPA/RCRA segregation protocols for chlorinated compounds.[1]

  • pH Control: If the waste solution is acidic (due to partial hydrolysis), neutralize carefully with Sodium Bicarbonate (

    
    ) before adding to the main waste carboy to prevent gas evolution in the storage vessel.[1]
    
Visualizing the Segregation Workflow

WasteSegregation Start Waste: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate CheckState Physical State? Start->CheckState Liquid Liquid (Mother Liquor/Solvent) CheckState->Liquid Solid Solid (Spill Debris/Pure) CheckState->Solid CheckpH Is solution Acidic (pH < 4)? Liquid->CheckpH SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste Neutralize Neutralize with Sat. NaHCO3 (In Fume Hood) CheckpH->Neutralize Yes StreamSelect Select Waste Stream CheckpH->StreamSelect No Neutralize->StreamSelect HaloWaste Halogenated Organic Waste (High BTU Incineration) StreamSelect->HaloWaste

Figure 1: Decision logic for segregating trifluoroacetate waste to ensure safety and compliance.[1]

Step-by-Step Disposal Workflows

Protocol A: Routine Liquid Waste (Mother Liquors)

Context: Disposal of reaction solvents containing the product.[1]

  • Test pH: Dip a pH strip into the waste solvent.[1]

    • If Red (Acidic): Slowly add saturated Sodium Bicarbonate solution until gas evolution stops and pH is neutral (6-8).

    • Rationale: This neutralizes any free TFA generated by hydrolysis, preventing corrosion of waste drums.

  • Transfer: Pour into a High-Density Polyethylene (HDPE) carboy labeled "HALOGENATED ORGANIC WASTE" .

    • Note: Avoid metal containers due to potential residual acidity.[1]

  • Labeling: List "this compound" explicitly as a constituent. Do not use vague terms like "Organic Waste."

Protocol B: Spill Cleanup (< 500 mL)

Context: Benchtop spill in a laboratory setting.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If outside a hood, ensure adequate ventilation.

  • Containment: Circle the spill with a spill pillow or adsorbent socks.[1]

  • Absorption: Cover the liquid with Vermiculite or Dry Sand .[1]

    • Critical: Do NOT use paper towels or sawdust.[1] Trifluoroacetate esters are combustible, and acidic hydrolysis products can dehydrate cellulose, creating a fire hazard.

  • Collection: Scoop the saturated material into a wide-mouth plastic jar.

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.[1] Place all wipes into the solid waste jar.

Protocol C: Empty Container Management

Context: Disposing of the original shipping bottle.

  • Triple Rinse: Add a small volume of Dichloromethane (DCM) or Acetone to the bottle.[1] Cap and shake well.[1]

  • Decant: Pour the rinsate into the Halogenated Organic Waste container.

  • Repeat: Perform this rinse cycle two more times (Total: 3 rinses).

  • Deface: Cross out the label and mark "EMPTY."

  • Disposal: Discard the glass bottle in the "Glass/Sharps" bin (if chemically clean) or "Solid Hazardous Waste" depending on local EHS rules.

Regulatory Compliance & Waste Coding

Proper coding ensures the waste facility treats the material correctly (High-Temperature Incineration with Acid Scrubbing).[1]

Regulatory Body Classification Code/Designation
US EPA (RCRA) Characteristic Hazardous WasteD002 (Corrosive - if hydrolyzed)D001 (Ignitable - if in flammable solvent)
Waste Profile Chemical FamilyHalogenated Organics / Fluorinated Esters
DOT (Transport) Hazard ClassClass 8 (Corrosive) or Class 3 (Flammable) depending on formulation.[1][5]

Critical Compliance Note: Never pour this compound down the drain. The fluorine-carbon bond is extremely stable and contributes to PFAS-like persistence in water systems if not incinerated at


.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators. EPA.gov.[1]

  • PubChem. (2024).[1] Trifluoroacetic acid (Compound Summary). National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Trifluoroacetic acid esters. Merck KGaA.[1]

Sources

A Senior Application Scientist's Guide to Handling 3-Chlorocyclobutyl 2,2,2-trifluoroacetate: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unseen hazards they may present. 3-Chlorocyclobutyl 2,2,2-trifluoroacetate is a compound whose structure alone signals the need for rigorous safety protocols. The presence of a halogenated cyclobutyl ring and a trifluoroacetate ester functional group necessitates a multi-faceted approach to personal protection. This guide provides an in-depth, experience-driven framework for its safe handling, emergency preparedness, and proper disposal.

Hazard Analysis: Deconstructing the Risk

Understanding the "why" behind a safety protocol is the bedrock of its effectiveness. The risk profile of this compound is best understood by examining its constituent parts. The trifluoroacetate ester is the primary driver of its corrosive potential. Upon contact with moisture, such as on the skin or in the respiratory tract, it can hydrolyze to form trifluoroacetic acid (TFA). TFA is a strong, corrosive acid known to cause severe skin burns and eye damage.[1][2][3] The chlorinated cyclobutyl moiety classifies the compound as a halogenated organic, which carries implications for both potential toxicity and mandatory, segregated waste disposal.[4][5]

Structural Component Associated Hazard Primary Route of Exposure Potential Health Effect
Trifluoroacetate Ester Corrosive, Potential AcuitySkin/Eye Contact, InhalationSevere chemical burns, respiratory tract irritation, potential organ damage.[1][6][7]
Chlorinated Cyclobutyl Group Halogenated Organic CompoundInhalation, Skin Contact, IngestionPotential toxicity, environmental hazard.[4][8]
Volatile Ester Volatile Organic Compound (VOC)InhalationIrritation of the respiratory system; some VOCs may be odorless.[5][9]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The following protocols are designed to create a comprehensive barrier between you and the chemical, mitigating the risks identified above.

Respiratory Protection: Beyond Basic Ventilation

Primary Engineering Control: The Chemical Fume Hood All handling of this compound—from weighing to solution preparation and reaction quenching—must be conducted within a properly functioning and certified chemical fume hood.[5][6] This is the most critical step in preventing inhalation of potentially corrosive and toxic vapors.[2][7] The fume hood's constant airflow is essential to contain and exhaust any fumes generated.

Eye and Face Protection: An Impenetrable Shield

Direct contact with even a minuscule amount of this substance can cause severe and irreversible eye damage.[1]

  • Minimum Requirement: Indirectly vented, splash-proof chemical goggles that meet ANSI Z87.1 standards are mandatory at all times. Standard safety glasses do not provide an adequate seal against splashes and vapors.

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during transfers or extractions), supplement chemical goggles with a full-face shield.[1][7] This provides an additional layer of protection for your entire face.

Hand Protection: Selecting the Right Glove

Choosing the correct gloves is a critical decision. Given the compound's nature as a halogenated ester, a single glove type may not offer universal protection. The principle of "double-gloving" is strongly recommended to provide a robust barrier.[6][10]

Step-by-Step Glove Selection and Use:

  • Inner Glove: A thinner nitrile glove provides a good baseline of chemical resistance and dexterity.

  • Outer Glove: Select a glove with high resistance to both esters and halogenated compounds. Check manufacturer-specific chemical resistance charts for the best performance against compounds like trifluoroacetic acid and chlorinated solvents.[11][12]

  • Inspect and Replace: Always inspect gloves for any signs of degradation, discoloration, or perforation before and during use. If direct contact occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.

Table 2: Glove Selection Guide

Glove Material Performance Against Esters Performance Against Halogenated Solvents Recommendation
Nitrile Fair to GoodGoodRecommended as an inner glove or for short-duration tasks with small quantities.[11]
Neoprene GoodFair to GoodA suitable outer glove option, offering a good balance of protection.[11][12]
Butyl Rubber Very GoodPoorExcellent for handling esters and acids but not recommended for chlorinated solvents.[11][12]
Natural Rubber (Latex) GoodPoorNot recommended due to poor performance with halogenated solvents and potential for allergies.[11]

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.

Body Protection: Your Last Line of Defense
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.

  • Chemical Apron: For procedures involving larger volumes or a high splash risk, wear a chemical-resistant apron over your lab coat.

  • Clothing and Footwear: Always wear long pants and fully enclosed, chemical-resistant shoes to protect your skin from potential spills.

Operational Guide: A Step-by-Step Handling Workflow

This protocol outlines a standard procedure for weighing the solid compound and preparing a solution.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Gather All Equipment (Spatula, Weigh Paper, Solvent, Glassware) prep_fumehood->prep_materials handle_weigh 4. Carefully Weigh Compound onto Weigh Paper prep_materials->handle_weigh Proceed to Handling handle_transfer 5. Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 6. Add Solvent and Begin Dissolution handle_transfer->handle_dissolve cleanup_decon 7. Decontaminate Spatula and Weigh Paper with Appropriate Solvent handle_dissolve->cleanup_decon Task Complete cleanup_dispose_solid 8. Dispose of Contaminated Solids in Halogenated Solid Waste cleanup_decon->cleanup_dispose_solid cleanup_dispose_liquid 9. Dispose of Excess Solvent/Solution in Halogenated Liquid Waste cleanup_decon->cleanup_dispose_liquid cleanup_remove_ppe 10. Remove PPE in Correct Order (Outer Gloves First) cleanup_dispose_solid->cleanup_remove_ppe cleanup_dispose_liquid->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the contact area is large. Seek immediate medical attention.[6]

  • Eye Contact: Go directly to an eyewash station and flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[7][9]

  • Minor Spill (<100 mL inside a fume hood): Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a designated "Halogenated Waste" container. Decontaminate the area with a suitable solvent.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Decontamination and Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Core Principle: All waste streams contaminated with this compound must be treated as halogenated hazardous waste .[8][13] Do not mix with non-halogenated waste, as this dramatically increases disposal costs and complexity.[14]

Step-by-Step Disposal Procedure:

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Halogenated Liquid Waste[8]

    • Halogenated Solid Waste (e.g., contaminated gloves, weigh paper, absorbent materials)

  • Labeling: Ensure all waste containers are properly labeled with a "Hazardous Waste" tag that clearly lists all chemical constituents, including "this compound".[14]

  • Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area within the lab, preferably in secondary containment.[8][14]

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone). The first rinseate must be disposed of as halogenated liquid waste. Subsequent rinses may be managed according to your institution's specific policies.

By adhering to these rigorous protocols, you build a culture of safety that extends beyond personal protection, ensuring the integrity of your research and the well-being of your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE.
  • Apollo Scientific. (2024, May 3). Trifluoroacetic acid.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • GazFinder. (n.d.). TFA - trifluoroacetic acid (C2HF3O2).
  • University of Wisconsin-Madison. (n.d.). Hazardous waste segregation. Retrieved from UW-Madison Office of Chemical Safety.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 14). SAFETY DATA SHEET.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Merck Millipore. (2025, November 18). SAFETY DATA SHEET.
  • Organic Syntheses. (2009, October 2). Working with Hazardous Chemicals.
  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Environment, Health and Safety, Princeton University. (n.d.). Ansell Chemical Resistance Glove Chart.
  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves – Quick guide.
  • Office of Environmental Health and Safety, ECU. (n.d.). Chemical Resistance Selection Chart for Protective Gloves.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.